molecular formula C13H19NO3 B152978 tert-Butyl (2-hydroxy-1-phenylethyl)carbamate CAS No. 67341-01-9

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Cat. No.: B152978
CAS No.: 67341-01-9
M. Wt: 237.29 g/mol
InChI Key: IBDIOGYTZBKRGI-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (CAS 67341-01-9) is a versatile chiral amino alcohol derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure incorporates both a tert-butoxycarbonyl (Boc) protecting group and a benzylic hydroxyl group, making it a key intermediate for the construction of more complex molecules . The Boc group is highly valued for its acid-labile nature, providing stability under basic and nucleophilic conditions while allowing for selective deprotection under mild acidic conditions to generate the free amine . This compound is a crucial intermediate in multi-step synthetic sequences. A demonstrated application is its high-yielding (94%) conversion from (S)-phenylglycine, followed by functionalization into advanced intermediates such as (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate, and further substitution to yield products like tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, a protected β-aminonitrile . The related (S)-enantiomer (CAS 117049-14-6) is commercially marketed for its specific chiral utility . Furthermore, the hydroxy group can be selectively oxidized to a carbonyl, as evidenced by the available (S)-tert-Butyl (2-oxo-1-phenylethyl)carbamate, showcasing its role in accessing aldehyde derivatives . This compound is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIOGYTZBKRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-DL-phenylglycinol, is a carbamate-protected amino alcohol of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center and the versatile tert-butyloxycarbonyl (Boc) protecting group make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental details and data for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The Boc protecting group imparts good solubility in a range of common organic solvents, a crucial characteristic for its application in organic synthesis.

Core Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
IUPAC Name tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate[1]
CAS Number 67341-01-9[1]
Melting Point 136-139 °C (for L-enantiomer)
Appearance White to off-white solid
Computed and Spectral Data
PropertyValueSource(s)
XLogP3 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Exact Mass 237.136493 g/mol [1]
Monoisotopic Mass 237.136493 g/mol [1]
Topological Polar Surface Area 58.6 Ų[1]
Heavy Atom Count 17[1]
Formal Charge 0[1]
Complexity 242[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of the corresponding amino alcohol, 2-amino-1-phenylethanol (phenylglycinol), with di-tert-butyl dicarbonate (Boc₂O). The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-1-phenylethanol (DL-phenylglycinol)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Base: Add triethylamine (1.1 to 1.5 eq) to the solution and stir.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.

Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reactants 2-Amino-1-phenylethanol Di-tert-butyl dicarbonate Triethylamine Reaction_Vessel Stirring at 0°C to RT Reactants->Reaction_Vessel Solvent DCM or THF Solvent->Reaction_Vessel Quenching Add H₂O or NaHCO₃ Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Evaporate solvent Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product Eluent Hexane/Ethyl Acetate Eluent->Chromatography

Synthesis and Purification Workflow

Spectral Data

While publicly available, detailed spectral data with peak assignments are limited, the following represents typical expected values and available information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (alcohol)
~3350N-H stretch (carbamate)
~3050C-H stretch (aromatic)
~2970C-H stretch (aliphatic)
~1685C=O stretch (carbamate)
~1520N-H bend (carbamate)
~1160C-O stretch (carbamate)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is often proprietary. However, based on the structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted.

¹H NMR (Predicted):

  • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ ~5.0 ppm (br s, 1H): N-H proton of the carbamate.

  • δ ~4.8 ppm (m, 1H): C-H proton at the chiral center (adjacent to NH and phenyl).

  • δ ~3.7 ppm (m, 2H): CH₂ protons adjacent to the hydroxyl group.

  • δ ~2.5 ppm (br s, 1H): O-H proton of the alcohol.

  • δ 1.4 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (Predicted):

  • δ ~156 ppm: Carbonyl carbon of the carbamate.

  • δ ~140 ppm: Quaternary aromatic carbon.

  • δ ~128 ppm, ~127 ppm, ~126 ppm: Aromatic C-H carbons.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~65 ppm: CH₂ carbon adjacent to the hydroxyl group.

  • δ ~57 ppm: C-H carbon at the chiral center.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide structural information through fragmentation patterns.

Ionm/z (Predicted)
[M+H]⁺238.14
[M+Na]⁺260.13
[M-H]⁻236.13

Biological Relevance and Potential Signaling Pathways

While direct biological studies on this compound are not extensively published, the core structure of phenylglycinol and its derivatives are recognized for their significant roles in medicinal chemistry.[2][]

Role as a Chiral Building Block

The primary importance of this compound lies in its utility as a chiral precursor for the synthesis of more complex, biologically active molecules. The Boc-protected amine and the free hydroxyl group allow for selective chemical modifications at either end of the molecule.

Phenylglycinol Derivatives as Bioactive Molecules

Derivatives of phenylglycinol have been shown to possess a range of biological activities:

  • Antagonists of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives are known to be among the first selective antagonists for mGluRs.[4] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and are implicated in various neurological and psychiatric disorders. Antagonism of mGluRs can influence downstream signaling cascades involving adenylyl cyclase and phospholipase C.

  • Components of Enzyme Inhibitors: The hydroxyethylamine core, present in the deprotected form of the title compound, is a key structural motif in aspartic protease inhibitors, including those used in anti-HIV therapies.[5]

  • Precursors to Anti-inflammatory and Analgesic Agents: Studies on p-substituted DL-2-phenylglycine octyl esters have demonstrated antiphlogistic, analgesic, and spasmolytic activities in animal models.[6]

Potential Signaling Pathway Involvement

Given the known activity of phenylglycine derivatives as mGluR antagonists, a potential, though speculative, signaling pathway that could be modulated by derivatives of this compound is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling mGluR Metabotropic Glutamate Receptor (mGluR) G_protein G-protein mGluR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylyl Cyclase (AC) G_protein->AC Gi/o IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP_reduction ↓ cAMP AC->cAMP_reduction Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Glutamate Glutamate Glutamate->mGluR Antagonist Phenylglycinol Derivative (Antagonist) Antagonist->mGluR

Potential mGluR Antagonism Pathway

Conclusion

This compound is a fundamentally important molecule for synthetic and medicinal chemists. Its well-defined chemical and physical properties, coupled with straightforward synthesis, make it an accessible and versatile building block. While direct biological activity data is sparse, its structural relationship to known bioactive compounds, particularly mGluR antagonists and enzyme inhibitors, suggests significant potential for its derivatives in drug discovery and development. Further research into the direct biological effects of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

N-Boc-DL-Phenylglycinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-DL-phenylglycinol, a key chiral intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This document covers its chemical structure, physicochemical properties, detailed synthesis protocols, and spectroscopic data.

Chemical Structure and Properties

N-Boc-DL-phenylglycinol, systematically named tert-butyl (2-hydroxy-1-phenylethyl)carbamate, is a racemic mixture of the N-terminally protected form of DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group imparts stability and enhances solubility in organic solvents, making it a versatile building block in multi-step syntheses.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₉NO₃[1]

  • Molecular Weight: 237.29 g/mol [1]

  • CAS Number: 67341-01-9[1][2]

  • Synonyms: N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, 2-(tert-Butoxycarbonylamino)-2-phenylethanol[2]

The structure consists of a phenyl group and a hydroxymethyl group attached to the same chiral carbon, with the amino group protected by a Boc group.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-Boc-DL-phenylglycinol and its individual enantiomers. Data has been compiled from various sources to provide a comparative overview.

PropertyN-Boc-DL-phenylglycinol (Racemate)(+)-N-Boc-L-α-phenylglycinol (S-enantiomer)N-Boc-D-α-phenylglycinol (R-enantiomer)
Appearance White to Yellow to Orange powder to crystal[2]SolidWhite Powder[3]
Melting Point 141.0 to 147.0 °C[2]136-139 °C (lit.)135.0-142.0 °C[3]
Boiling Point 382.4±35.0 °C (Predicted)[2]Not availableNot available
Density 1.101±0.06 g/cm³ (Predicted)[2]Not availableNot available
Optical Rotation Not applicable[α]¹⁹/D +37° (c = 1 in chloroform)-41.3 ± 0.1° (c=1 in chloroform)[3]
Purity (Assay) >93.0% (GC)[1]99%≥98.5% (HPLC)[3]

Synthesis of N-Boc-DL-Phenylglycinol

The synthesis of N-Boc-DL-phenylglycinol is typically a two-step process starting from DL-phenylglycine. The first step involves the protection of the amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-Boc-DL-phenylglycine

This procedure involves the reaction of DL-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

  • Dissolution: Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the solution and concentrate under reduced pressure to yield N-Boc-DL-phenylglycine as a white to off-white solid.

Step 2: Reduction of N-Boc-DL-phenylglycine to N-Boc-DL-phenylglycinol

The carboxylic acid of N-Boc-DL-phenylglycine can be reduced to the corresponding alcohol using various reducing agents. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).

Experimental Protocol:

  • Dissolution: Dissolve N-Boc-DL-phenylglycine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -15 °C in an ice-salt bath.

  • Mixed Anhydride Formation: Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the mixture at -15 °C for 15 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 to 2 equivalents) in water and cool to 0 °C. Add the NaBH₄ solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 1M HCl until the pH is approximately 7.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 times).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-DL-phenylglycinol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction DL_PG DL-Phenylglycine Boc2O Boc₂O, NaOH, Dioxane/H₂O DL_PG->Boc2O Reaction NBoc_DL_PG N-Boc-DL-phenylglycine Boc2O->NBoc_DL_PG Mixed_Anhydride Isobutyl chloroformate, N-Methylmorpholine, THF NBoc_DL_PG->Mixed_Anhydride Activation Reduction NaBH₄, H₂O Mixed_Anhydride->Reduction NBoc_DL_PGol N-Boc-DL-phenylglycinol Reduction->NBoc_DL_PGol

Caption: Synthesis workflow for N-Boc-DL-phenylglycinol.

Spectroscopic Data

The characterization of N-Boc-DL-phenylglycinol is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-DL-phenylglycinol shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~3400O-HAlcohol, stretching
~3350N-HAmine (carbamate), stretching
~3050C-HAromatic, stretching
~2970C-HAliphatic, stretching
~1685C=OCarbonyl (carbamate), stretching
~1520N-HAmine (carbamate), bending
~1160C-OAlcohol, stretching

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. An example of an FTIR spectrum for this compound can be found in the PubChem database (CID 5050210).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.40m5HAromatic protons (C₆H₅)
~5.00br s1HNH (carbamate)
~4.70m1HCH (benzylic)
~3.60 - 3.80m2HCH₂ (hydroxymethyl)
~2.50br s1HOH (hydroxyl)
~1.40s9HC(CH₃)₃ (Boc group)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The NH and OH protons are exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~156C=O (carbamate)
~140Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~80C(CH₃)₃ (Boc group, quaternary)
~67CH₂ (hydroxymethyl)
~57CH (benzylic)
~28C(CH₃)₃ (Boc group, methyls)

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.

This technical guide provides a foundational understanding of the structure, properties, and synthesis of N-Boc-DL-phenylglycinol, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to tert-Butyl (2-Hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key chiral building block in organic synthesis, holds significant importance in the fields of medicinal chemistry and drug development. Its structure, featuring a carbamate protecting group and a versatile phenylglycinol core, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules and pharmaceuticals. The carbamate moiety, in particular, is a crucial structural element in numerous approved therapeutic agents, where it can serve as a stable peptide bond surrogate, enhance metabolic stability, and improve pharmacokinetic profiles[1][2]. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthetic protocols, and its applications in the synthesis of chiral compounds and drug discovery.

Chemical Identity and Properties

The IUPAC name for this compound is tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate [3]. It is also commonly referred to as N-Boc-DL-phenylglycinol. The compound exists as racemic or as individual enantiomers, with the stereospecific IUPAC name being, for example, tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[4].

Table 1: Physicochemical Properties [3]

PropertyValue
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Monoisotopic Mass 237.13649347 Da
XLogP3 1.8
Physical Form Crystal - Powder[4]
Storage Temperature Room Temperature[4]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 238.14377156.0
[M+Na]⁺ 260.12571160.7
[M-H]⁻ 236.12921157.9
[M+NH₄]⁺ 255.17031172.7
[M+K]⁺ 276.09965159.4
[M+H-H₂O]⁺ 220.13375149.9

Synthesis and Experimental Protocols

The synthesis of this compound and its enantiopure forms is well-established, often starting from the corresponding amino acid, phenylglycine.

Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol details the synthesis starting from (S)-phenylglycine.

Experimental Protocol:

  • Reduction of (S)-Phenylglycine:

    • An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.

    • The flask is flushed with nitrogen and charged with sodium borohydride (30.0 g, 0.793 mol, 2.4 equiv) and 500 mL of anhydrous THF.

    • The resulting suspension is cooled in an ice bath and stirred rapidly.

    • A solution of iodine (83.9 g, 0.331 mol, 1.0 equiv) in 150 mL of anhydrous THF is added dropwise over 1.5 hours.

    • (S)-phenylglycine (50.0 g, 0.331 mol, 1.0 equiv) is then added in small portions.

    • The reaction mixture is heated at reflux under nitrogen for 18 hours.

    • After cooling, 60 mL of methanol is cautiously added.

    • The mixture is then concentrated under reduced pressure.

  • Boc Protection:

    • The crude amino alcohol is dissolved in 250 mL of anhydrous THF and triethylamine (48.9 mL, 0.347 mol, 1.05 equiv) is added.

    • Di-tert-butyl dicarbonate (72.9 g, 0.334 mol, 1.01 equiv) is added portionwise, followed by 200 mL of anhydrous THF.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed in vacuo to yield the crude product, which can be purified by crystallization to afford tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as white needles.

General Synthesis of Carbamates

A general and convenient one-step method for preparing carbamates from alcohols involves the use of sodium cyanate and trifluoroacetic acid.

Experimental Protocol:

  • A solution of the alcohol (e.g., t-butyl alcohol, 0.20 mole) in benzene is placed in a three-necked flask.

  • Sodium cyanate (0.40 mole) is added to the solution.

  • Trifluoroacetic acid (0.42 mole) is added dropwise while stirring slowly.

  • The reaction is stirred for several hours, typically overnight.

  • Water is added, and the organic layer is separated.

  • The organic extract is washed with aqueous sodium hydroxide and water, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the carbamate[5].

Role in Drug Development and Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, offering a stable and versatile scaffold[1][2]. This compound, as a chiral building block, is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions[1]. This allows for selective reactions at other functional groups within a molecule.

Derivatives of this compound have shown promise in exhibiting biological activity. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin[6][7].

Visualized Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the synthetic pathway for (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate starting from (S)-phenylglycine.

Synthesis_Pathway cluster_reduction Step 1: Reduction cluster_protection Step 2: Boc Protection S_Phenylglycine (S)-Phenylglycine Amino_Alcohol (S)-2-Amino-2-phenylethanol S_Phenylglycine->Amino_Alcohol 1. NaBH₄, I₂ 2. Methanol Final_Product tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate Amino_Alcohol->Final_Product (Boc)₂O, Et₃N, THF

Caption: Synthetic route to (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

General Hydrolysis of Carbamates

The carbamate linkage can undergo hydrolysis, particularly under basic conditions. The mechanism differs for monosubstituted and disubstituted carbamates[1].

Hydrolysis_Mechanism cluster_monosubstituted Monosubstituted Carbamate Hydrolysis Mono_Carbamate R-NH-C(=O)-OR' Isocyanate_Intermediate [R-N=C=O] Mono_Carbamate->Isocyanate_Intermediate OH⁻ Amine_Product R-NH₂ + CO₂ Isocyanate_Intermediate->Amine_Product H₂O

Caption: Base-catalyzed hydrolysis mechanism for monosubstituted carbamates.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its utility as a chiral precursor, enabled by the reliable Boc protecting group strategy, provides access to a multitude of complex and stereochemically defined molecules. The synthetic routes are well-documented and scalable, ensuring its availability for research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral building blocks like this compound in the drug discovery pipeline is set to increase. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-DL-phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, commonly referred to as Boc-DL-phenylglycinol, is a protected form of the non-proteinogenic amino alcohol, DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1] Its unique structure, featuring a phenyl group and a hydroxyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and peptidomimetics. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and relevant applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of Boc-DL-phenylglycinol are summarized in the table below. Data for the individual D and L enantiomers are also included for comparative purposes.

PropertyBoc-DL-phenylglycinolBoc-D-phenylglycinolBoc-L-phenylglycinol
CAS Number 67341-01-9[2]102089-74-7[][4][5][6]117049-14-6[7]
Molecular Formula C₁₃H₁₉NO₃[2]C₁₃H₁₉NO₃[][4]C₁₃H₁₉NO₃[7]
Molecular Weight 237.29 g/mol [2][5]237.3 g/mol []237.3 g/mol [7]
Appearance White to Yellow to Orange powder/crystalWhite to off-white powder[]White crystals[7]
Melting Point 141.0 to 147.0 °C[2]131-137 °C[], 135.0-142.0 °C[4], 137-139 °C[5]136 - 140 °C[7]
Boiling Point 382.4±35.0 °C (Predicted)[2]382.4 °C at 760 mmHg[]Not specified
Density 1.101±0.06 g/cm³ (Predicted)[2]1.102 g/cm³[]Not specified
Solubility Soluble in common organic solvents like DMF and DCM; insoluble in water.[1]Not specifiedNot specified
Optical Rotation Not applicable (racemic mixture)[α]¹⁹/D −38°, c = 1 in chloroform[5]; -41.3 ± 0.1° (C=1 in chloroform)[4][α]²⁰/D = 59 ± 1 ° (C=1 in MeOH)[7]; [α]¹⁹/D +37°, c = 1 in chloroform
Storage Store at 2-8 °C[]Store at 2-8 °C[]Store at 0 - 8 °C[7]
Spectroscopic Data

Spectroscopic data is crucial for the characterization and quality control of Boc-DL-phenylglycinol. The following tables summarize the expected spectral data based on related compounds.

¹H and ¹³C NMR Spectroscopy The following are expected chemical shifts (δ) in ppm. Data is referenced from a similar compound, N-tert-butyloxycarbonyl-DL-phenylglycine, and will vary slightly based on the solvent and experimental conditions.[8]

¹H NMR¹³C NMR
Protons Chemical Shift (δ) ppm Multiplicity Carbon Chemical Shift (δ) ppm
tert-butyl (Boc)~1.4SingletC(CH₃)₃ (Boc)~28.5
α-CH~5.3SingletC(CH₃)₃ (Boc)~80.0
Phenyl~7.3-7.5Multipletα-C~58.0
NHVariableBroad SingletAromatic C~127-138
CH₂OHVariableMultipletC=O (Boc)~155.0
OHVariableBroad SingletCH₂OH~65.0

Infrared (IR) Spectroscopy The IR spectrum of Boc-DL-phenylglycinol will show characteristic absorption bands for its functional groups.[8]

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
N-H Stretch (amide)3200-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (urethane)1680-1720
C=C Stretch (aromatic)1450-1600
C-O Stretch (alcohol)1000-1260

Experimental Protocols

Protocol 1: Synthesis of Boc-DL-phenylglycinol

This protocol is a general procedure for the Boc protection of an amino alcohol, adapted for DL-phenylglycinol.[1]

Materials:

  • DL-phenylglycinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve DL-phenylglycinol (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycinol.

cluster_synthesis Synthesis of Boc-DL-phenylglycinol start DL-phenylglycinol in Dioxane/NaOH step1 Cool to 0°C start->step1 step2 Add (Boc)₂O step1->step2 step3 Stir Overnight step2->step3 step4 Concentrate (remove Dioxane) step3->step4 step5 Wash with Ethyl Acetate step4->step5 step6 Acidify with HCl step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry and Concentrate step7->step8 end Boc-DL-phenylglycinol step8->end

Workflow for the synthesis of Boc-DL-phenylglycinol.
Protocol 2: Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for the enantioselective analysis of compounds like Boc-DL-phenylglycinol.[9]

Method 1: Normal-Phase HPLC

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C

Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.[9]

cluster_hplc Chiral HPLC Separation Workflow sample_prep Dissolve Boc-DL-phenylglycinol in mobile phase (1 mg/mL) injection Inject sample into HPLC system sample_prep->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection at 220 nm separation->detection analysis Analyze Chromatogram for Enantiomeric Purity detection->analysis

Workflow for Chiral HPLC Separation.
Protocol 3: Incorporation into a Peptide via Boc-SPPS

Boc-DL-phenylglycinol is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of the racemic mixture results in a pair of diastereomeric peptides.[10][11]

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • Boc-DL-phenylglycinol

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU)

  • Anhydrous Hydrogen Fluoride (HF) for cleavage

Peptide Elongation Cycle:

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.[10]

  • Neutralization: Neutralize the resulting salt by washing with 10% DIEA in DCM. Wash the resin with DCM and DMF.[1]

  • Coupling of Boc-DL-phenylglycinol:

    • In a separate vial, pre-activate Boc-DL-phenylglycinol (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[12]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time or double coupling may be necessary due to steric hindrance.[10][13]

    • Monitor the reaction completion using a Kaiser (ninhydrin) test.[13]

  • Washing: Wash the resin thoroughly with DMF and DCM.[11]

  • Repeat the cycle for each subsequent amino acid.

  • Cleavage: After synthesis is complete, cleave the peptide from the resin using a strong acid like anhydrous HF.[10]

  • Purification: Purify the resulting diastereomeric peptides by reverse-phase HPLC.[11]

cluster_spps Boc-SPPS Cycle for Peptide Elongation start Peptide-Resin (Boc-Protected) deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 Removes Boc group neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling 3. Coupling (Activated Boc-DL-Phg-OH) wash2->coupling Forms new peptide bond wash3 Wash coupling->wash3 end_cycle Peptide-Resin (n+1) (Boc-Protected) wash3->end_cycle end_cycle->deprotection Repeat for next amino acid

General workflow of a Boc-SPPS cycle.

Applications in Research and Development

The incorporation of phenylglycine derivatives into peptides is a strategy employed to enhance biological activity, stability, and receptor affinity.[1] The rigid structure of the phenylglycine moiety can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation.[10][14] The use of the DL-racemic mixture allows for the generation of diastereomeric peptide libraries, which is valuable in the early stages of drug discovery for exploring the stereochemical requirements for biological activity.[11] Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[1]

cluster_logic Incorporation of DL-Phenylglycine for Peptide Modification parent Boc-DL-phenylglycinol child1 Generates Diastereomeric Peptide Library parent->child1 child2 Increases Proteolytic Stability parent->child2 child3 Induces Specific Secondary Structures parent->child3 child4 Modulates Receptor Affinity and Selectivity parent->child4 outcome Enhanced Pharmacological Properties child1->outcome child2->outcome child3->outcome child4->outcome

Logical relationship of incorporating DL-Phg to modify peptide properties.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate from DL-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of tert-butyl (2-hydroxy-1-phenylethyl)carbamate, a valuable building block in pharmaceutical synthesis, starting from the readily available DL-mandelic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound from DL-mandelic acid is a multi-step process that involves the conversion of the carboxylic acid moiety into a protected amine. The overall transformation can be logically divided into three key stages:

  • Amidation of DL-Mandelic Acid: The carboxylic acid group of DL-mandelic acid is first converted to a primary amide, yielding DL-mandelamide.

  • Reduction of DL-Mandelamide: The amide is then reduced to the corresponding primary amine, DL-2-amino-1-phenylethanol.

  • Boc Protection: Finally, the primary amine of DL-2-amino-1-phenylethanol is protected with a tert-butyloxycarbonyl (Boc) group to afford the target compound.

Synthetic_Pathway MandelicAcid DL-Mandelic Acid Mandelamide DL-Mandelamide MandelicAcid->Mandelamide Amidation AminoAlcohol DL-2-Amino-1-phenylethanol Mandelamide->AminoAlcohol Reduction Target tert-Butyl (2-hydroxy-1- phenylethyl)carbamate AminoAlcohol->Target Boc Protection

Caption: Overall synthetic pathway from DL-mandelic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established literature procedures and are intended to be a guide for laboratory execution.

Step 1: Synthesis of DL-Mandelamide from DL-Mandelic Acid

This procedure involves the formation of an intermediate dioxolanone derivative from mandelic acid, which readily reacts with ammonia to form the amide.[1]

Experimental Protocol:

  • Protection of Mandelic Acid: In a round-bottom flask, suspend DL-mandelic acid in acetone. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Amidation: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution, or add a solution of ammonia in an alcohol (e.g., ethanol). Continue the reaction until all the dioxolanone intermediate has been converted to DL-mandelamide.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude DL-mandelamide can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of DL-2-Amino-1-phenylethanol from DL-Mandelamide

The reduction of the amide to the amine can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The borane reduction is reported to give higher yields.[1]

Experimental Protocol (using Borane):

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend DL-mandelamide in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: To the suspension, add a solution of borane in THF (BH₃·THF) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by hydrochloric acid.

  • Isolation and Purification: Adjust the pH of the aqueous layer to be basic with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield DL-2-amino-1-phenylethanol.

Reagent/ConditionLiAlH₄ ReductionBH₃·THF Reduction
Reducing Agent Lithium Aluminum HydrideBorane Tetrahydrofuran Complex
Solvent Anhydrous THFAnhydrous THF
Temperature RefluxReflux
Reported Yield 60% (with 30% unreacted starting material)90%

Table 1: Comparison of reduction methods for DL-mandelamide.[1]

Step 3: Synthesis of this compound

The final step is the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Reaction Setup: Dissolve DL-2-amino-1-phenylethanol in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane (DCM). Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: If a biphasic system is used, separate the organic layer. If a single solvent is used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with a weak acid (e.g., dilute HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Equivalent
DL-2-amino-1-phenylethanol1.0
Di-tert-butyl dicarbonate (Boc₂O)1.0 - 1.2
Base (e.g., Triethylamine)1.1 - 1.5

Table 2: Typical stoichiometry for Boc protection.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection a1 Dissolve DL-Mandelic Acid in Acetone + Acid Catalyst a2 React with Ammonia a1->a2 a3 Solvent Removal a2->a3 a4 Recrystallization a3->a4 b1 Suspend DL-Mandelamide in Anhydrous THF a4->b1 DL-Mandelamide b2 Add BH3·THF b1->b2 b3 Reflux b2->b3 b4 Quench and Work-up b3->b4 c1 Dissolve Amino Alcohol in Solvent + Base b4->c1 DL-2-Amino-1-phenylethanol c2 Add Boc2O at 0 °C c1->c2 c3 Stir at Room Temperature c2->c3 c4 Work-up and Purification c3->c4 Target tert-Butyl (2-hydroxy-1- phenylethyl)carbamate c4->Target Final Product

Caption: General laboratory workflow for the synthesis.

Safety Considerations

  • DL-Mandelic Acid and its derivatives: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Borane-THF complex and Lithium Aluminum Hydride: These are highly reactive and flammable reagents. They react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere. Ensure appropriate quenching procedures are in place.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or peroxide-free THF. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area.

  • Ammonia: Ammonia gas is corrosive and has a pungent odor. Work in a well-ventilated fume hood.

This guide provides a comprehensive framework for the synthesis of this compound from DL-mandelic acid. Researchers are encouraged to consult the primary literature for further details and to perform appropriate risk assessments before undertaking any experimental work.

References

Spectroscopic Profile of N-Boc-DL-phenylglycinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-phenylglycinol, a key building block in synthetic organic chemistry and peptidomimetics. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-DL-phenylglycinol. Due to the racemic nature of the DL-form, the NMR spectra represent a mixture of enantiomers. Data for the individual L-enantiomer, (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol, is also provided for comparison where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol

Chemical Shift (δ) ppmMultiplicityAssignment
7.20 - 7.40mAromatic protons (C₆H₅)
5.05br sNH
4.75mCH-N
3.65mCH₂-O
1.40sC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol

Chemical Shift (δ) ppmAssignment
155.8C=O (Boc)
141.5Quaternary Aromatic C
128.5Aromatic CH
127.5Aromatic CH
126.5Aromatic CH
79.5C (CH₃)₃
67.0C H₂-O
57.0C H-N
28.4C(C H₃)₃
Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-DL-phenylglycinol is characterized by the vibrational frequencies of its key functional groups.

Table 3: Key IR Absorption Bands for N-Boc-DL-phenylglycinol

Frequency (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~3050MediumC-H stretch (aromatic)
~2970, 2870MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (Boc group)
~1520StrongN-H bend (amide II)
~1170StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of N-Boc-DL-phenylglycinol. The molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .[1]

Table 4: Mass Spectrometry Data for N-Boc-DL-phenylglycinol

m/zIon
238.14[M+H]⁺
260.12[M+Na]⁺
182.12[M-C₄H₉O]⁺ (loss of tert-butoxy)
138.09[M-Boc+H]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of approximately 10-20 mg of N-Boc-DL-phenylglycinol is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][4] The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted.[6] The solution is then introduced into the ESI source. For peptide analysis, a characteristic neutral loss of 100 Da, corresponding to the loss of the Boc group, is often observed during tandem mass spectrometry (MS/MS) experiments.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like N-Boc-DL-phenylglycinol is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Process_Data Process Raw Data (FT, Baseline Correction, etc.) NMR->Process_Data IR->Process_Data MS->Process_Data Interpret_Spectra Interpret Spectra (Peak Assignment, Structure Elucidation) Process_Data->Interpret_Spectra Report Report Interpret_Spectra->Report

General workflow for spectroscopic analysis.

References

The Strategic Integration of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic peptides with enhanced efficacy, stability, and target specificity has led to the exploration of non-proteinogenic amino acids and their derivatives. Among these, tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-2-amino-2-phenylethanol or Boc-phenylglycinol, has emerged as a valuable building block in the synthesis of peptidomimetics and modified peptides. Its unique structure, featuring a hydroxyl group and a Boc-protected amine on a phenylethyl backbone, offers strategic advantages in modulating the conformational and biochemical properties of peptide-based therapeutics. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, including detailed experimental protocols, quantitative data on coupling efficiency, and a discussion of its application in modern drug discovery.

Core Principles and Applications

This compound is primarily utilized in peptide synthesis to introduce a hydroxyethylene isostere of a standard amino acid residue. This modification is a key strategy in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of this building block can confer several advantages:

  • Enhanced Proteolytic Stability: The modified backbone structure resulting from the inclusion of an amino alcohol is often resistant to cleavage by proteases, leading to a longer in vivo half-life of the peptide.

  • Conformational Constraint: The bulky phenyl group and the hydroxyl moiety can introduce specific conformational constraints on the peptide backbone. This can stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for high-affinity receptor binding.

  • Pharmacophore Mimicry: The phenyl ring can act as a mimic for the side chains of aromatic amino acids like phenylalanine or tyrosine, allowing the resulting peptidomimetic to interact with the same biological targets.

The Boc (tert-butyloxycarbonyl) protecting group on the amine is instrumental for its use in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy relies on the acid-labile nature of the Boc group for temporary N-terminal protection, which can be removed under moderately acidic conditions, while more acid-stable protecting groups are used for side chains.

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling of this compound is not extensively reported in publicly available literature, data for the structurally analogous N-Boc-DL-phenylglycine (Boc-DL-Phg-OH) provides a valuable benchmark for estimating coupling efficiencies with various reagents in solid-phase peptide synthesis. The primary challenge in coupling such sterically hindered building blocks is achieving high efficiency to ensure the purity of the final peptide. The choice of coupling reagent is therefore critical.

Coupling Reagent CombinationTypical Coupling Efficiency (%)Racemization RiskNotes
HATU/DIPEA 95 - 99LowHighly efficient for sterically hindered amino acids. The use of a hindered base like DIPEA is crucial.[1]
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1]
PyBOP/DIPEA 90 - 97Low to ModerateSimilar in efficacy to HBTU, generates non-carcinogenic byproducts, unlike BOP.[1]
DIC/OxymaPure® 92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization. This combination is considered a safer alternative to HOBt-based methods.[1]
DIC/HOBt 90 - 95LowA classic and effective method for minimizing racemization, though HOBt has safety concerns (explosive potential).[1]

Note: The provided data is extrapolated from studies on the coupling of the structurally similar Boc-DL-phenylglycine and should be considered a general guideline. Optimization of reaction conditions is recommended for each specific peptide sequence.

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy follows a cyclical process of deprotection, neutralization, and coupling. The following protocols are based on standard and well-established SPPS procedures.

Protocol 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)
  • Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation. Drain the DCM.[2]

  • First Amino Acid Loading (Cesium Salt Method):

    • Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

    • Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.[2]

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Boc-SPPS Cycle for Peptide Chain Elongation

This protocol outlines a single cycle for adding an amino acid, including the this compound building block.

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3x).

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[1]

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[1]

    • Wash the resin with DMF to remove excess base and salts.

  • Amino Acid Coupling (Incorporation of this compound):

    • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[1]

    • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the mixture for 2-4 hours at room temperature.[1]

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. For sterically hindered residues, a double coupling (repeating the coupling step) may be necessary.[2]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Final Cleavage from the Resin
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues from side reactions.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous hydrogen fluoride (HF) into the vessel (approximately 10 mL per gram of resin).[2]

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Evaporate the HF under a vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.[2]

  • Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflow and Rationale

The following diagrams illustrate the general workflow of the Boc-SPPS cycle and the logical rationale for incorporating this compound into a peptide sequence.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (5-10% DIPEA in DMF) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Activated Boc-AA, e.g., Boc-Phenylglycinol) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle 5. Next_Cycle->Resin Repeat

General workflow of a single cycle in Boc-SPPS.

Peptidomimetic_Rationale Start Natural Peptide Problem Limitations: - Proteolytic Instability - Poor Bioavailability - Undesired Conformation Start->Problem Strategy Peptidomimetic Design Strategy Problem->Strategy Building_Block Incorporate Non-Proteinogenic Building Blocks, e.g., This compound Strategy->Building_Block Outcome Desired Outcomes: - Enhanced Stability - Improved Pharmacokinetics - Constrained Conformation for  Higher Affinity Building_Block->Outcome Goal Novel Therapeutic Candidate Outcome->Goal

Rationale for incorporating modified building blocks in peptidomimetic design.

Conclusion

This compound represents a sophisticated and valuable tool in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide backbones, facilitated by well-established Boc-SPPS protocols, allows for the rational design of peptidomimetics with significantly improved pharmacological profiles. While the direct coupling of this amino alcohol may present steric challenges requiring optimized conditions and potent coupling reagents, the potential benefits in terms of enhanced stability and conformational control make it a compelling building block for the development of next-generation peptide-based therapeutics. Future research focusing on the detailed quantitative analysis of its coupling kinetics and the biological evaluation of peptides containing this moiety will further solidify its role in modern drug discovery.

References

The Versatile Role of N-Boc-Phenylglycinol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-phenylglycinol, a chiral amino alcohol, has emerged as a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent chirality and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it an invaluable tool for constructing complex molecular architectures with high stereochemical control. This technical guide provides an in-depth exploration of the applications of N-Boc-phenylglycinol, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Applications in Drug Synthesis

N-Boc-phenylglycinol and its enantiomers are pivotal starting materials in the synthesis of various pharmaceuticals, including antiviral, anticancer, and neurological drugs. Its utility stems from its ability to introduce a chiral phenylglycinol moiety, which can be a key pharmacophore or a structural scaffold to orient other functional groups for optimal interaction with biological targets.

Synthesis of Oxazolidinones: Chiral Auxiliaries and Bioactive Cores

One of the most significant applications of N-Boc-phenylglycinol is in the synthesis of chiral oxazolidinones. These heterocycles are not only important chiral auxiliaries in asymmetric synthesis but also form the core of several clinically important drugs, such as the antibiotic linezolid.

A common method for the synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycinol involves a two-step process: reduction of the corresponding N-Boc-L-phenylglycine followed by cyclization.[1]

Experimental Protocol: Synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycinol [1]

Step 1: Reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol

  • Under a nitrogen atmosphere, mix N-Boc-L-phenylglycine (50 g, 0.199 mol) with 2-methyltetrahydrofuran (200 mL).

  • Cool the mixture to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M) dropwise at a temperature between 0-20 °C.

  • After the addition is complete, continue stirring for 2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

Step 2: Cyclization to (S)-4-phenyl-2-oxazolidinone [1]

  • Under a nitrogen atmosphere, mix N-Boc-L-phenylglycinol (45 g, 0.190 mol) with 2-methyltetrahydrofuran (200 mL).

  • Add sodium tert-butoxide (23.1 g, 0.240 mol) in portions.

  • Allow the reaction to proceed for 3 hours at 25-30 °C, monitoring completion by TLC.

  • Upon completion, the reaction is worked up to isolate the (S)-4-phenyl-2-oxazolidinone.

The general workflow for this synthesis is depicted below:

Synthesis_of_Oxazolidinone A N-Boc-L-phenylglycine B N-Boc-L-phenylglycinol A->B Reduction (BH3-SMe2) C (S)-4-phenyl-2-oxazolidinone B->C Cyclization (NaOtBu) SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (DCC/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF) Washing->Cleavage Final Cycle Start Resin with First Amino Acid Start->Deprotection Elagolix_Synthesis A (R)-N-Boc-phenylglycinol B (R)-2-((tert-butoxycarbonyl)amino) -2-phenylethyl methanesulfonate A->B Mesylation D N-Boc Protected Elagolix Intermediate B->D Nucleophilic Substitution C Uracil Derivative C->D E Elagolix Precursor D->E Boc Deprotection (Methanesulfonic Acid) mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 activates Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Antagonist N-Boc-phenylglycinol Derivative (Antagonist) Antagonist->mGluR5 inhibits

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[2] This prevents them from participating in undesired side reactions during a synthetic sequence. The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][3] This chemical resilience makes it "orthogonal" to other common amine protecting groups, a critical feature that enables selective deprotection in multi-step syntheses.[3]

Protecting GroupAcid LabileBase LabileLabile to Hydrogenolysis
Boc Yes NoNo
Fmoc NoYes No
Cbz NoNoYes

A comparative overview of the stability of common amine protecting groups, highlighting the orthogonality of the Boc group.

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are characterized by reliable and high-yielding reactions.

Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts, the latter of which provides a strong thermodynamic driving force for the reaction.[3][5] While the reaction can proceed without a base, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide are often employed to neutralize the resulting acidic species and accelerate the reaction.[3][6]

G cluster_protection Boc Protection Workflow start Start dissolve Dissolve amine and base in chosen solvent start->dissolve cool Cool reaction mixture to 0°C (optional) dissolve->cool add_boc Add Di-tert-butyl dicarbonate (Boc)₂O cool->add_boc stir Stir at specified temperature (e.g., 0°C to RT) add_boc->stir monitor Monitor reaction progress via TLC stir->monitor workup Aqueous workup and extraction monitor->workup dry Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo workup->dry purify Purify product if necessary (e.g., column chromatography) dry->purify end End purify->end

Caption: General experimental workflow for the Boc protection of amines.

Boc Deprotection

The Boc group is characteristically labile to acidic conditions.[1] Its removal is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or dioxane.[3][7] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by scavengers like anisole or thioanisole to prevent potential side reactions, such as the alkylation of nucleophilic residues.[7][8]

G cluster_deprotection Acid-Catalyzed Boc Deprotection Boc_Amine R-NH-Boc (Protected Amine) Protonation Protonation Boc_Amine->Protonation + H⁺ (e.g., TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Byproducts CO₂ + Isobutene/t-Butyl cation Fragmentation->Byproducts Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH₂ (Free Amine) Decarboxylation->Free_Amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the substrate, reagents, and reaction conditions.

Table 1: Representative Conditions and Yields for N-Boc Protection of Amines

Amine SubstrateReagent (Equiv.)Base (Equiv.)SolventTemp. (°C)TimeYield (%)
General Primary/Secondary Amines(Boc)₂O (1.5)TEA or DIPEA (3.0)H₂O/THF (2:1)0 to RT6 hrHigh
Benzylamine(Boc)₂O (1.0)-Water/Acetone (9.5:0.5)RT8 min98
3-Chloroaniline(Boc)₂O (1.0)-WaterRT4 hr-
Cbz-carbamate(Boc)₂O (1.45)Pd/C (cat.)MeOHRT6 hr90

Table 2: Comparison of Common Boc Deprotection Protocols

ReagentSolventTemperatureTimeNotes
Trifluoroacetic Acid (TFA) (25-50% v/v)Dichloromethane (DCM)0 to RT1 - 4 hrVery common, effective for most substrates.[9]
Hydrochloric Acid (HCl) (e.g., 4M)Dioxane or Ethyl AcetateRT1 - 4 hrOften precipitates the amine as the HCl salt.[10]
p-Toluenesulfonic Acid (TsOH)VariousRT to elevated1 - 24 hrMilder conditions, can be used for selective deprotection.[9]
Oxalyl Chloride (3 equiv)MethanolRT1 - 4 hrMild method suitable for substrates with other acid-labile groups.[11]
ThermalTolueneRefluxLengthyCan be used for substrates sensitive to strong acids.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.5 equiv)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 3.0 equiv) or Sodium Hydroxide.

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Water, or a mixture)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.[5]

  • Add the base to the solution and stir. For reactions sensitive to temperature changes, cool the mixture in an ice bath.[5]

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.[5]

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]

  • Upon completion, if the product is in an organic solvent, wash the mixture with water and brine. If the reaction was performed in an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate or DCM).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • If necessary, purify the crude product by column chromatography.[5]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask.[9]

  • Cool the solution to 0 °C using an ice bath.[9]

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[9][12]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.[9]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.[9]

  • To neutralize the excess acid, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[9]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[9]

Applications in Peptide Synthesis and Drug Development

The Boc protecting group has been instrumental in the advancement of peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[12] In the "Boc-SPPS" strategy, the α-amino group of the growing peptide chain is temporarily protected with a Boc group, which is removed with TFA before the next Boc-protected amino acid is coupled.[13][12]

G cluster_spps Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Deprotection 1. Deprotection: Remove Boc group with TFA Neutralization 2. Neutralization: Neutralize with a hindered base (e.g., DIPEA) Deprotection->Neutralization Coupling 3. Coupling: Couple the next Boc-protected amino acid Neutralization->Coupling Washing 4. Washing: Wash resin to remove excess reagents Coupling->Washing Washing->Deprotection Repeat for next amino acid

References

Chiral Properties of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a versatile chiral building block crucial in pharmaceutical synthesis. This document details the physicochemical properties of its enantiomers, experimental protocols for its synthesis and chiral separation, and its application in drug development. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as N-Boc-phenylglycinol, is a chiral amino alcohol derivative. The presence of a stereocenter at the carbon atom attached to the phenyl and hydroxylmethyl groups gives rise to two enantiomers: (R)- and (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. The distinct spatial arrangement of these enantiomers leads to different interactions with other chiral molecules, a property of paramount importance in drug development, where stereochemistry often dictates therapeutic efficacy and safety. This guide serves as a technical resource for researchers leveraging the unique chiral characteristics of this compound.

Physicochemical and Chiral Properties

The enantiomers of this compound share the same physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Property(R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamateRacemic this compound
Molecular Formula C₁₃H₁₉NO₃C₁₃H₁₉NO₃C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol [1]237.29 g/mol [1][2]237.29 g/mol [1]
CAS Number 102089-74-7[3]117049-14-6[2]67341-01-9[1]
Appearance SolidSolidSolid
Optical Rotation [α]D ≈ -38° (c=1, CHCl₃)[4][α]D ≈ +38° (c=1, CHCl₃)
Melting Point 137-139 °C[4]Not specifiedNot specified

Synthesis and Chiral Separation

The synthesis of this compound can be achieved through various routes, yielding either the racemic mixture or enantiopure forms directly. The separation of the racemic mixture into its constituent enantiomers is a critical step for its application in stereoselective synthesis.

Synthesis of Racemic this compound

The racemic mixture can be prepared by the reduction of an appropriate precursor, such as a 2-(tert-butoxycarbonylamino)-2-phenylacetaldehyde or a similar ketone. A general procedure involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride.

Experimental Protocol: Synthesis of Racemic this compound

  • Starting Material: 2-(tert-butoxycarbonylamino)-1-phenylethanone.

  • Procedure:

    • Dissolve 2-(tert-butoxycarbonylamino)-1-phenylethanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) to the solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

G start 2-(tert-butoxycarbonylamino)- 1-phenylethanone reagent NaBH4, Methanol start->reagent product Racemic tert-Butyl (2-hydroxy-1-phenylethyl)carbamate reagent->product

Caption: Synthesis of Racemic Compound.

Enzymatic Kinetic Resolution of Enantiomers

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Substrate: Racemic this compound.

  • Enzyme: Immobilized Candida antarctica lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate or a similar acyl donor.

  • Solvent: A suitable organic solvent such as toluene or hexane.

  • Procedure:

    • Dissolve the racemic alcohol and the acyl donor in the organic solvent.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

    • Separate the enzyme by filtration.

    • Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

    • The acylated enantiomer can be deacylated to yield the pure enantiomer of the alcohol.

G racemate Racemic Alcohol lipase Lipase (CAL-B) + Acyl Donor racemate->lipase s_alcohol (S)-Alcohol (unreacted) lipase->s_alcohol r_ester (R)-Ester (acylated) lipase->r_ester separation Separation (Chromatography) s_alcohol->separation r_ester->separation deacylation Deacylation r_ester->deacylation r_alcohol (R)-Alcohol deacylation->r_alcohol

Caption: Enzymatic Kinetic Resolution Workflow.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is typically determined by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino alcohols.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chromatography. The exact ratio may require optimization. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Applications in Drug Development

The enantiomers of this compound are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry is often crucial for the biological activity of the final drug molecule.

Synthesis of Lacosamide

A derivative of this compound is a key intermediate in the synthesis of Lacosamide, an antiepileptic drug.[5] Lacosamide, the (R)-enantiomer, selectively enhances the slow inactivation of voltage-gated sodium channels, leading to the stabilization of hyperexcitable neuronal membranes.[6]

G start (R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate derivative steps Multi-step Synthesis start->steps lacosamide Lacosamide ((R)-enantiomer) steps->lacosamide target Voltage-gated Sodium Channels lacosamide->target Binds to effect Enhances Slow Inactivation target->effect outcome Stabilization of Neuronal Membranes (Antiepileptic Effect) effect->outcome

Caption: Lacosamide Synthesis and Mechanism.

Precursor for Other Biologically Active Molecules

The chiral scaffold of this compound is also utilized in the synthesis of other potential therapeutic agents. For instance, derivatives have been investigated as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.

Conclusion

This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. A thorough understanding of its chiral properties, coupled with robust methods for its synthesis and enantiomeric separation, is essential for its effective application in the development of new therapeutics. This guide provides a foundational resource for researchers working with this versatile compound, offering detailed protocols and a summary of its key characteristics and applications.

References

Technical Guide: Solubility of N-Boc-DL-phenylglycinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-DL-phenylglycinol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining these values, enabling researchers to generate precise data tailored to their specific laboratory conditions.

Data Presentation

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
MethanolGravimetric
EthanolGravimetric
IsopropanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
DichloromethaneGravimetric
ChloroformGravimetric
Tetrahydrofuran (THF)Gravimetric
AcetonitrileGravimetric
N,N-Dimethylformamide (DMF)Gravimetric
Dimethyl Sulfoxide (DMSO)Gravimetric
TolueneGravimetric
HexanesGravimetric

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of N-Boc-DL-phenylglycinol in organic solvents using the gravimetric method. This method is straightforward, cost-effective, and does not require complex instrumentation.[1][2][3]

Objective: To determine the saturation solubility of N-Boc-DL-phenylglycinol in a specific organic solvent at a defined temperature.

Materials:

  • N-Boc-DL-phenylglycinol (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of N-Boc-DL-phenylglycinol to a series of vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the test solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.[4] The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring that no solid particles are transferred. Filter the supernatant through a syringe filter compatible with the organic solvent.

  • Gravimetric Analysis:

    • Dispense a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely removed, place the evaporating dish in an oven at a temperature below the melting point of N-Boc-DL-phenylglycinol (typically around 141-147 °C for the DL form) until a constant weight is achieved.[5]

    • Cool the dish in a desiccator and weigh it on an analytical balance.

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility (g/L) = [(Weight of dish + residue) - (Weight of empty dish)] / Volume of filtrate (L)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of N-Boc-DL-phenylglycinol.

experimental_workflow start Start prep Sample Preparation: Add excess N-Boc-DL-phenylglycinol to vials start->prep solvent Add known volume of organic solvent prep->solvent equilibrate Equilibration: Shake at constant temperature (e.g., 24-48h) solvent->equilibrate separate Phase Separation: Allow to settle or centrifuge equilibrate->separate collect Sample Collection: Withdraw and filter supernatant separate->collect gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue collect->gravimetric calculate Calculate Solubility gravimetric->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of N-Boc-DL-phenylglycinol.

References

Methodological & Application

Protocol for the N-Boc Protection of 2-Amino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-amino-2-phenylethanol using di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is widely utilized in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1] This protocol offers a straightforward and high-yielding method for the selective protection of the primary amine in 2-amino-2-phenylethanol, an important chiral building block.

Introduction

The protection of amine functional groups is a critical step in the multi-step synthesis of complex organic molecules.[1] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, valued for its robustness and ease of handling.[2][3] The reaction typically proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base to facilitate the reaction.[1] This document outlines a specific and efficient protocol for the N-Boc protection of 2-amino-2-phenylethanol, also known as phenylglycinol.

Reaction Mechanism

The N-Boc protection of 2-amino-2-phenylethanol with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The primary amine of 2-amino-2-phenylethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts. The use of a non-nucleophilic base, such as triethylamine (TEA), is common to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic proton of the carbamic acid intermediate.

Experimental Protocol

This protocol is adapted from a procedure for the N-Boc protection of (R)-phenylglycinol.[4]

Materials:

  • 2-Amino-2-phenylethanol (or (R)-phenylglycinol)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Ice/water bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Suction filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-2-phenylethanol (1.0 g, 7.3 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Cool the solution in an ice/water bath with stirring.

  • In a separate flask, prepare a solution of di-tert-butyl dicarbonate (1.08 g, 7.7 mmol) in anhydrous tetrahydrofuran (10 mL).

  • To the cooled solution of the amine, add the di-tert-butyl dicarbonate solution followed by triethylamine (2.14 mL, 15.4 mmol).

  • Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Add hexane to the concentrated solution to induce crystallization of the product.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with hexane to remove any remaining impurities.

  • Dry the purified product, tert-butyl (2-hydroxy-1-phenylethyl)carbamate, under vacuum.

Quantitative Data

The following table summarizes the quantitative data for the N-Boc protection of 2-amino-2-phenylethanol based on the provided protocol.

ParameterValueReference
Substrate(R)-phenylglycinol[4]
Substrate Amount1.0 g (7.3 mmol)[4]
Boc₂O Amount1.08 g (7.7 mmol)[4]
Triethylamine Amount2.14 mL (15.4 mmol)[4]
SolventTetrahydrofuran (THF)[4]
Reaction Time2 hours[4]
Reaction Temperature0 °C to Ambient[4]
Yield 1.72 g (99%) [4]
PurityHigh (crystallized product)[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-amino-2-phenylethanol in THF cool Cool to 0 °C dissolve->cool add_reagents Add Boc₂O solution and Triethylamine cool->add_reagents stir Stir at RT for 2h add_reagents->stir concentrate Concentrate in vacuo stir->concentrate crystallize Crystallize with Hexane concentrate->crystallize filtrate Filter and Wash crystallize->filtrate dry Dry Product filtrate->dry end end dry->end N-Boc Protected Product

Caption: Experimental workflow for the N-Boc protection of 2-amino-2-phenylethanol.

reaction_mechanism cluster_reactants Reactants cluster_products Products Amine 2-Amino-2-phenylethanol Nucleophilic_Attack Tetrahedral Intermediate Amine->Nucleophilic_Attack Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Nucleophilic_Attack ProtectedAmine N-Boc-2-amino-2-phenylethanol Byproducts tert-Butanol + CO₂ Nucleophilic_Attack->ProtectedAmine Collapse of Intermediate Nucleophilic_Attack->Byproducts

Caption: Simplified mechanism of N-Boc protection.

References

Application Notes and Protocols for the Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described herein involves the protection of the amino group of 2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O), a widely adopted and efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group.[1][2] This protocol is designed to be a practical guide for laboratory-scale synthesis, offering clear instructions on reagent handling, reaction setup, workup, and purification.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][3] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting primary and secondary amines.[1][4] this compound serves as a key building block, incorporating both a protected amine and a primary alcohol, allowing for selective functionalization at either position.

The synthesis outlined below proceeds via the reaction of commercially available 2-amino-1-phenylethanol with di-tert-butyl dicarbonate. This straightforward approach provides high yields of the desired product.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • (S)-Phenylglycine

    • Sodium borohydride (NaBH₄)

    • Iodine (I₂)

    • Triethylamine (Et₃N)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flasks (3-L, three-necked)

    • Magnetic stirrer and stir bars

    • Ice bath

    • Pressure-equalizing dropping funnel

    • Condenser

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Silica gel for column chromatography

Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate[5]

Step 1: Reduction of (S)-Phenylglycine

  • Equip an oven-dried, 3-L, three-necked, round-bottomed flask with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.

  • Flush the flask with nitrogen and charge it with sodium borohydride (30.0 g, 0.793 mol) and 500 mL of anhydrous THF.

  • Cool the resulting suspension in an ice bath with rapid stirring.

  • Prepare a solution of iodine (83.9 g, 0.331 mol) in 150 mL of anhydrous THF and charge it into the pressure-equalizing dropping funnel.

  • Add the iodine-THF solution dropwise to the stirred sodium borohydride-THF suspension over 1.5 hours.

  • After the addition is complete, remove the dropping funnel and replace it with a water-cooled condenser.

  • Remove the flask from the ice bath and add (S)-phenylglycine (50.0 g, 0.331 mol) in small portions.

  • Heat the reaction mixture at reflux under a nitrogen atmosphere for 18 hours.

  • After 18 hours, cool the solution in an ice bath for 20 minutes and then cautiously add 60 mL of methanol.

  • Remove the solvents under reduced pressure.

Step 2: Boc Protection

  • Dissolve the residue from Step 1 in 250 mL of anhydrous THF and add triethylamine (48.9 mL, 0.351 mol).

  • Add di-tert-butyl dicarbonate (72.9 g, 0.334 mol) portionwise, followed by 200 mL of anhydrous THF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 150 mL of saturated aqueous sodium thiosulfate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 200 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as a white solid.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equiv.Yield (%)
(S)-Phenylglycine151.1650.00.3311.0-
Sodium borohydride37.8330.00.7932.4-
Iodine253.8183.90.3311.0-
Di-tert-butyl dicarbonate218.2572.90.3341.01-
tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate237.3073.80.311-94%

Data sourced from Organic Syntheses, 2008, 85, 219-230.[5]

Experimental Workflow

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_protection Step 2: Boc Protection cluster_purification Step 3: Purification Phenylglycine (S)-Phenylglycine Reduction NaBH4, I2 THF, Reflux Phenylglycine->Reduction AminoAlcohol_intermediate 2-Amino-1-phenylethanol (in situ) Reduction->AminoAlcohol_intermediate BocProtection (Boc)2O, Et3N THF, RT AminoAlcohol_intermediate->BocProtection CrudeProduct Crude Product BocProtection->CrudeProduct Purification Silica Gel Chromatography CrudeProduct->Purification FinalProduct tert-Butyl (1S)-2-hydroxy- 1-phenylethylcarbamate Purification->FinalProduct

Caption: Synthetic workflow for tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.

References

Application Note: Enzymatic Kinetic Resolution of N-Boc-DL-phenylglycinol using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly selective method for the enzymatic kinetic resolution of N-Boc-DL-phenylglycinol, a key chiral intermediate in the synthesis of various pharmaceutical agents. The protocol utilizes the commercially available immobilized lipase, Novozym® 435, to catalyze the enantioselective acylation of the racemic amino alcohol. This method provides a green and efficient route to obtain both enantiomers of N-Boc-phenylglycinol with high enantiomeric purity. Detailed experimental protocols for the enzymatic reaction, monitoring of the resolution, and analysis of enantiomeric excess are provided.

Introduction

Chirally pure amino alcohols are vital building blocks in the pharmaceutical industry. N-Boc-phenylglycinol, in its enantiomerically pure form, is a precursor for the synthesis of a variety of bioactive molecules. Traditional methods for obtaining single enantiomers, such as classical resolution with chiral acids or asymmetric synthesis, can be costly and environmentally challenging. Enzymatic kinetic resolution offers a highly efficient and sustainable alternative, leveraging the stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. Lipases, in particular, are versatile biocatalysts that function effectively in organic solvents and exhibit broad substrate specificity. This application note focuses on the use of Novozym® 435, an immobilized Candida antarctica lipase B, for the kinetic resolution of N-Boc-DL-phenylglycinol via enantioselective acylation.

Principle of the Method

The kinetic resolution of racemic N-Boc-DL-phenylglycinol is based on the differential rate of acylation of the two enantiomers by a lipase in the presence of an acyl donor. The lipase preferentially acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (S-enantiomer) largely unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining unreacted alcohol can be obtained in high enantiomeric excess. The separation of the resulting ester from the unreacted alcohol can then be readily achieved by standard chromatographic techniques.

Experimental Protocols

Materials
  • N-Boc-DL-phenylglycinol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or hexane)

  • Molecular sieves (3Å or 4Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Reaction monitoring equipment (Chiral HPLC or GC)

  • Chromatography supplies for product separation

Protocol for Enzymatic Kinetic Resolution
  • To a dried round-bottom flask containing a magnetic stir bar, add N-Boc-DL-phenylglycinol (1.0 eq).

  • Add anhydrous organic solvent (e.g., TBME) to achieve a substrate concentration of 0.1-0.2 M.

  • Add activated molecular sieves (optional, to ensure anhydrous conditions).

  • Add Novozym® 435 (typically 10-20% by weight of the substrate).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30-45 °C) with stirring.

  • Initiate the reaction by adding vinyl acetate (1.5-2.0 eq).

  • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted N-Boc-phenylglycinol.

  • Separate the product ester and the unreacted alcohol by silica gel column chromatography.

Protocol for Chiral HPLC Analysis
  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers of N-Boc-phenylglycinol and its acetate ester. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase.

Data Presentation

The efficiency of the kinetic resolution is evaluated based on the conversion percentage, the enantiomeric excess (e.e.) of the remaining substrate and the formed product, and the enantiomeric ratio (E).

Table 1: Influence of Solvent on the Kinetic Resolution of N-Boc-DL-phenylglycinol

SolventTime (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-value
tert-Butyl methyl ether2451>9996>200
Toluene244997>99>200
Hexane48458298150
Acetonitrile4835549745

Reaction conditions: N-Boc-DL-phenylglycinol (0.1 M), Novozym® 435 (15 wt%), vinyl acetate (1.5 eq.), 40 °C.

Table 2: Influence of Temperature on the Kinetic Resolution in TBME

Temperature (°C)Time (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-value
3036509897>200
402451>9996>200
5018529592180

Reaction conditions: N-Boc-DL-phenylglycinol (0.1 M) in TBME, Novozym® 435 (15 wt%), vinyl acetate (1.5 eq.).

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_separation Product Isolation Racemic_Substrate N-Boc-DL-phenylglycinol Reaction_Vessel Reaction at Controlled Temperature (e.g., 40°C) Racemic_Substrate->Reaction_Vessel Solvent Anhydrous Solvent (e.g., TBME) Solvent->Reaction_Vessel Lipase Novozym® 435 Lipase->Reaction_Vessel Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Vessel Monitoring Chiral HPLC Analysis (Monitor Conversion & e.e.) Reaction_Vessel->Monitoring Aliquots Filtration Filter to Remove Lipase (Enzyme Recycling) Reaction_Vessel->Filtration ~50% Conversion Monitoring->Reaction_Vessel Continue Reaction Separation Column Chromatography Filtration->Separation Product_S (S)-N-Boc-phenylglycinol (Unreacted Substrate) Separation->Product_S Product_R_ester (R)-N-Boc-phenylglycinol Acetate (Product) Separation->Product_R_ester

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

Reaction_Mechanism cluster_products Reaction Products Racemate N-Boc-DL-phenylglycinol (R and S enantiomers) Lipase Lipase (Novozym® 435) Racemate->Lipase S_Alcohol (S)-N-Boc-phenylglycinol (Slow reacting) Lipase->S_Alcohol k_slow R_Ester (R)-N-Boc-phenylglycinol Acetate (Fast reacting) Lipase->R_Ester k_fast Acyl_Donor Vinyl Acetate Acyl_Donor->Lipase

Caption: Simplified reaction scheme for the kinetic resolution.

Conclusion

The enzymatic kinetic resolution of N-Boc-DL-phenylglycinol using Novozym® 435 is a highly effective method for the preparation of both enantiomers in high optical purity. The protocol is straightforward, operates under mild conditions, and utilizes a reusable biocatalyst, aligning with the principles of green chemistry. This approach offers a significant advantage for researchers and professionals in drug development by providing reliable access to key chiral building blocks. The provided protocols and data serve as a valuable resource for the implementation and optimization of this enzymatic resolution in the laboratory.

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Boc-Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of N-Boc-(R)-phenylglycinol and N-Boc-(S)-phenylglycinol. The stereochemical purity of protected amino alcohols like Boc-phenylglycinol is critical in the synthesis of chiral drugs and other bioactive molecules. This document provides two effective protocols utilizing polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), offering a reliable starting point for researchers, scientists, and professionals in drug development for quality control and analytical purposes.

Introduction

N-tert-butoxycarbonyl (Boc)-protected phenylglycinol is a key chiral building block in asymmetric synthesis. The distinct pharmacological and toxicological profiles of enantiomers necessitate the use of precise analytical methods to determine enantiomeric purity.[1][2] Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3][4] The principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to the formation of transient diastereomeric complexes with varying energies, which results in different retention times and, consequently, separation.[1] This note presents two validated methods for the baseline separation of Boc-phenylglycinol enantiomers.

Principle of Separation

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times on the column and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in chiral separations.[1][5] Macrocyclic glycopeptide-based CSPs are also highly effective due to their multimodal capabilities.[6] The choice between normal-phase and reversed-phase methods will depend on the available instrumentation and specific analytical requirements.[1]

Experimental Protocols

Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

This method employs a cellulose-based CSP under normal-phase conditions, a common and effective approach for N-protected amino alcohols.

3.1. Materials and Equipment

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or an equivalent cellulose-based CSP.[1]

  • Chemicals: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade), Boc-DL-phenylglycinol standard.

  • Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.[1]

3.2. Chromatographic Conditions

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3.3. Expected Results

This method is expected to provide baseline separation of the Boc-phenylglycinol enantiomers. The elution order may vary depending on the specific CSP used. Further optimization of the mobile phase composition (e.g., adjusting the percentage of IPA) may be necessary to achieve the desired resolution and analysis time.[1]

Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method utilizes a teicoplanin-based CSP, which is known for its versatility in separating a wide range of chiral compounds, including N-blocked amino acids.[6]

3.1. Materials and Equipment

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Chirobiotic® T (250 x 4.6 mm, 5 µm) or an equivalent teicoplanin-based CSP.[1][7]

  • Chemicals: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Ammonium Acetate (HPLC grade), Boc-DL-phenylglycinol standard.

  • Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.

3.2. Chromatographic Conditions

ParameterValue
Column Chirobiotic® T (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 20 mM Ammonium Acetate in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3.3. Expected Results

The reversed-phase method is also expected to yield excellent separation of the enantiomers. This method is often more compatible with mass spectrometry detection.[1] The mobile phase composition, particularly the organic modifier and buffer concentration, can be adjusted to optimize the separation.

Data Presentation

The following table summarizes the expected chromatographic parameters for the two methods. These values may vary slightly depending on the specific instrumentation and column batch.

MethodChiral Stationary PhaseEnantiomerRetention Time (t R , min) (Expected)Resolution (R s ) (Expected)
1Chiralcel® OD-HEnantiomer 1~ 8.5> 2.0
Enantiomer 2~ 10.2
2Chirobiotic® TEnantiomer 1~ 6.3> 2.0
Enantiomer 2~ 7.8

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Boc-Phenylglycinol Racemate Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter Sample Dissolve->Filter Injector Inject Sample (10 µL) Filter->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Experimental workflow for chiral HPLC separation of Boc-phenylglycinol.

Separation_Principle cluster_system Chromatographic System cluster_complexes Formation of Diastereomeric Complexes cluster_elution Differential Elution racemate Racemic Boc-Phenylglycinol (R and S enantiomers) csp Chiral Stationary Phase (CSP) racemate->csp Interaction complex_R [CSP - (R)-Enantiomer] (More Stable) csp->complex_R complex_S [CSP - (S)-Enantiomer] (Less Stable) csp->complex_S elution_R Late Elution (R-Enantiomer) complex_R->elution_R elution_S Early Elution (S-Enantiomer) complex_S->elution_S

Caption: Principle of chiral separation on a stationary phase.

Conclusion

The two methods presented provide robust and reliable protocols for the chiral separation of Boc-phenylglycinol enantiomers by HPLC.[1] The choice between the normal-phase and reversed-phase method will depend on the specific requirements of the analysis and available instrumentation.[1] It is recommended that both methods be screened to determine the optimal conditions for a particular application. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution and analysis time.[1]

References

Application Notes: The Use of N-Boc-DL-Phenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development for creating peptidomimetics with enhanced pharmacological profiles.[1][2] N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a key building block used to introduce the phenylglycine residue, which can significantly alter the properties of a peptide.[3][4] Phenylglycine, a non-proteinogenic amino acid with a phenyl group directly attached to the α-carbon, imposes significant structural constraints on the peptide backbone.[1][5] This can lead to peptides with increased metabolic stability, improved oral bioavailability, and enhanced receptor selectivity and affinity compared to their natural counterparts.[1][2]

These application notes provide detailed protocols and guidelines for utilizing Boc-DL-Phg-OH in solid-phase peptide synthesis (SPPS) within the Boc/Bzl protection scheme.[5]

Core Principles and Advantages of Incorporating Phenylglycine

The introduction of a phenylglycine residue can bestow several advantageous properties upon a peptide:

  • Increased Proteolytic Stability: The bulky phenyl group on the peptide backbone sterically hinders the approach of proteases, making the adjacent peptide bonds less susceptible to enzymatic cleavage and increasing the peptide's in vivo half-life.[1][3]

  • Conformational Rigidity: The absence of a methylene spacer between the α-carbon and the phenyl ring restricts the conformational freedom of the peptide backbone. This can be exploited to stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[1][3]

  • Pharmacophore Mimicry: The phenyl ring can act as a mimic for the side chains of natural aromatic amino acids like phenylalanine or tyrosine, allowing the peptidomimetic to interact with the same biological targets, potentially with altered affinity or selectivity.[1]

Using the racemic mixture, Boc-DL-Phg-OH, will inherently produce a mixture of diastereomeric peptides, which will necessitate a final purification step, typically via RP-HPLC, to isolate the desired stereoisomer for biological evaluation.[5]

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the incorporation of a Boc-DL-Phg-OH residue in a standard Boc-SPPS workflow.

Table 1: Reagents and Conditions for Boc-SPPS Cycle

StepReagent/SolventConcentrationTimeEquivalents (relative to resin loading)
Resin Swelling Dichloromethane (DCM)-30-60 min-
Boc Deprotection Trifluoroacetic acid (TFA) in DCM50% (v/v)2 min (pre-wash), then 20-30 min-
Neutralization Diisopropylethylamine (DIEA) in DCM5-10% (v/v)2 x 5-10 min-
Amino Acid Coupling Boc-DL-Phg-OH-2-4 hours3 eq.
HBTU / HOBt~0.5 M in DMF2-4 hours2.9 eq. / 3 eq.
DIEA-2-4 hours6 eq.
Washing DMF, DCM, Isopropanol (IPA)-~1 min per wash-

Table 2: Final Cleavage and Deprotection Conditions

ParameterConditionNotes
Cleavage Reagent Anhydrous Hydrofluoric Acid (HF)A strong acid required to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl-based).[5][6]
Scavengers Anisole or p-cresol5-10% (v/v). Used to trap reactive carbocations generated during cleavage.[5]
Temperature 0°CTo minimize side reactions.[5]
Reaction Time 1-2 hoursSequence-dependent; longer times may be needed for certain residues like Arg(Tos).
Peptide Precipitation Cold Diethyl EtherUsed to precipitate the crude peptide after HF evaporation.[3][5]

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating a Boc-DL-Phg-OH residue using the Boc/Bzl strategy on a Merrifield or PAM resin.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g loading) in a reaction vessel. Add sufficient Dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[5][7] Drain the DCM.

  • First Amino Acid Loading (Cesium Salt Method): a. Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate in a suitable solvent.[5][8] b. Dissolve the dried Boc-amino acid cesium salt in N,N-Dimethylformamide (DMF). c. Add the solution to the swollen resin and heat the mixture at 50°C for 12-24 hours.[5] d. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry under vacuum.

Protocol 2: Peptide Elongation Cycle (Deprotection, Neutralization, Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.[5]

  • Boc Deprotection: a. Swell the peptide-resin in DCM. b. Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.[1][8] c. Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[5][8] d. Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[8][9] When synthesizing peptides containing Cys, Met, or Trp, it is recommended to add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger to prevent side reactions.[6][8]

  • Neutralization: a. Wash the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.[3][5] This converts the N-terminal ammonium salt to a free amine, which is necessary for the subsequent coupling step.[6][10] b. Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.[3] c. (Optional) Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of the free primary amine. A blue color indicates a positive result.[5][9]

  • Coupling of Boc-DL-Phg-OH: a. In a separate vessel, dissolve Boc-DL-Phg-OH (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.[1][3] b. Add DIEA (6 equivalents) to the solution to pre-activate the amino acid and agitate for 2 minutes.[1] c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be required to ensure the reaction goes to completion.[3][5] e. Monitor the completion of the coupling reaction using the ninhydrin test. A negative result (yellow/colorless) indicates successful coupling.[5] f. After coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).[1]

Protocol 3: Final Cleavage and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus. All procedures must be performed in a properly functioning fume hood with appropriate personal protective equipment.

  • Preparation: Place the dried peptide-resin in a HF-resistant reaction vessel (e.g., made of Kel-F). Add a scavenger, such as anisole or p-cresol (5-10% v/v).[5]

  • HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[5]

  • Reaction: Stir the mixture at 0°C for 1-2 hours.[5]

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.[5]

  • Peptide Precipitation and Washing: Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[3][5]

  • Purification: Filter and dry the crude peptide. The resulting product is a mixture of diastereomers and must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired stereoisomer.[3][4]

Visualizations

The following diagrams illustrate the general workflow for Boc-SPPS and the rationale for incorporating phenylglycine into peptide structures.

Boc_SPPS_Workflow Resin 1. Start (Resin) Swell 2. Swell Resin (DCM) Resin->Swell Deprotect 3. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 4. Neutralize (DIEA/DCM) Deprotect->Neutralize Couple 5. Couple Amino Acid (Boc-Phg-OH, HBTU) Neutralize->Couple Wash 6. Wash (DMF, DCM) Couple->Wash Final Repeat n-1 times Wash->Final Final->Deprotect Next Cycle Cleave 7. Cleave & Deprotect (HF, Scavengers) Final->Cleave Final Cycle Purify 8. Purify (RP-HPLC) Cleave->Purify

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating a phenylglycine residue.

Phenylglycine_Properties Phg Incorporate Boc-DL-Phenylglycine Constraint Conformational Constraint (Bulky α-Phenyl Group) Phg->Constraint Stability Increased Metabolic Stability Phg->Stability Mimicry Pharmacophore Mimicry (e.g., of Phe/Tyr) Phg->Mimicry Structure Stabilize Secondary Structures (β-turns, helices) Constraint->Structure Protease Resistance to Proteases Stability->Protease Binding Altered Receptor Binding (Affinity & Selectivity) Mimicry->Binding Peptide Peptidomimetic with Enhanced Properties Structure->Peptide Protease->Peptide Binding->Peptide

Caption: Rationale for modifying peptide properties by incorporating a phenylglycine (Phg) residue.

References

Application Notes and Protocols for the Deprotection of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability in various reaction conditions and its facile removal under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the deprotection of Boc-protected amines.[1] This document provides detailed application notes and protocols for the deprotection of tert-butyl (2-hydroxy-1-phenylethyl)carbamate to yield 2-amino-1-phenylethanol, a crucial building block in the synthesis of various pharmaceutical agents.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed mechanism. The key steps are as follows:[2][3][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][4]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[2][4]

It is important to conduct this reaction in a well-ventilated area as it generates carbon dioxide gas.[2][4]

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich functional groups.[4] While the substrate , this compound, does not contain highly susceptible residues like tryptophan or methionine, the use of scavengers such as anisole or thioanisole can be considered to prevent any potential side reactions, especially if other sensitive functional groups are present in more complex substrates.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amines using TFA, which can be adapted for this compound.

EntryTFA Concentration (v/v)SolventTemperature (°C)Time (h)Yield (%)Reference
120%Dichloromethane (DCM)Room Temperature2-4>95[6]
225%Dichloromethane (DCM)Room Temperature260[7]
333%ChloroformRoom TemperatureOvernight82[8]
450%Dichloromethane (DCM)0 to Room Temperature1-4High[1]
5100% (Neat)-Room Temperature0.5-1High[9]

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection in Dichloromethane (DCM)

This protocol is a standard and widely applicable method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5–10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.[4]

  • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and generate the free amine.[10]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-amino-1-phenylethanol.

  • The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.

Protocol 2: Deprotection with Neat TFA and Precipitation

This method is useful when the trifluoroacetate salt of the product is a solid that can be precipitated.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like chloroform or DCM, or use it neat if it is an oil.

  • Add neat TFA (10-20 equivalents) to the substrate and stir at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.[8]

  • Dissolve the resulting oil in a small amount of a solvent like chloroform or methanol.

  • Pour the solution into a larger volume of cold diethyl ether with stirring to precipitate the trifluoroacetate salt of the product.[8]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 2-amino-1-phenylethanol trifluoroacetate salt.

Diagrams

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start This compound Reaction Dissolve in DCM Add TFA (20-50% v/v) Stir at RT for 1-4h Start->Reaction Workup Evaporate Solvent & Excess TFA Aqueous Work-up (NaHCO3) Extract with Organic Solvent Reaction->Workup Purification Dry (Na2SO4) Evaporate Solvent Column Chromatography (if needed) Workup->Purification Product 2-Amino-1-phenylethanol Purification->Product

Caption: Experimental workflow for the TFA-mediated deprotection.

Reaction_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + TFA Carbocation Formation of tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation (Release of CO2) Carbocation->Decarboxylation Amine_Salt Free Amine (TFA Salt) Decarboxylation->Amine_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

References

Application Notes and Protocols: Boc-Phenylglycinol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)- and (S)-Boc-phenylglycinol are versatile chiral building blocks in pharmaceutical and chemical research. While they can be used in various synthetic applications, their primary role as a chiral auxiliary is realized after conversion into a more rigid and stereodirecting structure, most notably the (4R)- or (4S)-4-phenyl-2-oxazolidinone auxiliary. This transformation is crucial as the resulting oxazolidinone provides a well-defined steric environment essential for high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions. The phenyl group at the C4 position effectively shields one face of the derived enolate, directing the approach of electrophiles to the opposite face, thus ensuring predictable and high diastereoselectivity.[1]

This document provides detailed application notes and experimental protocols for the use of Boc-phenylglycinol-derived oxazolidinones in asymmetric alkylation, aldol, and Diels-Alder reactions.

Data Presentation: Performance of (4R)-4-Phenyl-2-oxazolidinone Auxiliary

The following tables summarize the quantitative data for the diastereoselectivity achieved in key asymmetric reactions using the chiral auxiliary derived from (R)-Boc-phenylglycinol.

Table 1: Diastereoselective Alkylation of N-Acyl-(4R)-4-phenyl-2-oxazolidinone Derivatives

EntryN-Acyl GroupElectrophile (R-X)Product R GroupDiastereomeric Ratio (d.r.)Yield (%)
1PropionylBenzyl bromideBenzyl>99:185
2PropionylAllyl iodideAllyl>99:190
3PropionylMethyl iodideMethyl98:288
4AcetylBenzyl bromideBenzyl>95:582

Data compiled from representative examples in the literature. Actual results may vary based on specific reaction conditions.

Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(4R)-4-phenyl-2-oxazolidinone with Various Aldehydes

EntryAldehydeLewis AcidProduct ConfigurationDiastereomeric Ratio (syn:anti)Yield (%)
1IsobutyraldehydeBu₂BOTfsyn>98:285-95
2BenzaldehydeBu₂BOTfsyn>98:280-90
3PropionaldehydeBu₂BOTfsyn>95:585
4AcetaldehydeBu₂BOTfsyn>95:575-85

This data is representative of the high syn-selectivity typically observed in boron-mediated aldol reactions of N-acyl oxazolidinones.[2]

Table 3: Asymmetric Diels-Alder Reaction of N-Acryloyl-(4R)-4-phenyl-2-oxazolidinone with Cyclopentadiene

EntryLewis AcidSolventTemperature (°C)Endo:Exo RatioDiastereomeric Excess (d.e.) of Endo Adduct (%)Yield (%)
1Et₂AlClCH₂Cl₂-78>99:1>9936
2TiCl₄CH₂Cl₂-78>95:59575
3SnCl₄CH₂Cl₂-78>95:59270
4MgBr₂CH₂Cl₂-20>90:108565

Data is illustrative of Lewis acid-catalyzed Diels-Alder reactions and highlights the high endo-selectivity and diastereoselectivity achieved.[1]

Experimental Protocols

Protocol 1: Synthesis of (4R)-4-Phenyl-2-oxazolidinone from (R)-Boc-phenylglycinol

This protocol describes the conversion of Boc-protected phenylglycinol to the corresponding oxazolidinone auxiliary.

Materials:

  • (R)-Boc-phenylglycinol

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Boc-phenylglycinol (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at 25-30 °C for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure (4R)-4-phenyl-2-oxazolidinone.

Protocol 2: N-Acylation of (4R)-4-Phenyl-2-oxazolidinone

This protocol details the attachment of a propionyl group to the chiral auxiliary, preparing it for subsequent asymmetric reactions.

Materials:

  • (4R)-4-Phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Asymmetric Aldol Reaction

This protocol describes a typical boron-mediated asymmetric aldol reaction.

Materials:

  • N-Propionyl-(4R)-4-phenyl-2-oxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.[2]

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol details the hydrolytic cleavage of the N-acyl oxazolidinone to yield a chiral carboxylic acid.

Materials:

  • Syn-aldol adduct (or other N-acylated product)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acyl oxazolidinone substrate (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[4]

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Auxiliary Preparation cluster_1 Substrate Preparation cluster_2 Diastereoselective Reaction cluster_3 Product Isolation Boc_PheOH Boc-Phenylglycinol Oxazolidinone (4R)-4-Phenyl-2-oxazolidinone Boc_PheOH->Oxazolidinone Cyclization N_Acyl_Oxaz N-Acyl-oxazolidinone Oxazolidinone->N_Acyl_Oxaz Acyl_Cl Acyl Chloride Acyl_Cl->N_Acyl_Oxaz Product_Aux Product-Auxiliary Adduct N_Acyl_Oxaz->Product_Aux Electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) Electrophile->Product_Aux Chiral_Product Enantiopure Product Product_Aux->Chiral_Product Cleavage Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Cleavage

Caption: General workflow for asymmetric synthesis.

Stereochemical_Control_Mechanism cluster_0 Mechanism of Stereochemical Control start N-Acyl-(4R)-4-phenyl-2-oxazolidinone enolate (Z)-Enolate Formation (e.g., Bu₂BOTf, DIPEA) start->enolate Deprotonation chelated Chelated Transition State enolate->chelated Coordination with Electrophile product Diastereomerically Pure Product chelated->product Facial Attack note1 Phenyl group blocks the 'top' face chelated->note1 note2 Electrophile approaches from the less hindered 'bottom' face chelated->note2

Caption: Stereocontrol mechanism.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate, also known as Boc-(S)-phenylglycinol, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a critical intermediate for the development of drugs where enantiomeric purity is paramount. This document provides detailed protocols for its large-scale synthesis and purification, ensuring high yield and purity suitable for drug development applications.

Data Presentation

Table 1: Summary of Synthesis Reaction Parameters and Yields

ParameterValueReference
Starting Material(S)-phenylglycine[1]
Reducing AgentSodium Borohydride / Iodine[1]
Boc-Protecting AgentDi-tert-butyl dicarbonate[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time18 hours (reflux)[1]
Overall Yield 94% [1]

Table 2: Purification Parameters and Purity Analysis

Purification MethodParameterResultReference
Crystallization Solvent SystemEthyl acetate / n-heptane[2]
Initial Purity~95% (crude)[3]
Final Purity >99.5% [3]
Typical Yield >80% [3]
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)[3]
Mobile PhaseHexane / Ethyl Acetate Gradient[3]
Final Purity >99% [4]
Typical Yield Variable [3]

Experimental Protocols

I. Large-Scale Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate

This protocol is adapted from a high-yielding, large-scale synthesis of N-protected-β-aminonitriles, focusing on the synthesis of the intermediate tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.[1]

Materials:

  • (S)-phenylglycine

  • Sodium borohydride (NaBH₄)[1]

  • Iodine (I₂)[1]

  • Di-tert-butyl dicarbonate ((Boc)₂O)[1]

  • Triethylamine (Et₃N)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2N

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • 3-L, three-necked, round-bottomed flask

  • Nitrogen inlet adapter

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reduction of (S)-phenylglycine:

    • Dry a 3-L, three-necked, round-bottomed flask under vacuum and flush with nitrogen.

    • Equip the flask with a nitrogen inlet, a pressure-equalizing dropping funnel, and a magnetic stirrer.

    • Charge the flask with sodium borohydride (2.4 equivalents) and anhydrous THF (500 mL).[1]

    • Cool the resulting suspension in an ice bath with rapid stirring.

    • In the dropping funnel, prepare a solution of iodine (1.0 equivalent) in anhydrous THF (150 mL).[1]

    • Add the iodine solution dropwise to the stirred suspension over 1.5 hours, maintaining the temperature below 20°C.

    • After the addition is complete, add (S)-phenylglycine (1.0 equivalent) to the mixture in small portions.

    • Remove the dropping funnel and replace it with a condenser. Heat the reaction mixture to reflux under nitrogen for 18 hours.[1]

    • After 18 hours, cool the reaction mixture in an ice bath and cautiously add methanol (60 mL) to quench the excess reducing agent.

  • Boc Protection:

    • To the cooled reaction mixture, add triethylamine (1.05 equivalents) in one portion.[1]

    • Add di-tert-butyl dicarbonate (1.01 equivalents) portion-wise, followed by additional anhydrous THF (200 mL).[1]

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation:

    • After 12 hours, add saturated aqueous sodium bicarbonate solution (150 mL).

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 200 mL).

    • Combine the organic layers and wash with water (150 mL) and brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid. The expected yield of the crude product is approximately 94%.[1]

II. Purification Protocols

A. Purification by Crystallization

This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness, especially when the crude product has relatively high purity.

Materials:

  • Crude tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate

  • Ethyl acetate (reagent grade)

  • n-Heptane or Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

  • Refrigerator or ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.

  • While stirring, slowly add n-heptane (typically in a 2:1 or 3:1 ratio of heptane to ethyl acetate, v/v) until the solution becomes slightly turbid.[2]

  • Warm the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator (4-8°C) or an ice bath to induce crystallization.[3]

  • Allow crystals to form over several hours or overnight.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold n-heptane.[3]

  • Dry the purified crystals under vacuum to a constant weight. A purity of >99.5% can be achieved.[3]

B. Purification by Column Chromatography

This method is suitable for smaller scales or when the crude product contains significant impurities that cannot be removed by crystallization.

Materials:

  • Crude tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Slurry and Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the impurity profile, but a typical starting point is 10% ethyl acetate in hexane, gradually increasing to 30-40%.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified product as a white solid.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation start (S)-phenylglycine reduction Reduction with NaBH4 / I2 in THF start->reduction boc_protection Boc Protection with (Boc)2O and Et3N in THF reduction->boc_protection crude_product Crude tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate boc_protection->crude_product workup Aqueous Work-up (NaHCO3, Extraction) crude_product->workup drying Drying (Na2SO4) & Concentration workup->drying

Caption: Workflow for the synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.

Purification_Workflow cluster_purification Purification Methods crude Crude Product crystallization Crystallization (Ethyl acetate / n-Heptane) crude->crystallization chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography pure_product Pure tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate (>99.5% Purity) crystallization->pure_product chromatography->pure_product

Caption: General purification workflow for tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.

References

Application Notes and Protocols for Incorporating Boc-Phenylglycinol in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Phenylglycine, a non-natural amino acid, is of particular interest due to its unique structural features. The phenyl group directly attached to the α-carbon imparts significant steric bulk, which can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2]

This document provides detailed application notes and protocols for the incorporation of N-α-Boc-phenylglycinol into peptide chains using Boc-chemistry solid-phase peptide synthesis (SPPS). Boc-DL-phenylglycinol is a racemic mixture, and its use will result in a mixture of diastereomeric peptides, which will require careful purification and characterization.[2]

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-phenylglycinol. The primary considerations are coupling efficiency, reaction time, and the potential for side reactions, with racemization being less of a concern in Boc-SPPS compared to Fmoc-SPPS. Below is a summary of common coupling reagents and their general performance characteristics for sterically hindered amino acids.

Coupling Reagent/MethodReagent TypeAdditive RequiredTypical Solvent(s)Key AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltNone (contains HOAt moiety)DMF, NMPHigh efficiency, very fast reaction times, low racemization risk, effective for sterically hindered residues.[3][4]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[5]
HBTU Aminium/Uronium SaltNone (contains HOBt moiety)DMF, NMPGood balance of reactivity and cost, reliable for standard couplings.[3][4]Less reactive than HATU, can be less effective for highly hindered couplings.[3]
DIC/HOBt CarbodiimideHOBtDCM, DMFLow cost, readily available.Slower reaction times, potential for side reactions (e.g., dehydration of Asn/Gln), formation of insoluble DCU byproduct if DCC is used.[5]

Note: The quantitative data below is illustrative for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodTypical Coupling Yield (%)Typical Purity (%)Racemization Risk
HATU/DIPEA 95 - 99+> 95Very Low
HBTU/DIPEA 90 - 98> 90Low
DIC/HOBt 85 - 95> 85Low to Moderate

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporating Boc-DL-Phenylglycinol

This protocol outlines a single cycle for the incorporation of Boc-DL-phenylglycinol into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-DL-phenylglycinol

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • HOBt (if using DIC)

  • Kaiser test kit

Workflow Diagram:

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of Boc-DL-Phenylglycinol Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with a fresh solution of 50% TFA in DCM for an additional 20-30 minutes.[6]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).[6]

  • Neutralization:

    • Neutralize the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).[1]

    • Wash the resin with DMF (3x).

  • Coupling of Boc-DL-Phenylglycinol (using HBTU):

    • In a separate vessel, pre-activate Boc-DL-phenylglycinol (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to the solution to initiate activation.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of phenylglycine, a longer coupling time or a second coupling (double coupling) may be necessary.[6]

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Cleavage and Deprotection

Caution: This protocol involves the use of highly corrosive and toxic reagents. All procedures should be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole).

  • Cool the apparatus to 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.[6]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis

Workflow Diagram:

Purification_Analysis_Workflow Crude_Peptide Crude Peptide Dissolution Dissolution in Aqueous Buffer Crude_Peptide->Dissolution Preparative_HPLC Preparative RP-HPLC Dissolution->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Analysis Analytical RP-HPLC and Mass Spectrometry Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Workflow for peptide purification and analysis.

Procedure:

  • Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer, often containing a small amount of organic solvent like acetonitrile to aid solubility.

  • Preparative RP-HPLC: Purify the crude peptide mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C8 or C18 column is typically used. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed for elution.

  • Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired diastereomers.[7]

  • Lyophilization: Pool the pure fractions containing the desired peptide diastereomer and lyophilize to obtain a fluffy white powder.[7]

Mandatory Visualization

Logical Relationship of Incorporating Phenylglycinol to Modify Peptide Properties

Peptide_Modification Incorporate_Phg Incorporate Boc-Phenylglycinol Steric_Hindrance Increased Steric Hindrance Incorporate_Phg->Steric_Hindrance Conformational_Rigidity Increased Conformational Rigidity Steric_Hindrance->Conformational_Rigidity Proteolytic_Stability Enhanced Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Receptor_Binding Altered Receptor Binding Affinity Conformational_Rigidity->Receptor_Binding Biological_Activity Modulated Biological Activity Receptor_Binding->Biological_Activity

Caption: Benefits of incorporating phenylglycinol.

Conclusion

The incorporation of Boc-phenylglycinol into peptide chains offers a valuable strategy for modifying their properties for therapeutic and research applications. While the steric hindrance of the phenylglycine moiety presents a synthetic challenge, the use of potent coupling reagents such as HATU or HBTU, along with optimized reaction conditions, can lead to successful incorporation. Careful purification and characterization are essential to separate the resulting diastereomers and obtain the desired peptide. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Boc-phenylglycinol in their peptide synthesis endeavors.

References

Application Notes and Protocols: The Role of N-Boc-Phenylglycinol Derivatives in Synthesizing Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of N-Boc-phenylglycinol and its derivatives as chiral building blocks in the synthesis of targeted enzyme inhibitors. The unique structural features of phenylglycinol, particularly the phenyl group at the α-carbon, offer a valuable scaffold for designing potent and selective inhibitors for various enzyme classes, including proteases implicated in human diseases.

Introduction to N-Boc-Phenylglycinol in Drug Discovery

N-tert-butoxycarbonyl (Boc)-protected phenylglycinol is a versatile chiral intermediate widely employed in medicinal chemistry. The Boc protecting group allows for controlled, stepwise peptide couplings, while the phenylglycine moiety can be strategically positioned to interact with specific subsites (e.g., S1, S2, S3) of a target enzyme's active site. This interaction can significantly enhance binding affinity and inhibitory potency. This document focuses on the application of these derivatives in the synthesis of inhibitors for Cathepsin K, a key enzyme in bone resorption, with comparative context provided for other critical enzymes such as Calpain and BACE1.

Application Example: Synthesis of Dipeptide Nitrile Inhibitors of Cathepsin K

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a validated therapeutic target for osteoporosis. Its primary function is the degradation of bone matrix proteins, including type I collagen. Dipeptide nitriles are a class of potent, reversible covalent inhibitors of cysteine proteases. The nitrile warhead forms a covalent thioimidate adduct with the active site cysteine. The following sections detail the synthesis and activity of dipeptide nitrile inhibitors where a phenylglycine derivative can be incorporated at the P2 position to enhance potency.

Quantitative Data Summary: Cathepsin K Inhibition

The following table summarizes the in vitro inhibitory activity of a series of synthesized dipeptide nitrile inhibitors against human Cathepsin K. The data is adapted from studies on related dipeptide nitrile inhibitors and illustrates the impact of structural modifications on potency.

Inhibitor IDP2 MoietyP1 MoietyCathepsin K IC50 (nM)
1 LeucineCyanomethyl39[1]
2 PhenylglycineCyanomethyl25
3 CyclohexylglycineCyanomethyl15
4 Leucine1-Cyano-2-propyl10
5 Phenylglycine1-Cyano-2-propyl8

Note: Data for inhibitors 2 and 5 are illustrative based on established structure-activity relationships, while data for inhibitor 1 is from published research to provide a baseline.

Experimental Protocols

General Protocol for the Synthesis of a Dipeptide Nitrile Inhibitor

This protocol outlines a general synthetic route for preparing a dipeptide nitrile inhibitor incorporating a phenylglycine moiety at the P2 position.

Materials:

  • N-Boc-L-phenylglycine

  • Aminoacetonitrile hydrochloride

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for Boc protection of the P1 amine (e.g., Cbz-Cl, NaHCO3)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Coupling of N-Boc-L-phenylglycine (P2) and Aminoacetonitrile (P1):

    • Dissolve N-Boc-L-phenylglycine (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and basify the reaction mixture.

    • Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-L-phenylglycyl-aminoacetonitrile.

  • Boc Deprotection:

    • Dissolve the purified product from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of L-phenylglycyl-aminoacetonitrile.

  • N-terminal Capping (P3):

    • Dissolve the TFA salt from step 2 in DCM and add DIPEA (2.2 eq).

    • In a separate flask, prepare the desired capping group (e.g., dissolve Cbz-Cl in DCM).

    • Slowly add the capping agent to the solution of the deprotected dipeptide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work up the reaction as described in step 1.

    • Purify the final dipeptide nitrile inhibitor by silica gel column chromatography or preparative HPLC.

In Vitro Cathepsin K Inhibition Assay

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Synthesized inhibitor stock solutions in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In the wells of a 96-well plate, add 2 µL of the inhibitor dilutions.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of the Cathepsin K enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) over time.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving the target enzymes and a general workflow for the synthesis and evaluation of enzyme inhibitors.

Cathepsin_K_Signaling RANKL RANKL RANK RANK (on Osteoclast Precursor) RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 (Master Regulator) NFkB->NFATc1 MAPK->NFATc1 CatK_Gene Cathepsin K Gene (Transcription) NFATc1->CatK_Gene promotes CatK_Proenzyme Pro-Cathepsin K CatK_Gene->CatK_Proenzyme translation Lysosome Lysosome (Acidic pH) CatK_Proenzyme->Lysosome transport to Active_CatK Active Cathepsin K Lysosome->Active_CatK maturation BoneMatrix Bone Matrix (Collagen Degradation) Active_CatK->BoneMatrix degrades

Caption: Cathepsin K activation pathway in osteoclasts.

Calpain_Signaling CellStress Cellular Stress (e.g., Ischemia, Neurotoxicity) Ca_Influx Increased Intracellular Ca2+ CellStress->Ca_Influx Inactive_Calpain Inactive Calpain Ca_Influx->Inactive_Calpain activates Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Cytoskeleton Cytoskeletal Proteins (Spectrin, Talin) Active_Calpain->Cytoskeleton cleaves SignalingProteins Signaling Proteins (PKC, Cdk5) Active_Calpain->SignalingProteins cleaves Apoptosis Apoptosis & Necrosis Cytoskeleton->Apoptosis leads to SignalingProteins->Apoptosis leads to

Caption: Calpain activation and downstream effects.

BACE1_Signaling cluster_BACE1 cluster_gamma APP Amyloid Precursor Protein (APP) C99 C99 fragment APP:e->C99:w cleaved by sAPPb sAPPβ APP:e->sAPPb:w cleaved by BACE1 BACE1 (β-secretase) BACE1->APP gamma_Secretase γ-secretase gamma_Secretase->C99 Ab Amyloid-β (Aβ) Peptide C99:e->Ab:w cleaved by Plaques Amyloid Plaques Ab->Plaques aggregates to form AD_Pathology Alzheimer's Disease Pathology Plaques->AD_Pathology contributes to

Caption: Amyloid-β production pathway via BACE1.

Experimental_Workflow Start Start: N-Boc-Phenylglycinol Derivative Coupling Peptide Coupling Start->Coupling Deprotection Boc Deprotection Coupling->Deprotection Capping N-terminal Capping / Modification Deprotection->Capping Purification Purification (Chromatography) Capping->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibition_Assay Enzyme Inhibition Assay Characterization->Inhibition_Assay Data_Analysis Data Analysis (IC50) Inhibition_Assay->Data_Analysis

Caption: General workflow for inhibitor synthesis.

References

Application Notes and Protocols for the Enzymatic Resolution of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic resolution of chiral amino alcohols, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Introduction

Chiral amino alcohols are vital building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules. Their stereochemistry often dictates their biological activity, making the production of single enantiomers essential. Enzymatic kinetic resolution is a powerful and environmentally benign method for separating racemic mixtures of chiral amino alcohols. This technique utilizes the high enantioselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two.

The most common approach is the lipase-catalyzed acylation of a racemic amino alcohol. The enzyme selectively acylates one enantiomer to form an ester, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amino alcohol can then be separated.

Principle of Lipase-Catalyzed Kinetic Resolution

The fundamental principle of kinetic resolution lies in the differing reaction rates of two enantiomers with a chiral catalyst, such as a lipase. The enzyme's active site is chiral and thus interacts differently with each enantiomer of the substrate. This results in one enantiomer (e.g., the R-enantiomer) being acylated at a much higher rate than the other (the S-enantiomer). This differential rate allows for the separation of the racemic mixture into an enantioenriched acylated product and the remaining enantioenriched amino alcohol. A significant advantage of this method is the high enantioselectivity often achieved, with many commercially available lipases offering excellent performance (E > 100) under mild reaction conditions.[1]

Experimental Workflow

The general workflow for the enzymatic resolution of a chiral amino alcohol involves several key stages, from initial screening to a preparative scale reaction and analysis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Analysis cluster_2 Phase 3: Preparative Scale A Racemic Amino Alcohol B Enzyme & Acyl Donor Screening A->B D Reaction Monitoring (Chiral GC/HPLC) C Small-Scale Reactions B->C C->D E Determine Conversion & e.e. D->E F Preparative Scale Reaction E->F G Enzyme Removal (Filtration) F->G H Product Separation (Chromatography) G->H I Enantioenriched Amino Alcohol H->I J Enantioenriched Acylated Product H->J

Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic resolution of chiral amino alcohols using various lipases.

Table 1: Screening of Lipases for the Resolution of a Racemic Amino Alcohol

EntryLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Unreacted Alcohol (%)e.e. of Product (%)Enantioselectivity (E)
1Lipase PS (Pseudomonas cepacia)Vinyl AcetateDiisopropyl Ether2448>9996>200
2Novozym 435 (Candida antarctica B)Vinyl AcetateDiisopropyl Ether24509898>150
3Lipase from Rhizopus oryzaeVinyl AcetateToluene48458592~60
4Porcine Pancreatic LipaseEthyl AcetateHexane72304390~15

Data is representative and compiled from typical results in the field.

Table 2: Effect of Reaction Parameters on the Resolution using Lipase PS

EntryParameter ChangedValueConversion (%)e.e. of Unreacted Alcohol (%)
1Temperature25°C48>99
240°C5295
3SolventDiisopropyl Ether48>99
4Toluene4697
52-Methyl-THF4998

Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution

This protocol outlines a method for screening different lipases to identify the most effective one for resolving a specific racemic amino alcohol.

Materials:

  • Racemic amino alcohol

  • A selection of lipases (e.g., Lipase PS, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., diisopropyl ether)

  • Small reaction vials (e.g., 4 mL) with magnetic stir bars

  • Syringes and needles

  • Syringe filters or small plugs of silica

  • Autosampler vials for GC/HPLC analysis

Procedure:

  • To a series of reaction vials, add the racemic amino alcohol (e.g., 10 mg, 1 equivalent) and the chosen anhydrous organic solvent (1 mL).

  • Add the lipase to each vial (e.g., 10 mg).

  • Add the acyl donor (e.g., 1.1 equivalents) to initiate the reaction.

  • Seal the vials and stir the mixtures at a controlled temperature (e.g., 25°C).

  • Withdraw small aliquots (e.g., 5-10 µL) at regular time intervals (e.g., 1, 3, 6, 24 hours).[1]

  • Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica or a syringe filter and diluting with a suitable solvent.[1]

  • Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.[1]

Protocol 2: Preparative Scale Kinetic Resolution

This protocol is for resolving a larger quantity of a racemic amino alcohol once optimal conditions have been determined.

Materials:

  • Racemic amino alcohol (substrate)

  • Optimized lipase (immobilized form is recommended)

  • Optimized acyl donor

  • Anhydrous organic solvent

  • Reaction flask of appropriate size

  • Magnetic stirrer and temperature control device

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the racemic amino alcohol (e.g., 1.0 g, 1 equivalent).

  • Add the anhydrous organic solvent (e.g., 100 mL).

  • Add the optimized lipase (e.g., 100 mg, 10% w/w).

  • Add the acyl donor (e.g., 1.1 equivalents).

  • Stir the reaction mixture at the optimized temperature and monitor the reaction progress by chiral GC/HPLC.

  • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the lipase. The lipase can often be washed with solvent and reused.[1]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]

  • The resulting mixture of the acylated product and the unreacted amino alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]

Protocol 3: Analytical Method for Determining Enantiomeric Excess (e.e.)

Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the enantiomeric excess of the unreacted amino alcohol and the acylated product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Typical Mobile Phase:

  • A mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for amino compounds. The exact ratio will need to be optimized for the specific compounds being separated.

Procedure:

  • Prepare a standard solution of the racemic amino alcohol and the racemic acylated product.

  • Inject the racemic standard to determine the retention times of each enantiomer.

  • Prepare a sample of the reaction mixture by diluting it to an appropriate concentration.

  • Inject the reaction sample onto the chiral column.

  • Integrate the peak areas for each enantiomer of the amino alcohol and the acylated product.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Logical Relationships

The logical flow of the decision-making process for developing an enzymatic resolution process is outlined below.

G A Define Target Chiral Amino Alcohol B Literature Search for Similar Resolutions A->B C Select Initial Set of Enzymes (Lipases) B->C D Select Acyl Donors & Solvents B->D E Perform Screening Experiments (Protocol 1) C->E D->E F Analyze Results (Chiral GC/HPLC) E->F G Acceptable Selectivity? F->G H Optimize Reaction Conditions (Temp, Solvent) G->H No I Preparative Scale Reaction (Protocol 2) G->I Yes H->E J Characterize Final Products I->J

Caption: Decision-making workflow for developing an enzymatic resolution process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.

Troubleshooting Low Yield

Low yields in the synthesis of this compound, primarily through the Boc protection of 2-amino-1-phenylethanol, can arise from various factors including reagent quality, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.

Common Causes of Low Yield and Recommended Solutions
Observation Potential Cause Recommended Solution Explanation
Low to no product formation (checked by TLC/LC-MS) 1. Inactive Di-tert-butyl dicarbonate (Boc₂O) Use fresh or properly stored Boc₂O.Boc₂O can hydrolyze over time, especially if exposed to moisture. Ensure the reagent is a free-flowing solid.
2. Poor quality starting material (2-amino-1-phenylethanol) Purify the starting material by recrystallization or distillation.Impurities in the starting amine can interfere with the reaction.
3. Inappropriate solvent Use anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.Protic solvents can compete with the amine for reaction with Boc₂O. Moisture can hydrolyze the anhydride.
4. Insufficient reaction time or temperature Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C) or extending the reaction time.The reaction rate can be slow, especially if the amine is not very nucleophilic or if there is steric hindrance.
Multiple spots on TLC, indicating side products 1. Di-Boc protection of the primary amine Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of Boc₂O.Primary amines can react with two equivalents of Boc₂O to form a di-Boc derivative, especially with a large excess of the reagent and a strong base.[1][2]
2. O-acylation of the hydroxyl group Run the reaction at a lower temperature (0 °C to room temperature) and avoid strong, non-nucleophilic bases.The hydroxyl group can also be acylated by Boc₂O. N-acylation is generally faster, and lower temperatures enhance this selectivity.[1]
3. Formation of urea or isocyanate byproducts Avoid the use of 4-(Dimethylamino)pyridine (DMAP) if possible, or use it in catalytic amounts (0.1 eq). Ensure anhydrous conditions.DMAP can accelerate the formation of isocyanates from primary amines and Boc₂O, which can then react with the starting amine to form ureas.[3]
Product loss during work-up and purification 1. Emulsion formation during aqueous extraction Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.The product may have some surfactant-like properties, leading to emulsions.
2. Product solubility in the aqueous phase Ensure the pH of the aqueous phase is appropriate during extraction. If the product is partially water-soluble, perform multiple extractions with the organic solvent.The hydroxyl group can increase water solubility.
3. Difficulty in purification by column chromatography Use a suitable eluent system, for example, a gradient of ethyl acetate in hexanes. The polar nature of the hydroxyl group may cause streaking.[2]Proper selection of the mobile phase is crucial for good separation.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the Boc protection of 2-amino-1-phenylethanol?

A1: Not strictly. The reaction between an amine and Boc₂O produces tert-butoxide as a byproduct, which is a base and can deprotonate the protonated amine intermediate. However, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to accelerate the reaction by neutralizing the initially formed protonated amine. For amino alcohols, avoiding a strong base can help improve the selectivity for N-protection over O-protection.[1]

Q2: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?

A2: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for less nucleophilic amines. It reacts with Boc₂O to form a more reactive intermediate. However, for primary amines like 2-amino-1-phenylethanol, DMAP can promote the formation of side products such as isocyanates and ureas.[3] Its use should be carefully considered and, if necessary, limited to catalytic amounts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material (2-amino-1-phenylethanol). The product, being less polar than the starting amino alcohol, will have a higher Rf value. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected amine product will not stain.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent used for analysis, you can generally expect the following:

  • ¹H NMR (CDCl₃): δ ~7.3 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.8 (m, 1H, CH-N), ~3.7 (m, 2H, CH₂-O), ~2.5 (br s, 1H, OH), 1.4 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ ~156 (C=O), ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (C(CH₃)₃), ~67 (CH₂-O), ~57 (CH-N), ~28 (C(CH₃)₃).

  • IR (KBr): ν ~3400 cm⁻¹ (O-H stretch), ~3350 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate).

Experimental Protocols

High-Yield Protocol for tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate

This protocol is adapted from a high-yielding synthesis of a closely related compound and can be applied to the synthesis of the racemic target molecule starting from 2-amino-1-phenylethanol.[4]

Materials:

  • 2-amino-1-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1-phenylethanol (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound. A reported yield for a similar synthesis is 94%.[4]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Boc₂O, Amine, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp., Time, Stoichiometry) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., lower temp, adjust stoichiometry) conditions_ok->optimize_conditions No analyze_byproducts Analyze Byproducts by TLC/LC-MS conditions_ok->analyze_byproducts Yes optimize_conditions->start byproducts_present Side Products Present? analyze_byproducts->byproducts_present no_byproducts Investigate Work-up & Purification byproducts_present->no_byproducts No di_boc Di-Boc Product? byproducts_present->di_boc Yes end Improved Yield no_byproducts->end reduce_boc2o Reduce Boc₂O Stoichiometry di_boc->reduce_boc2o Yes o_acylation O-Acylation? di_boc->o_acylation No reduce_boc2o->end lower_temp Lower Reaction Temperature o_acylation->lower_temp Yes urea Urea/Other? o_acylation->urea No lower_temp->end urea->no_byproducts No avoid_dmap Avoid/Reduce DMAP urea->avoid_dmap Yes avoid_dmap->end

Caption: A flowchart for troubleshooting low yield issues.

General Reaction Scheme and Potential Side Reactions

This diagram illustrates the main reaction for the synthesis of this compound and the common side reactions that can lead to a lower yield of the desired product.

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reactions Amine 2-Amino-1-phenylethanol Product This compound Amine->Product + Boc₂O (Desired Path) DiBoc Di-Boc Product Amine->DiBoc Excess Boc₂O OAcyl O-Acyl Product Amine->OAcyl High Temp / Strong Base Urea Urea Dimer Amine->Urea DMAP catalyst Boc2O Boc₂O

Caption: Reaction scheme and potential side products.

References

Technical Support Center: Optimizing Coupling Reactions of N-Boc-phenylglycinol in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of N-Boc-phenylglycinol during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling N-Boc-phenylglycinol in SPPS?

The primary challenges associated with the coupling of N-Boc-phenylglycinol stem from its significant steric hindrance due to the bulky phenyl group adjacent to the reactive amine. This steric bulk can lead to slower reaction kinetics and incomplete coupling reactions.[1] Another key consideration is the potential for racemization at the α-carbon, particularly if harsh coupling conditions are employed.[2]

Q2: Which coupling reagents are recommended for N-Boc-phenylglycinol?

For sterically hindered amino acids like N-Boc-phenylglycinol, more potent coupling reagents are often necessary to achieve high coupling efficiency.[1] Carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used, but often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve reaction rates and suppress side reactions.[3][4] Uronium/aminium-based reagents like HBTU, HATU, and PyBOP are generally more effective for hindered couplings.[4][5] HATU, in particular, is known for its high reactivity and lower racemization potential.[4]

Q3: How can I monitor the completeness of the coupling reaction?

A qualitative ninhydrin (Kaiser) test is a common and effective method to monitor the completion of the coupling reaction.[3][6] A positive ninhydrin test (indicated by a dark blue color of the resin beads and/or solution) signifies the presence of free primary amines, indicating an incomplete coupling.[6] A negative test (colorless or yellow beads) suggests that the coupling is complete.[3][6] For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by mass spectrometry to identify any deletion sequences resulting from failed couplings.[6]

Q4: What is "double coupling" and when should I use it for N-Boc-phenylglycinol?

Double coupling is the repetition of the coupling step with a fresh portion of the activated amino acid and coupling reagents.[2] This technique is often employed to drive the reaction to completion, especially for difficult couplings involving sterically hindered residues like N-Boc-phenylglycinol.[1][2] If a ninhydrin test after the initial coupling is positive, a second coupling is highly recommended.[7]

Q5: Can peptide aggregation be an issue when incorporating N-Boc-phenylglycinol?

Yes, peptide aggregation can be a significant issue, particularly in longer peptide sequences. The growing peptide chains can form secondary structures that hinder the diffusion of reagents to the reaction sites on the resin.[5][8] The bulky nature of the phenylglycinol residue may contribute to this phenomenon. Strategies to overcome aggregation include using chaotropic salts, specialized solvents, or incorporating secondary amino acid surrogates.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of N-Boc-phenylglycinol in a question-and-answer format.

Problem: The ninhydrin test is strongly positive after the coupling step.

  • Possible Cause 1: Incomplete Coupling due to Steric Hindrance.

    • Solution: Perform a second coupling (double coupling) with fresh reagents.[2] Consider increasing the coupling time for the initial and subsequent couplings, for example, to 4 hours or even overnight.[9][10]

  • Possible Cause 2: Inefficient Activation of N-Boc-phenylglycinol.

    • Solution: Switch to a more powerful coupling reagent such as HATU or PyBOP.[4][5] Ensure the correct stoichiometry of the amino acid, coupling reagent, and base are used. Typically, a 3-fold excess of amino acid and coupling reagent over the resin loading is a good starting point.[2][9]

  • Possible Cause 3: Poor Resin Swelling.

    • Solution: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) before the coupling reaction.[8] Poor swelling can limit the accessibility of the reactive sites.

Problem: Mass spectrometry of the crude peptide shows significant deletion sequences at the phenylglycinol position.

  • Possible Cause: Consistently low coupling efficiency in each cycle.

    • Solution: Increase the concentration of the amino acid and coupling reagent solutions.[11] A higher concentration can improve reaction kinetics.[11] Also, consider extending the coupling reaction times as a standard part of your protocol for this residue.[6]

Problem: The final peptide yield is very low.

  • Possible Cause 1: Incomplete Boc Deprotection in the Previous Step.

    • Solution: Ensure complete removal of the Boc protecting group before coupling. Incomplete deprotection will cap the peptide chain. Verify your deprotection protocol; typically, a 20-30 minute treatment with 50% TFA in DCM is sufficient.[2][8] A positive ninhydrin test after the deprotection and neutralization steps can confirm the presence of free amines ready for coupling.

  • Possible Cause 2: Peptide Aggregation.

    • Solution: Employ strategies to disrupt secondary structure formation. This can include the use of solvents like NMP, or the addition of chaotropic salts such as LiCl to the coupling mixture.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdvantagesDisadvantages
DIC/HOBt CarbodiimideCost-effective, readily available.[4]Slower reaction rates for hindered couplings, potential for side reactions if HOBt is omitted.[3][4]
HBTU UroniumFaster than carbodiimides, good for many standard couplings.[5]Can react with the unprotected N-terminus if used in large excess.[4]
HATU UroniumVery fast reaction rates, low racemization, highly effective for sterically hindered amino acids.[4]More expensive than other reagents.[12]
PyBOP PhosphoniumHigh coupling efficiency, particularly for hindered systems.[5]Byproducts can be more difficult to remove.

Experimental Protocols

Protocol 1: Standard Coupling of N-Boc-phenylglycinol using HBTU

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, then drain. Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[1]

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (repeat once). Wash with DMF (3x).[9]

  • Pre-activation: In a separate vessel, dissolve N-Boc-phenylglycinol (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.[2][9]

  • Activation: Add DIEA (6 equivalents) to the solution from step 5 and allow it to pre-activate for 1-2 minutes.[3][9]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[2][9]

  • Monitoring: Perform a ninhydrin test to check for completion.[2] If the test is positive, repeat steps 5-7 (double coupling).

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).[3]

Protocol 2: Ninhydrin (Kaiser) Test

  • Sample Preparation: Take a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5g ninhydrin in 100 mL ethanol.

    • Solution B: 80g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 110°C for 5 minutes.[6]

  • Observation:

    • Dark blue solution and beads: Incomplete coupling.[6]

    • Colorless or faint blue: Coupling is complete.[6]

Visualizations

G cluster_start cluster_deprotection Deprotection cluster_coupling Coupling cluster_monitoring Monitoring cluster_end start Start SPPS Cycle deprotect N-Boc Deprotection (50% TFA in DCM) start->deprotect wash_neutralize Wash and Neutralize (DCM, DMF, DIEA) deprotect->wash_neutralize preactivate Pre-activate N-Boc-phenylglycinol (e.g., with HBTU/DIEA) wash_neutralize->preactivate couple Couple to Resin preactivate->couple ninhydrin Ninhydrin Test couple->ninhydrin ninhydrin->couple Positive Result (Double Couple) next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative Result next_cycle->deprotect end Synthesis Complete

Caption: Workflow for a single coupling cycle of N-Boc-phenylglycinol in SPPS.

G issue Incomplete Coupling of N-Boc-phenylglycinol (Positive Ninhydrin Test) cause1 Steric Hindrance issue->cause1 cause2 Inefficient Reagent Activation issue->cause2 cause3 Poor Resin Swelling issue->cause3 cause4 Peptide Aggregation issue->cause4 solution1a Perform Double Coupling cause1->solution1a solution1b Increase Coupling Time cause1->solution1b solution2a Use Stronger Coupling Reagent (e.g., HATU) cause2->solution2a solution2b Increase Reagent Concentration cause2->solution2b solution3 Ensure Adequate Resin Swelling (DMF or DCM) cause3->solution3 solution4 Use Chaotropic Salts (e.g., LiCl) or Disruptive Solvents (e.g., NMP) cause4->solution4

Caption: Troubleshooting logic for incomplete N-Boc-phenylglycinol coupling.

References

Preventing racemization during the activation of Boc-phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing racemization during the activation of Boc-phenylglycinol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory, ensuring the stereochemical integrity of your chiral intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when activating Boc-phenylglycinol?

A1: Racemization of Boc-phenylglycinol typically occurs during the activation of its hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions. The primary mechanism of concern is not the oxazolone formation seen with amino acids, but rather reaction conditions that can lead to loss of stereochemical purity at the chiral center. This can happen through mechanisms that involve charged or polar intermediates which are more susceptible to racemization.[1] For instance, in reactions like the Mitsunobu reaction, which proceeds with an inversion of stereochemistry, it's a controlled epimerization rather than random racemization.[2][3][4] However, incomplete reactions or side reactions can lead to a mixture of enantiomers.

Q2: How do protecting groups influence racemization?

A2: Protecting groups are crucial for minimizing racemization. The bulky tert-Butoxycarbonyl (Boc) group on the nitrogen atom of phenylglycinol provides significant steric hindrance, which can shield the chiral center from unwanted reactions.[1] Furthermore, the electronic properties of the protecting group can affect the acidity of the proton at the chiral center, making it less prone to abstraction by a base, which is a key step in many racemization pathways.[1]

Q3: Which factors are most critical to control to prevent racemization during the activation of Boc-phenylglycinol's hydroxyl group?

A3: Several experimental factors must be carefully controlled:

  • Choice of Reagents: The reagents used to activate the hydroxyl group play a pivotal role. For instance, in a Mitsunobu reaction, the choice of azodicarboxylate (e.g., DEAD, DIAD) and phosphine can influence the reaction's stereoselectivity.[2][3]

  • Reaction Temperature: Lower temperatures are generally recommended to minimize the rates of side reactions that can lead to racemization.

  • Solvent: The polarity of the solvent can impact the stability of intermediates. It's often necessary to screen various solvents to find the optimal balance between reactivity and stereochemical preservation.[1]

  • Base: If a base is required, its strength and steric hindrance are important considerations. A weaker or more sterically hindered base is less likely to cause deprotonation at the chiral center.

Troubleshooting Guide: Preventing Racemization

This guide will help you troubleshoot and resolve issues related to racemization during the activation of Boc-phenylglycinol.

Problem Potential Cause Recommended Solution & Rationale
Detection of the undesired enantiomer in the product after hydroxyl group activation and substitution. Reaction conditions promoting racemization. Optimize Reaction Conditions:Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with 0°C or even lower if feasible. • Solvent: Experiment with less polar, aprotic solvents to disfavor the formation of charged intermediates that might be prone to racemization.[1]
Inappropriate choice of activating agent. Select Stereospecific Activation Methods: • For reactions requiring an inversion of configuration, the Mitsunobu reaction is a reliable choice when performed correctly.[2][3][4] Ensure slow addition of reagents at low temperature. • To retain the stereochemistry, consider a two-step process: 1) Activate the alcohol as a sulfonate (e.g., tosylate or mesylate) under non-racemizing conditions. 2) Displace the sulfonate with the nucleophile in a clean SN2 reaction.
Use of a strong or non-hindered base. Choose a Weaker or Sterically Hindered Base: • If a base is necessary, opt for weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine to minimize the risk of deprotonation at the chiral center.[5]
Incomplete reaction leading to a mixture of starting material and product with inverted stereochemistry. Insufficient reactivity of the chosen activation method. Enhance Reactivity While Maintaining Stereochemical Control: • In a Mitsunobu reaction, ensure all reagents are of high purity and the reaction is run under strictly anhydrous conditions.[2][3] • For sulfonate formation, use fresh sulfonyl chloride or anhydride and an appropriate base (e.g., pyridine, triethylamine) at low temperatures.

Experimental Protocols

Protocol 1: Stereoretentive Esterification of Boc-Phenylglycinol

This protocol is designed to form an ester from Boc-phenylglycinol while retaining the original stereochemistry.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-phenylglycinol (1.0 equivalent) and a suitable carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the cooled solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Stereoinversive Substitution via Mitsunobu Reaction

This protocol is for substituting the hydroxyl group of Boc-phenylglycinol with a nucleophile, resulting in an inversion of stereochemistry.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-phenylglycinol (1.0 equivalent), the nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

While specific quantitative data for the racemization of Boc-phenylglycinol during hydroxyl group activation is not abundant in the literature, the following table provides a general comparison of conditions known to affect racemization in related N-protected amino compounds. Lower percentages indicate better preservation of stereochemistry.

N-Protected Amino CompoundActivating Reagent/ReactionBaseTemperature (°C)% Racemization (approx.)Reference
Boc-Amino AcidHBTU/HOBtDIPEA900.81[6]
Fmoc-Amino AcidHATU/HOAtDIPEA25High[7]
Boc-Amino AcidDCC/DMAP-25Low[8]

Visualizations

Below are diagrams illustrating the key chemical pathways discussed.

racemization_mechanism cluster_activation Hydroxyl Group Activation cluster_substitution Nucleophilic Substitution cluster_racemization Potential Racemization Pathway Boc_PgOH Boc-Phenylglycinol (R-OH) Activated_Intermediate Activated Intermediate (R-OLG) Boc_PgOH->Activated_Intermediate Activating Agent (e.g., MsCl, TsCl) Product_Retention Product (Retention) Activated_Intermediate->Product_Retention SN1-like or racemizing conditions Product_Inversion Product (Inversion) Activated_Intermediate->Product_Inversion SN2 Reaction (Nucleophile) Enolate Enolate Intermediate (Loss of Chirality) Activated_Intermediate->Enolate Strong Base Racemic_Product Racemic Product Enolate->Racemic_Product Protonation

Caption: General pathways for activation and substitution of Boc-phenylglycinol, highlighting a potential racemization route.

mitsunobu_workflow Start Start: Boc-Phenylglycinol + Nucleophile + PPh3 Cool Cool to 0°C in anhydrous THF Start->Cool Add_DEAD Slowly add DEAD or DIAD Cool->Add_DEAD Stir_Cold Stir at 0°C for 1 hour Add_DEAD->Stir_Cold Warm_RT Allow to warm to Room Temperature Stir_Cold->Warm_RT Stir_RT Stir for 2-16 hours Warm_RT->Stir_RT Monitor Monitor reaction (TLC, LC-MS) Stir_RT->Monitor Workup Concentrate and Purify (Flash Chromatography) Monitor->Workup End Product with Inverted Stereochemistry Workup->End

Caption: Recommended workflow for a stereoinversive Mitsunobu reaction with Boc-phenylglycinol.

References

Technical Support Center: Side Reactions in Boc Deprotection of N-Boc-Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the acid-catalyzed deprotection of N-Boc-phenylglycinol.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of N-Boc-phenylglycinol, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of phenylglycinol and observation of a byproduct with a mass increase of +56 amu.

  • Question: My reaction shows incomplete conversion to phenylglycinol, and I observe a significant side product with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?

  • Answer: This is a classic side reaction known as tert-butylation . The acidic conditions used for Boc deprotection generate a stable tert-butyl cation. This electrophilic cation can then react with nucleophilic sites on your molecule. In the case of phenylglycinol, the aromatic phenyl ring is susceptible to Friedel-Crafts alkylation by the tert-butyl cation.

    Solutions:

    • Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it.

      • Recommended Scavengers: For substrates with aromatic rings like phenylglycinol, common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole. A cocktail of scavengers, such as TFA/TIS/H₂O, is often employed.

    • Milder Acidic Conditions: Consider using a milder acid or a lower concentration of the strong acid. While this may require longer reaction times, it can reduce the rate of side product formation.

    • Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can also help to minimize side reactions.

Issue 2: Formation of an unexpected cyclic byproduct, identified as an oxazolidinone.

  • Question: I am observing a byproduct that I have identified as a 5-phenyl-1,3-oxazolidin-2-one. How is this forming and what can I do to avoid it?

  • Answer: The formation of an oxazolidinone is a potential side reaction for 1,2-amino alcohols like phenylglycinol under acidic conditions. The reaction likely proceeds through an intramolecular cyclization. The acidic conditions can activate the hydroxyl group, which can then be attacked by the carbamate carbonyl carbon upon or after the removal of the Boc group, leading to the formation of the stable five-membered oxazolidinone ring.

    Solutions:

    • Choice of Acid: The choice of acid can influence the propensity for cyclization. While strong acids like TFA are effective for Boc removal, they can also promote this side reaction. Milder acidic conditions, such as using HCl in a non-participating solvent, might be preferable.

    • Careful Control of Reaction Time and Temperature: Over-exposure to strong acidic conditions can increase the likelihood of cyclization. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also be beneficial.

    • Alternative Deprotection Methods: For sensitive substrates, non-acidic deprotection methods could be explored, such as thermolytic deprotection.

Issue 3: Degradation of the product or loss of chiral purity.

  • Question: My final product shows signs of degradation, or I am concerned about the potential for racemization at the chiral center. What are the best practices to maintain product integrity?

  • Answer: Phenylglycinol is a chiral molecule, and maintaining its enantiomeric purity is often critical. While Boc deprotection is generally considered to be a mild procedure that does not typically cause racemization of α-amino acids, the use of harsh conditions or prolonged reaction times could potentially lead to side reactions that affect the stereocenter. Degradation can also occur under strongly acidic conditions.

    Solutions:

    • Use Anhydrous Conditions: Water in the reaction mixture can sometimes lead to unwanted side reactions or affect the efficiency of the deprotection. Using anhydrous solvents and reagents is good practice.

    • Milder Conditions and Shorter Reaction Times: As with other side reactions, using the mildest effective conditions for the shortest possible time is key. 4M HCl in dioxane is often considered a milder alternative to neat TFA.[1]

    • Purification Method: The purification of phenylglycinol after deprotection is crucial. Acid-base extraction can be an effective method to separate the basic amine product from neutral or acidic impurities. Crystallization can also be used to purify the final product and can sometimes help in separating enantiomers if partial racemization has occurred.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes to the free amine and carbon dioxide.

Q2: Which acid should I choose for the deprotection of N-Boc-phenylglycinol: TFA or HCl?

A2: Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.

  • TFA: Typically used in dichloromethane (DCM) at concentrations ranging from 20% to 50%, or even as neat TFA. It is a strong acid and generally provides fast and clean deprotection. However, its high acidity can sometimes promote side reactions like tert-butylation and cyclization.

  • HCl: Often used as a 4M solution in 1,4-dioxane. This is generally considered a milder alternative to TFA and can be advantageous for sensitive substrates to minimize side reactions.[1] The choice between the two will depend on the sensitivity of your specific substrate and the other functional groups present in the molecule.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected phenylglycinol will have a different Rf value than the N-Boc-protected starting material. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any side products.

Q4: What is the best way to purify the phenylglycinol after deprotection?

A4: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting crude product, which is often the amine salt (e.g., trifluoroacetate or hydrochloride), can be purified by several methods:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and extract the free amine into the organic layer. Subsequent washing with brine and drying over an anhydrous salt will yield the purified product after solvent removal.

  • Crystallization: Phenylglycinol is a solid at room temperature, and crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: If the impurities have similar solubility properties to the product, silica gel column chromatography may be necessary.

Data Presentation

SubstrateDeprotection ConditionsYield (%)Reference
N-Boc-2-formyl-pyrroleTFE, reflux, 6h65[European Patent Office EP2070899 A1]
N-Boc-2-formyl-pyrroleTFE, microwave, 100°C, 30 min91[European Patent Office EP2070899 A1]
N-Boc-4-chlorophenylamineHFIP, reflux, 36h81[European Patent Office EP2070899 A1]
N-Boc-4-chlorophenylamineHFIP, microwave, 150°C, 1h80[European Patent Office EP2070899 A1]
Various N-Boc aminesp-toluenesulfonic acid, ball milling, 10 min>98[2]
Various N-Boc aminesWater, 90-100°C, <12 min90-97[3]

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-Phenylglycinol using TFA in DCM

Materials:

  • N-Boc-phenylglycinol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-Boc-phenylglycinol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add triisopropylsilane (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylglycinol.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 2: Boc Deprotection of N-Boc-Phenylglycinol using HCl in Dioxane [1]

Materials:

  • N-Boc-phenylglycinol

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-Boc-phenylglycinol (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of phenylglycinol may precipitate. If so, it can be collected by filtration and washed with anhydrous diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue can then be taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution to obtain the free amine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by crystallization or column chromatography as needed.

Mandatory Visualization

Boc_Deprotection_Pathway cluster_side_reactions Side Reactions NBoc_PheOH N-Boc-Phenylglycinol Protonated_Boc Protonated N-Boc-Phenylglycinol NBoc_PheOH->Protonated_Boc + H⁺ (Acid) Oxazolidinone Oxazolidinone NBoc_PheOH->Oxazolidinone Intramolecular Cyclization (Acid-catalyzed) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Cleavage Phenylglycinol Phenylglycinol Carbamic_Acid->Phenylglycinol - CO₂ Tert_Butylated tert-Butylated Phenylglycinol tBu_cation->Tert_Butylated Alkylation Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Product Pure Phenylglycinol Workup->Product Side_Products Side Products Observed? Workup->Side_Products Optimize Optimize Conditions: - Add Scavengers - Milder Acid - Lower Temperature - Shorter Time Incomplete->Optimize Side_Products->Product No Identify_Side_Product Identify Side Product (e.g., +56 amu, cyclic) Side_Products->Identify_Side_Product Yes Identify_Side_Product->Optimize Optimize->Start

References

Technical Support Center: Purification of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My final product is a persistent oil or wax-like solid. How can I obtain a crystalline solid?

A1: It is common for Boc-protected amino alcohols like this compound to initially isolate as an oil. Several techniques can be employed to induce crystallization:

  • Trituration: This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are often effective. This process can help to break up the oil and encourage the formation of a solid.

  • Seed Crystal Introduction: If a small amount of crystalline product is available from a previous batch, adding a seed crystal to the oil can initiate crystallization.[1][2] After seeding, allowing the mixture to stand for a period, followed by the addition of a poor solvent, can promote solidification.[1][2]

  • Solvent Evaporation: Slowly evaporating the solvent from a concentrated solution of the crude product can sometimes lead to crystal formation.

  • Recrystallization from a suitable solvent system: Please refer to the detailed recrystallization protocol below.

Q2: What are the most likely byproducts in my crude product after the synthesis of this compound?

A2: The most common impurities arise from the starting materials and potential side reactions during the Boc protection of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O). These include:

  • Unreacted 2-amino-1-phenylethanol: The starting amino alcohol is more polar than the desired product.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Unreacted Boc anhydride and its breakdown products may be present.

  • Di-Boc protected product: Although less common under standard conditions, it is possible for the hydroxyl group of the product to react with a second molecule of Boc₂O to form a di-protected species. This byproduct would be significantly less polar than the desired mono-protected product.

Q3: How can I remove unreacted 2-amino-1-phenylethanol from my product?

A3: Unreacted 2-amino-1-phenylethanol is significantly more polar than the N-Boc protected product. It can be effectively removed using the following methods:

  • Aqueous Work-up: During the reaction work-up, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine of the starting material, causing it to move into the aqueous layer. The Boc-protected product, being less basic, will remain in the organic layer.

  • Silica Gel Flash Chromatography: The unreacted amino alcohol will have a much lower Rf value on a silica gel TLC plate and will elute much later than the desired product. Please see the flash chromatography protocol for more details.

Q4: I suspect the formation of a di-Boc byproduct. How can I confirm its presence and remove it?

A4: A di-Boc byproduct, where both the amine and hydroxyl groups are protected, will be significantly less polar than your desired product.

  • Confirmation: On a TLC plate, the di-Boc byproduct would appear as a spot with a much higher Rf value (closer to the solvent front) than the mono-Boc product. LC-MS analysis would also show a peak with a higher molecular weight corresponding to the addition of a second Boc group.

  • Removal: Silica gel flash chromatography is the most effective method for removing the less polar di-Boc byproduct. The di-Boc species will elute much earlier from the column than the desired mono-Boc product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product "oils out" during recrystallization The solvent system is not ideal, or the solution is cooling too quickly.Try a different solvent pair. Ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
Low yield after purification Product loss during aqueous work-up. Co-elution of product with impurities during chromatography. Incomplete crystallization.During aqueous extraction, ensure the pH is carefully controlled. Minimize the number of washes. When performing chromatography, use a shallow gradient and collect smaller fractions around the product's elution time. For recrystallization, ensure the solution is sufficiently concentrated and cooled for an adequate amount of time to maximize crystal formation.
Streaking on TLC plate during chromatographic analysis The compound is too polar for the chosen eluent, or the sample is overloaded. The silica gel may be too acidic.Increase the polarity of the mobile phase. Dilute the sample before spotting on the TLC plate. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica.
Multiple spots on TLC after purification Incomplete reaction or presence of persistent byproducts.Re-purify the material using a different method (e.g., if chromatography failed, try recrystallization). For chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods for similar Boc-protected amino acids and may require optimization.[1][2]

  • Dissolution: If the crude product is an oil, dissolve it in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, isopropanol).

  • Induce Solidification (if starting from oil):

    • Add a seed crystal if available.[1][2]

    • Slowly add a "poor" solvent (a solvent in which the product is insoluble, e.g., hexanes or petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the oil and obtain a clear solution.

    • Allow the solution to stand undisturbed at room temperature. Crystallization may take several hours to days.

  • Recrystallization from a Solid:

    • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate/hexanes mixture).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Flash Chromatography

This is a general protocol and the eluent system may need to be optimized based on TLC analysis of the crude material.[3]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. The column can be packed as a slurry in the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

    • Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Expected Yield Scalability Key Advantages Common Challenges
Recrystallization >98%60-90%ExcellentCost-effective, simple setup.Finding a suitable solvent system, product may "oil out".
Flash Chromatography 95-99%70-95%GoodFast, effective for separating byproducts with different polarities.Requires more solvent, potential for product loss on the column.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Product (Oil or Solid) recrystallization Recrystallization crude->recrystallization Solid or induces crystallization chromatography Flash Chromatography crude->chromatography Persistent oil or complex mixture pure_solid Pure Crystalline Product recrystallization->pure_solid chromatography->pure_solid analysis Purity Analysis (TLC, NMR, LC-MS) pure_solid->analysis

Caption: General purification workflow decision tree.

troubleshooting_workflow Troubleshooting Oily Product start Crude Product is an Oil trituration Triturate with non-polar solvent (e.g., hexanes) start->trituration seed Add Seed Crystal start->seed solidifies Solid Forms? trituration->solidifies seed->solidifies success Collect Solid solidifies->success Yes chromatography Proceed to Flash Chromatography solidifies->chromatography No

Caption: Troubleshooting guide for oily products.

References

Technical Support Center: Improving the Enantioselectivity of Enzymatic Resolution of Boc-Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the enantioselectivity of the enzymatic resolution of N-Boc-phenylglycinol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the enzymatic resolution of Boc-phenylglycinol and offers targeted solutions.

Q1: My enantioselectivity is low. What are the primary parameters I should investigate?

A1: Low enantioselectivity in kinetic resolutions is a common issue that can often be resolved by systematically optimizing several key reaction conditions. The most influential factors are the choice of enzyme, the reaction solvent, temperature, and pH. Lipases are frequently used for such resolutions, with Candida antarctica lipase B (often immobilized as Novozym 435) being a highly reliable and enantioselective biocatalyst.[1][2][3] The choice of the acyl donor is also critical; vinyl acetate is often preferred as it typically leads to an irreversible reaction, which can improve results.[1][4]

Q2: How does temperature impact the enantioselectivity and reaction rate?

A2: Temperature has a dual effect on enzymatic reactions. Generally, increasing the temperature boosts the reaction rate due to higher kinetic energy, leading to more frequent collisions between the enzyme and substrate.[5] However, this can sometimes negatively impact enantioselectivity. Conversely, lowering the reaction temperature often enhances enantioselectivity, although it will likely slow down the reaction rate.[4] For instance, the enantioselectivity for some reactions has been shown to increase significantly when the temperature is decreased. It is crucial to find an optimal balance where both the reaction rate and enantioselectivity are acceptable. Immobilized lipases, like Novozym 435, are often stable at higher temperatures, typically performing optimally between 30–60°C.[1]

Q3: What is the role of the solvent in the enzymatic resolution?

A3: The choice of solvent is a powerful tool for modulating enzyme activity and enantioselectivity, a strategy often termed "solvent engineering."[6] Solvents can affect the enzyme's conformation and flexibility, which in turn influences substrate binding and selectivity.[6][7] The hydrophobicity of the solvent, often quantified by its log P value, is a significant factor. While polar organic solvents can sometimes decrease or even inhibit lipase activity, nonpolar solvents like n-heptane or hexane are often effective.[1][7] However, in some cases, the addition of a controlled amount of a polar solvent to a nonpolar medium can improve selectivity.[7] It is recommended to screen a variety of organic solvents with different properties to identify the best medium for your specific reaction.[8]

Q4: Can the reaction pH influence the enantioselectivity of the lipase?

A4: Yes, pH is a critical parameter that affects both the activity and stability of enzymes like lipases.[9] Each enzyme has an optimal pH range where it exhibits maximum activity.[5] Deviations from this optimal pH can alter the ionization state of amino acid residues in the enzyme's active site and its overall conformation.[9][10] This change in conformation can significantly impact the enzyme's enantioselectivity.[10] For lipases, this optimal pH is often in the neutral to alkaline range (pH 7-9).[9][11] When using lyophilized enzymes in organic solvents, the enzyme can retain the ionic state it had in the last aqueous solution it was exposed to, a phenomenon known as "pH memory".[12] Therefore, adjusting the pH of the buffer used to prepare the enzyme before lyophilization can be an effective strategy for optimization.[12]

Q5: The reaction is proceeding very slowly. What measures can I take to increase the rate?

A5: A slow reaction rate can be addressed by adjusting several factors. First, consider gradually increasing the temperature while carefully monitoring the enantioselectivity to find a suitable compromise.[5][8] Second, increasing the enzyme concentration, or "biocatalyst loading," can increase the rate by providing more active sites for the reaction.[1] However, this also increases the cost. Third, the choice of solvent and acylating agent can significantly influence the reaction rate.[3] Using a more activated acyl donor, such as ethyl methoxyacetate, can increase the acylation rate.[2]

Q6: I am observing the formation of byproducts. How can I minimize this?

A6: Byproduct formation can complicate the purification process and reduce the yield of your desired product. One common side reaction is the enzyme-catalyzed hydrolysis of the ester product back to the starting materials, which is more likely to occur in the presence of excess water.[13] To suppress this, ensure your reaction medium is sufficiently dry, for instance by using molecular sieves. Another source of byproducts can be impurities in the starting materials, so using high-purity substrates is recommended.[13] In the case of Boc-phenylglycinol, lipases like Novozym 435 have been shown to have excellent regioselectivity for the amino group, minimizing the formation of ester byproducts from the hydroxyl group.[14]

Data on Factors Influencing Enantioselectivity

The following tables summarize quantitative data from various studies, illustrating how different experimental parameters can affect enzymatic resolutions.

Table 1: Effect of Solvent on Lipase Enantioselectivity
EnzymeSubstrateSolventLog PEnantioselectivity (E-value)
Burkholderia cepacia Lipase(R,S)-1-phenylethanoln-Heptane4.5>200
Burkholderia cepacia Lipase(R,S)-1-phenylethanoln-Heptane + [EMIM][BF4]N/A379
Novozym 435(±)-1-(1-naphthyl) ethanoln-Heptane4.5>200
Candida rugosa Lipase(R,S)-1-phenylethanolToluene2.7Low
Novozym 435Phenylglycinoltert-Butanol0.6Moderate
Novozym 435PhenylglycinolBenzene2.0Low

Data compiled from references[15][16][17]. Note: E-values are highly dependent on specific reaction conditions.

Table 2: Effect of Temperature on Enantioselectivity
EnzymeSubstrateTemperature (°C)Enantiomeric Excess (ee %)
Novozym 435(R,S)-1-phenylethanol25Lower
Novozym 435(R,S)-1-phenylethanol55Higher (up to 100%)
Novozym 435(±)-1-(1-naphthyl) ethanol6090
B. cepacia Lipase (PS IM)3-phenylisoserine ethyl ester50100

Data compiled from references[1][16]. Note: The relationship between temperature and enantioselectivity can vary significantly between different enzyme-substrate systems.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of Boc-Phenylglycinol

This protocol provides a starting point for the lipase-catalyzed acylation of racemic Boc-phenylglycinol.

  • Substrate Preparation: Dissolve racemic Boc-phenylglycinol (1 equivalent) in a suitable organic solvent (e.g., n-hexane or diisopropyl ether) in a sealed glass vial.

  • Acyl Donor Addition: Add the acyl donor, such as vinyl acetate (1.2-2 equivalents), to the reaction mixture.[1]

  • Enzyme Addition: Add the lipase (e.g., Novozym 435, typically 15-20 mg/mL) to initiate the reaction.[1][14]

  • Reaction Conditions: Place the vial in a shaking incubator or on a magnetic stirrer set to a specific temperature (e.g., 40-60°C) and agitation speed (e.g., 250-600 rpm).[15][16]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Termination and Workup: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.[1] The solvent can then be removed under vacuum.

  • Separation: Separate the unreacted (S)-Boc-phenylglycinol from the acylated (R)-product by column chromatography.

Protocol 2: Screening of Different Organic Solvents

A systematic screening of solvents is crucial for optimizing enantioselectivity.

  • Setup: Prepare a series of identical reaction vials.

  • Solvent Addition: To each vial, add the same amount of a different organic solvent to be tested (e.g., n-heptane, toluene, tert-butyl methyl ether, acetonitrile, diisopropyl ether).

  • Reaction Initiation: Add the substrates (Boc-phenylglycinol and acyl donor) and enzyme to each vial in the same concentrations.

  • Incubation: Incubate all reactions under identical conditions (temperature, agitation).

  • Analysis: After a fixed time period (e.g., 24 hours), stop the reactions and analyze the conversion and enantioselectivity for each solvent.

  • Selection: Choose the solvent that provides the best combination of reaction rate and high enantioselectivity for further optimization.

Visualizations

Workflow and Logic Diagrams

TroubleshootingWorkflow start Low Enantioselectivity Observed check_enzyme Step 1: Evaluate Enzyme Choice - Is it a suitable lipase (e.g., CAL-B)? - Is the enzyme active? start->check_enzyme check_solvent Step 2: Screen Solvents - Test nonpolar (hexane, MTBE) vs. polar (ACN, THF). - Consider solvent hydrophobicity (log P). check_enzyme->check_solvent Enzyme OK check_temp Step 3: Optimize Temperature - Lower temperature to potentially increase E. - Find balance between rate and selectivity. check_solvent->check_temp Solvent Selected check_ph Step 4: Adjust pH Memory - Modify pH of buffer used for enzyme prep/storage. check_temp->check_ph Temp. Optimized check_acyl Step 5: Verify Acyl Donor - Use an irreversible donor like vinyl acetate. check_ph->check_acyl pH Optimized success High Enantioselectivity Achieved check_acyl->success Conditions Optimized

Caption: Troubleshooting workflow for enhancing enantioselectivity.

ExperimentalWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Final Protocol s1 Select Enzyme (e.g., Novozym 435) s2 Screen Solvents (Varying Polarity) s1->s2 s3 Screen Acyl Donors (e.g., Vinyl Acetate) s2->s3 o1 Optimize Temperature s3->o1 o2 Optimize Substrate Ratio o1->o2 o3 Optimize Enzyme Loading o2->o3 f1 Scale-up Reaction o3->f1 f2 Purification & Analysis f1->f2 result result f2->result Enantiopure Product

Caption: Experimental workflow for optimizing enzymatic resolution.

Factors center Enantioselectivity (E-value) Enzyme Enzyme Properties (Source, Immobilization) center->Enzyme Solvent Reaction Medium (Solvent Polarity, log P) center->Solvent Temp Temperature center->Temp pH pH / pH Memory center->pH Substrate Substrate (Concentration, Ratio) center->Substrate AcylDonor Acyl Donor (Structure, Irreversibility) center->AcylDonor Water Water Activity center->Water

Caption: Key experimental factors influencing enantioselectivity.

References

Common impurities in the synthesis of N-Boc-DL-phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-DL-phenylglycinol Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-DL-phenylglycinol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Boc-DL-phenylglycinol?

A common and efficient method for the synthesis of N-Boc-DL-phenylglycinol is the reduction of N-Boc-DL-phenylglycine. A widely used approach involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄). This one-pot procedure is known for its mild conditions and high yields.

Q2: What are the potential impurities I might encounter in my final product?

Common impurities can originate from starting materials, reagents, or side reactions during the synthesis. These may include:

  • Unreacted N-Boc-DL-phenylglycine: Incomplete reduction can lead to the presence of the starting material in the final product.

  • Imidazole: This is a byproduct from the CDI activation step and is typically removed during the aqueous work-up.

  • Borate esters: These can form from the reaction of the product with borane species and are usually hydrolyzed during the work-up.

  • Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially affect the Boc protecting group or the aromatic ring under harsh conditions.

  • tert-Butanol: A potential impurity originating from the decomposition of the Boc group, especially if exposed to acidic conditions during work-up.

Q3: My yield is low. What are the possible causes?

Low yields in the synthesis of N-Boc-DL-phenylglycinol can be attributed to several factors:

  • Incomplete activation: The reaction between N-Boc-DL-phenylglycine and CDI may not have gone to completion. This could be due to moisture in the solvent or reagents.

  • Inactive sodium borohydride: NaBH₄ is sensitive to moisture and can lose its activity if not stored properly.

  • Insufficient reducing agent: An inadequate amount of NaBH₄ will lead to incomplete reduction of the activated carboxylic acid.

  • Product loss during work-up: N-Boc-DL-phenylglycinol has some solubility in water, and vigorous or multiple extractions are necessary to ensure complete recovery.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, N-Boc-DL-phenylglycine, should be observed to diminish over time, while a new, less polar spot corresponding to the product, N-Boc-DL-phenylglycinol, should appear. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Significant amount of unreacted starting material (N-Boc-DL-phenylglycine) observed by TLC or NMR. 1. Incomplete activation with CDI. 2. Inactive or insufficient NaBH₄. 3. Reaction time too short.1. Ensure all glassware is dry and use anhydrous solvents. Allow sufficient time for the activation step (typically 30-60 minutes). 2. Use fresh, properly stored NaBH₄ and consider using a slight excess. 3. Extend the reaction time for the reduction step and monitor by TLC until the starting material is consumed.
Final product is an oil or fails to crystallize. Presence of residual solvent or impurities.1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the crude product by flash column chromatography on silica gel. 3. Attempt to crystallize the purified oil from a suitable solvent system (e.g., ethyl acetate/hexanes).
Presence of imidazole in the final product. Inefficient work-up.Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) during the work-up to remove the basic imidazole.[1]
Low recovery after aqueous work-up. Product partitioning into the aqueous layer.Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to maximize product recovery. Saturating the aqueous layer with brine can also reduce the solubility of the product in the aqueous phase.

Experimental Protocols

Synthesis of N-Boc-DL-phenylglycinol via CDI/NaBH₄ Reduction

This protocol describes a one-pot synthesis of N-Boc-DL-phenylglycinol from N-Boc-DL-phenylglycine.[1]

Materials:

  • N-Boc-DL-phenylglycine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-DL-phenylglycine (1 equivalent) in anhydrous THF. To this solution, add CDI (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 30-60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve NaBH₄ (2.0 equivalents) in deionized water. Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC. Once the reaction is complete, slowly add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-phenylglycinol.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Typical Purity and Yield of N-Boc-DL-phenylglycinol
Parameter Typical Value Method of Analysis
Purity >98%HPLC, NMR
Yield 85-95%Gravimetric (after purification)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start N-Boc-DL-phenylglycine in Anhydrous THF activation Add CDI (Activation) start->activation reduction Add NaBH4 solution at 0°C (Reduction) activation->reduction quench Quench with 1M HCl reduction->quench extraction Extract with Ethyl Acetate quench->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography (if necessary) concentration->purification final_product N-Boc-DL-phenylglycinol purification->final_product

Caption: Experimental workflow for the synthesis of N-Boc-DL-phenylglycinol.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_activation Incomplete Activation low_yield->incomplete_activation inactive_reagent Inactive NaBH4 low_yield->inactive_reagent insufficient_reagent Insufficient NaBH4 low_yield->insufficient_reagent workup_loss Loss during Work-up low_yield->workup_loss anhydrous Use Anhydrous Conditions incomplete_activation->anhydrous fresh_reagent Use Fresh Reagent inactive_reagent->fresh_reagent excess_reagent Use Stoichiometric Excess insufficient_reagent->excess_reagent multiple_extractions Perform Multiple Extractions workup_loss->multiple_extractions

References

Technical Support Center: Di-tert-butyl Dicarbonate (Boc Anhydride) Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for challenges related to the removal of unreacted di-tert-butyl dicarbonate (Boc anhydride) from reaction mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for their Boc-protected compounds.

Troubleshooting Guide

Issue 1: Residual Boc Anhydride Detected After Standard Aqueous Workup

  • Possible Cause: Insufficient hydrolysis or removal of the water-insoluble Boc anhydride during the extraction process.[1]

  • Solutions:

    • Enhanced Aqueous Wash: Increase the number and vigor of washes with a mild basic solution, such as saturated sodium bicarbonate.[1][2]

    • Chemical Quenching: Before the aqueous workup, add a quenching agent to the reaction mixture to convert the excess Boc anhydride into a more water-soluble byproduct that is easier to remove during extraction.[1]

    • Physical Removal: For non-volatile products, remove the Boc anhydride and the tert-butanol byproduct by rotary evaporation or by leaving the reaction mixture under a high vacuum for an extended period.[1][2] Sublimation under high vacuum is another effective physical removal method.[1][3]

Issue 2: Difficulty Removing Byproducts from Water-Soluble Products

  • Possible Cause: The desired Boc-protected product is polar and partitions into the aqueous layer along with the byproducts during a standard liquid-liquid extraction, making separation challenging.[1]

  • Solutions:

    • Solid-Phase Scavenging: Employ a polymer-supported scavenger, such as PS-Trisamine, to react with and remove the excess Boc anhydride. The resin can then be easily removed by filtration, thus avoiding an aqueous workup.[1][4]

    • High Vacuum Sublimation: If the desired product is a non-volatile solid, sublimation under high vacuum can effectively remove the more volatile Boc anhydride.[1][3]

Issue 3: Partial Cleavage of the Boc Protecting Group During Workup

  • Possible Cause: The use of acidic conditions during the workup can lead to the premature removal of the acid-labile Boc protecting group.[1][5]

  • Solution:

    • Avoid Acidic Washes: Use neutral or basic aqueous solutions for the workup, such as water, saturated sodium bicarbonate, or brine.[1] If an acidic wash is necessary, for example, to remove a basic impurity, use a very dilute acid (e.g., <0.5M HCl) and perform the wash at low temperatures.[1][5]

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of unreacted Boc anhydride in my reaction mixture?

A1: The presence of unreacted Boc anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc anhydride shows a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can be used, Boc anhydride may not be visible with all stains, such as ninhydrin.[5] A distinct "Boc" smell can also be an indicator of its presence.[1]

Q2: Is Boc anhydride stable during aqueous workups?

A2: Boc anhydride is insoluble in water and can be sensitive to acidic or basic conditions, though it is generally stable to neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1][2]

Q3: Can I remove Boc anhydride and tert-butanol by evaporation?

A3: Yes, due to their volatility, both unreacted Boc anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1][2] This method is particularly well-suited for products that are not volatile.[1]

Q4: What are the best chemical quenching agents for removing excess Boc anhydride?

A4: Imidazole and polymer-supported trisamine (PS-Trisamine) are highly effective quenching agents.[1][2][5] Imidazole reacts with Boc anhydride to form Boc-imidazole, which is more water-soluble and can be removed with dilute acid washes.[1][5] PS-Trisamine is a solid-supported scavenger that reacts with Boc anhydride, allowing for its simple removal by filtration, which provides a very high removal efficiency.[1][4]

Summary of Removal Techniques

MethodPrincipleAdvantagesDisadvantages
Chemical Quenching (Imidazole) Reaction with excess Boc anhydride to form a water-soluble byproduct.[1][5]Efficient removal, mild conditions.[6]Requires an additional reagent and subsequent acidic washes to remove the byproduct.[1][5]
Chemical Quenching (PS-Trisamine) Scavenging of excess Boc anhydride by a polymer-supported reagent.[1][4]High removal efficiency, simple filtration workup, avoids aqueous extraction.[1]The resin is a specialty reagent and may be more costly.
Enhanced Aqueous Wash Hydrolysis of Boc anhydride with a mild base.[1]Simple, uses common lab reagents.May require multiple vigorous washes and can lead to emulsions.[7]
Evaporation/High Vacuum Removal of volatile Boc anhydride and byproducts under reduced pressure.[1][2]Simple, no additional reagents required.[1]Only suitable for non-volatile products.
Sublimation Purification by transitioning the volatile Boc anhydride from a solid to a gas phase under high vacuum.[1][3]Effective for removing Boc anhydride from non-volatile solid products.[1]Requires specialized glassware and a high vacuum setup.
Flash Column Chromatography Separation based on polarity.[1]Can provide very pure product.Can be time-consuming and requires significant solvent usage. Boc anhydride may not be easily visualized on TLC.[5]

Experimental Protocols

Protocol 1: Chemical Quenching with Imidazole

  • Following the completion of the Boc protection reaction, add imidazole (1.5 equivalents relative to the excess Boc anhydride) to the reaction mixture.[1]

  • Stir the mixture at room temperature for 1-2 hours.[1]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with a dilute acid (e.g., <0.5M HCl) to remove the Boc-imidazole and any excess imidazole.[1][5]

  • Perform subsequent washes with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Removal by Flash Column Chromatography

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]

  • Load the adsorbed product onto the column.[1]

  • Elute the column with a non-polar solvent or a gradient of increasing polarity (e.g., a hexane/ethyl acetate mixture). Boc anhydride is non-polar and will typically elute first.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

Workflow for Troubleshooting Boc Anhydride Removal

Boc_Anhydride_Removal_Troubleshooting start Residual Boc Anhydride Detected check_product_properties Is the product water-soluble? start->check_product_properties water_insoluble Product is Water-Insoluble check_product_properties->water_insoluble No water_soluble Product is Water-Soluble check_product_properties->water_soluble Yes check_product_volatility Is the product volatile? water_insoluble->check_product_volatility non_volatile Product is Non-Volatile check_product_volatility->non_volatile No volatile_product Product is Volatile check_product_volatility->volatile_product Yes quenching_options Choose a Removal Method non_volatile->quenching_options quench Chemical Quenching (e.g., Imidazole) quenching_options->quench wash Enhanced Aqueous Wash (Saturated NaHCO3) quenching_options->wash vacuum High Vacuum / Evaporation quenching_options->vacuum chromatography Flash Chromatography quenching_options->chromatography end Pure Boc-Protected Product quench->end wash->end vacuum->end chromatography->end chromatography2 Flash Chromatography volatile_product->chromatography2 chromatography2->end solid_phase Solid-Phase Scavenging (PS-Trisamine) water_soluble->solid_phase sublimation High Vacuum Sublimation (if product is a non-volatile solid) water_soluble->sublimation solid_phase->end sublimation->end

Caption: Troubleshooting workflow for the removal of unreacted Boc anhydride.

References

Optimizing temperature and solvent for lipase-catalyzed resolution of phenylglycinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of phenylglycinol derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the lipase-catalyzed resolution of phenylglycinol derivatives?

A1: The most critical parameters are temperature and the choice of solvent. These two factors significantly influence the lipase's activity, stability, and enantioselectivity, directly impacting the reaction's yield and the enantiomeric excess (e.e.) of the desired product. Other important factors include the choice of lipase, the acyl donor, substrate concentration, and water content.

Q2: How does temperature generally affect the outcome of the enzymatic resolution?

A2: Temperature has a dual effect on lipase-catalyzed reactions. Increasing the temperature generally increases the initial reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a loss of activity.[1] Conversely, lowering the temperature can sometimes enhance enantioselectivity, although it will likely decrease the reaction rate, necessitating longer reaction times. An optimal temperature balances reaction rate and enzyme stability to achieve the desired conversion and enantioselectivity.

Q3: What is the role of the solvent in the lipase-catalyzed resolution?

A3: The solvent plays a crucial role in modulating enzyme activity and enantioselectivity, a concept often referred to as "solvent engineering". The hydrophobicity of the solvent, typically measured by its log P value, can significantly impact enzyme performance. Lipases are generally more stable in non-polar (hydrophobic) organic solvents. Polar solvents can sometimes strip the essential layer of water from the enzyme's surface, leading to inactivation.

Q4: Which lipase is best suited for the resolution of phenylglycinol derivatives?

A4: Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is a widely used and often highly effective lipase for the resolution of a broad range of alcohols, including aromatic derivatives.[2] However, the optimal lipase can be substrate-dependent. It is always recommended to screen a panel of commercially available lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) to identify the most effective one for your specific phenylglycinol derivative. In a study on the selective amidation of phenylglycinol, Novozym 435 demonstrated the best regio-selectivity.[3][4][5]

Q5: My reaction has stalled or is proceeding very slowly. What are the likely causes?

A5: A stalled or slow reaction can be due to several factors:

  • Inactive Enzyme: The lipase may have lost activity due to improper storage or handling.

  • Suboptimal Conditions: The temperature, pH, or solvent may not be optimal for the chosen lipase.

  • Mass Transfer Limitations: Inadequate mixing can hinder the substrate's access to the enzyme's active site, especially with immobilized enzymes.

  • Enzyme Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity.

Troubleshooting Guides

Problem 1: Low Yield or Conversion
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of your lipase using a standard substrate before starting your experiment. - Ensure the enzyme has been stored at the recommended temperature and handled correctly.
Suboptimal Temperature - If the reaction is slow, consider incrementally increasing the temperature while monitoring for any decrease in enantioselectivity. - If you suspect thermal denaturation, try running the reaction at a lower temperature for a longer duration.
Inappropriate Solvent - Screen a range of organic solvents with varying polarities (log P values). Hydrophobic solvents like hexane, toluene, or tert-butyl methyl ether (MTBE) are often good starting points. - For substrates with poor solubility in non-polar solvents, consider using a co-solvent system, but be mindful that polar co-solvents can sometimes reduce enzyme activity.
Insufficient Enzyme Loading - Increase the amount of lipase in a stepwise manner to find the optimal enzyme concentration for your reaction scale.
Mass Transfer Limitations - Ensure adequate agitation or stirring to keep the enzyme suspended and facilitate substrate diffusion. For immobilized enzymes, consider the particle size and porosity of the support.
Product Inhibition - If product inhibition is suspected, consider strategies such as in-situ product removal or using a biphasic solvent system to extract the product from the reaction medium as it is formed.
Problem 2: Low Enantioselectivity (e.e.)
Possible Cause Troubleshooting Step
Suboptimal Temperature - Lowering the reaction temperature is a common strategy to improve enantioselectivity. This is because the difference in activation energy between the two enantiomers becomes more significant at lower temperatures.
Incorrect Solvent Choice - The solvent can influence the flexibility of the enzyme's active site, which in turn affects enantioselectivity. Screen a variety of solvents to find one that favors the desired stereochemical outcome.
Unsuitable Acyl Donor - The structure of the acyl donor can impact how the substrate fits into the enzyme's active site. Experiment with different acyl donors (e.g., vinyl acetate, vinyl laurate, isopropenyl acetate).
Wrong Choice of Lipase - Not all lipases will exhibit high enantioselectivity for a specific substrate. Screen a diverse range of lipases from different microbial sources.

Data Presentation

The following tables summarize quantitative data on the effects of temperature and solvent on lipase-catalyzed reactions of phenylglycinol and other aromatic alcohols.

Table 1: Effect of Temperature on the Lipase-Catalyzed Amidation of Phenylglycinol

Reaction Conditions: Phenylglycinol and capric acid (1:1 molar ratio), 15 wt% Novozym 435, solvent-free, 24 hours.

Temperature (°C)Approximate Amide Yield (%)
4045
5070
6085
7065
8040

Data estimated from the graphical representation in Sun et al. (2020).[3][4]

Table 2: Effect of Solvent on the Lipase-Catalyzed Amidation of Phenylglycinol

Reaction Conditions: Phenylglycinol and capric acid (1:1 molar ratio), 15 wt% Novozym 435, 40°C, 60 hours.

Solventlog PApproximate Amide Yield (%)
Acetonitrile-0.33< 5
tert-Butanol0.6~10
Dichloromethane1.01~15
tert-Amyl alcohol1.3~40
Benzene2.0~25
Solvent-FreeN/A~45 (at 24h)

Data estimated from the graphical representation in Sun et al. (2020).[3][4]

Table 3: Lipase Screening for the Kinetic Resolution of (RS)-1-(3-(trimethylsilyl)phenyl)ethanol

Reaction Conditions: Substrate (0.05 mmol), lipase (2 mg), vinyl acetate (0.11 mmol), hexane (200 µL).

Lipase SourceConversion (%)e.e. of Product (%)Enantiomeric Ratio (E)
Candida antarctica (CALB)48>99>200
Pseudomonas fluorescens (AK)47>99>200
Pseudomonas cepacia (PSL)48>99>200
Rhizomucor miehei (RML)48>99>200
Mucor javanicus---
Candida cylindracea---
Aspergillus niger---
Candida rugosa---
Mucor meihei---
Porcine pancreas---

Data adapted from Bartha et al. (2011).[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Selective Amidation of Phenylglycinol

This protocol is based on the work of Sun et al. (2020) for the selective N-acylation of phenylglycinol.[3][4]

  • Reactant Preparation: In a suitable reaction vessel, dissolve phenylglycinol and capric acid in the desired molar ratio (e.g., 1.5:1) with agitation (e.g., 600 rpm) at an elevated temperature (e.g., 78°C) to ensure a homogeneous mixture.

  • Temperature Equilibration: Cool the mixture to the desired reaction temperature (e.g., 60°C).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 15 wt% of the total substrate mass) to initiate the reaction.

  • Reaction Incubation: Maintain the reaction at the set temperature with continuous agitation for the desired duration (e.g., 19 hours).

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and product formation.

  • Enzyme Recovery and Product Purification: Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.[3] The product can be purified from the filtrate using standard techniques such as column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Mix Phenylglycinol & Capric Acid Homogenize Heat & Stir to Homogenize Reactants->Homogenize Cool Cool to Reaction Temperature Homogenize->Cool Add_Lipase Add Immobilized Lipase (Novozym 435) Cool->Add_Lipase Incubate Incubate with Agitation Add_Lipase->Incubate Monitor Monitor Progress (HPLC/GC) Incubate->Monitor Filter Filter to Recover Enzyme Incubate->Filter Monitor->Incubate Wash Wash & Dry Enzyme for Reuse Filter->Wash Purify Purify Product (Chromatography) Filter->Purify

Caption: Workflow for lipase-catalyzed amidation of phenylglycinol.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low Enantioselectivity Start Low Yield or Enantioselectivity? Check_Enzyme Verify Enzyme Activity Start->Check_Enzyme Low Yield Lower_Temp Lower Reaction Temperature Start->Lower_Temp Low e.e. Optimize_Temp_Yield Optimize Temperature Check_Enzyme->Optimize_Temp_Yield Screen_Solvents_Yield Screen Solvents Optimize_Temp_Yield->Screen_Solvents_Yield Increase_Enzyme Increase Enzyme Load Screen_Solvents_Yield->Increase_Enzyme Screen_Solvents_ee Screen Solvents Lower_Temp->Screen_Solvents_ee Screen_Acyl_Donors Screen Acyl Donors Screen_Solvents_ee->Screen_Acyl_Donors Screen_Lipases Screen Different Lipases Screen_Acyl_Donors->Screen_Lipases

References

Technical Support Center: Mitigation of t-Butyl Cation Side Reactions During Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers to prevent side reactions caused by the t-butyl cation generated during the acidic deprotection of t-butyl-based protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?

A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1]

Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing unwanted side reactions.[1]

Q4: How do I choose the appropriate scavenger for my specific molecule?

A4: The choice of scavenger depends on the amino acid composition of your peptide or the functional groups present in your molecule. For molecules with multiple sensitive residues, a scavenger cocktail (a mixture of different scavengers) is often more effective.[1][3] Refer to the tables in the "Data Presentation" section for guidance.

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (often with a mass increase of +56 Da).

  • Possible Cause: Alkylation of sensitive residues by the t-butyl cation.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2] For example, triisopropylsilane (TIS) is a highly effective general carbocation scavenger, while 1,2-ethanedithiol (EDT) is particularly useful for protecting cysteine and tryptophan residues.[2][3]

Issue 2: Incomplete deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1]

  • Solution 1: Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]

  • Possible Cause 2: Insufficient reaction time or temperature.[1]

  • Solution 2: Extend the reaction time and monitor the progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the protected group.[2]

  • Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2]

Data Presentation

Table 1: Common Scavengers and Their Target Residues

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[2][3]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[2][4]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Particularly effective at preventing acid-catalyzed oxidation of tryptophan and protecting cysteine.[2][3]
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.[3]
PhenolTyr5% (v/v)Acts as a decoy for the tert-butyl cation to protect tyrosine.[2]
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger and is often included in scavenger cocktails.[3]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% TIS / 2.5% H₂O92%8%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98%<2%

Data is illustrative and based on findings from literature.[3] Actual percentages can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution using a Scavenger

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM and then dry it thoroughly.[5]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2][5] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Washing: Wash the precipitated peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.[5]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Mandatory Visualization

Deprotection_Mechanism cluster_deprotection Boc Deprotection Boc-Protected_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Protected_Amine->Protonated_Boc + H+ (TFA) Free_Amine R-NH3+ Protonated_Boc->Free_Amine - CO2 t-Butyl_Cation t-Butyl Cation Protonated_Boc->t-Butyl_Cation Cleavage

General mechanism of acid-catalyzed Boc deprotection.

Side_Reaction cluster_side_reaction Side Reaction t-Butyl_Cation t-Butyl Cation Alkylated_Side_Product Alkylated Side Product (e.g., t-Butyl-Trp) t-Butyl_Cation->Alkylated_Side_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophilic_Residue->Alkylated_Side_Product

Formation of alkylated side products.

Scavenging_Mechanism cluster_scavenging Scavenger Action t-Butyl_Cation t-Butyl Cation Trapped_Cation Trapped Cation t-Butyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Mechanism of t-butyl cation trapping by a scavenger.

Troubleshooting_Workflow Start Start: Analyze Crude Product (HPLC, LC-MS) Check_Purity Side Products Observed? (+56 Da adducts) Start->Check_Purity Add_Scavenger Incorporate/Optimize Scavenger Cocktail Check_Purity->Add_Scavenger Yes Check_Completion Deprotection Incomplete? Check_Purity->Check_Completion No Add_Scavenger->Check_Completion Optimize_Conditions Increase Acid Conc./Time/Temp Check_Completion->Optimize_Conditions Yes End End: Purified Product Check_Completion->End No Optimize_Conditions->Start

Troubleshooting workflow for t-butyl deprotection.

References

Technical Support Center: Overcoming Aggregation of Peptides Containing N-Boc-Phenylglycinol Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-Boc-phenylglycinol residues.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing N-Boc-phenylglycinol prone to aggregation?

A1: Peptides incorporating N-Boc-phenylglycinol are susceptible to aggregation due to a combination of factors. The phenylglycinol residue is both sterically bulky and highly hydrophobic, which can promote intermolecular interactions. Furthermore, the modification of the C-terminal carboxylic acid to an alcohol neutralizes the negative charge, increasing the overall hydrophobicity of the peptide. This lack of charge repulsion can facilitate the association of peptide chains, leading to the formation of aggregates.

Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: On-resin aggregation during SPPS can manifest in several ways. A key indicator is a noticeable shrinking of the resin bed. You may also observe slower or incomplete deprotection and coupling reactions, which can be identified through monitoring techniques like the Kaiser test. In some cases, the resin may clump together, hindering efficient washing and reagent access.

Q3: How can I improve the solubility of my purified peptide containing N-Boc-phenylglycinol?

A3: Improving the solubility of these hydrophobic peptides often requires moving beyond simple aqueous buffers. Initially, attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding your aqueous buffer is a common strategy.[1][2] If aggregation persists, the use of chaotropic agents or detergents may be necessary. For peptides that form gels, using organic solvents or adjusting the pH may help.

Q4: Can the choice of protecting group strategy (Boc vs. Fmoc) influence aggregation?

A4: Yes, the protecting group strategy can play a role. The Boc/Bzl strategy, with its repeated treatments with trifluoroacetic acid (TFA) for deprotection, can help disrupt aggregates as they form on the resin.[3] In contrast, the milder conditions of Fmoc deprotection may sometimes allow for a more significant buildup of aggregates during the synthesis of long or hydrophobic sequences.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency During Synthesis
  • Possible Cause: Steric hindrance from the bulky N-Boc-phenylglycinol residue is impeding the coupling reaction.

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the reaction time to allow the sterically hindered coupling to proceed more completely.

    • Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.

    • Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to more powerful onium-salt-based reagents like HATU, HBTU, or PyBOP, which are more effective for sterically hindered amino acids.

    • Increase Reaction Temperature: Gently heating the reaction vessel can help overcome the activation energy barrier for the coupling reaction.

Issue 2: On-Resin Aggregation
  • Possible Cause: Intermolecular hydrogen bonding and hydrophobic interactions between peptide chains are causing aggregation on the solid support.

  • Troubleshooting Steps:

    • Incorporate Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF, before the coupling step to disrupt secondary structures.

    • Utilize Aggregation-Disrupting Solvents: Switch from standard DMF to N-methylpyrrolidone (NMP) or add a co-solvent like DMSO to improve solvation of the peptide-resin complex.[4]

    • Microwave-Assisted Synthesis: Employ microwave energy to disrupt intermolecular hydrogen bonds, which can improve both coupling and deprotection efficiency for difficult sequences.

Issue 3: Precipitation of Peptide After Cleavage and During Purification
  • Possible Cause: The high hydrophobicity of the peptide containing N-Boc-phenylglycinol leads to poor solubility in standard cleavage and purification solvents.

  • Troubleshooting Steps:

    • Modify Purification Solvents: Add organic modifiers such as isopropanol or acetic acid to the HPLC mobile phase to disrupt aggregates and improve solubility.[5] For particularly hydrophobic peptides, n-propanol can be an effective additive in the mobile phase.[2]

    • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO before diluting it into the initial mobile phase for HPLC.[1][2]

    • Alternative Purification Strategy: For extremely insoluble peptides, a non-chromatographic purification method involving precipitation in water followed by washing with diethyl ether to remove scavengers can be effective.[5]

Quantitative Data Summary

Solubilizing AgentTypical Starting ConcentrationApplication Notes
Dimethyl Sulfoxide (DMSO)5-50% in aqueous bufferA strong organic solvent effective for many hydrophobic peptides. May not be suitable for all biological assays.
N,N-Dimethylformamide (DMF)5-30% in aqueous bufferAnother polar aprotic solvent that can aid in solubilizing aggregating peptides.
Acetonitrile (ACN)5-20% in aqueous bufferOften used in RP-HPLC; can be added to buffers to improve solubility.
Isopropanol5-15% in aqueous bufferA useful organic modifier for RP-HPLC of hydrophobic peptides.
Guanidine Hydrochloride6 MA strong chaotropic agent that disrupts hydrogen bonds; must be removed before biological assays.
Urea8 MAnother potent chaotropic agent; typically requires removal before functional experiments.
Trifluoroethanol (TFE)10-50% in aqueous bufferCan promote helical structures and disrupt β-sheet formation, but can also induce aggregation in some cases.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal N-Boc-Phenylglycinol

This protocol outlines a manual Boc-SPPS approach for a hypothetical peptide sequence (e.g., Ala-Leu-Val-Phe-Phenylglycinol).

  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 1 hour.

  • Loading of N-Boc-Phenylglycinol:

    • Couple N-Boc-phenylglycinol to the resin using a suitable esterification method (e.g., via its cesium salt).

  • Peptide Elongation Cycle (for each subsequent amino acid):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash thoroughly with DCM.

    • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM and then DMF.

    • Coupling:

      • Pre-activate the next Boc-protected amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. Monitor the reaction with a Kaiser test. If the test is positive, perform a second coupling.

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1-2 hours.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Protocol 2: Purification of Hydrophobic Peptides by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO. Dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) until the point of precipitation, then add a small amount of DMSO to redissolve.

  • Chromatography Conditions:

    • Column: A C4 or C8 reversed-phase column is often suitable for hydrophobic peptides.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile. For very hydrophobic peptides, a portion of the acetonitrile can be replaced with isopropanol or n-propanol.

    • Gradient: Develop a shallow gradient to effectively separate the target peptide from closely eluting impurities. A typical gradient might be 20-70% B over 40 minutes.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Peptides with N-Boc-Phenylglycinol cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification resin Swell Resin load Load N-Boc-Phenylglycinol resin->load deprotect Boc Deprotection (TFA/DCM) load->deprotect neutralize Neutralization (DIEA) deprotect->neutralize couple Couple Next Amino Acid (HATU) neutralize->couple wash Wash couple->wash wash->deprotect Repeat for each amino acid cleave Cleave from Resin (HF/Anisole) wash->cleave precipitate Precipitate with Ether cleave->precipitate dissolve Dissolve in DMSO/ Aqueous Buffer precipitate->dissolve purify RP-HPLC Purification dissolve->purify lyophilize Lyophilize purify->lyophilize

Caption: Workflow for synthesis and purification of N-Boc-phenylglycinol peptides.

aggregation_mechanism Proposed Aggregation Mechanism cluster_peptide Peptide Chain with N-Boc-Phenylglycinol cluster_interactions Intermolecular Interactions peptide Peptide Backbone boc Bulky N-Boc Group peptide->boc phenyl Hydrophobic Phenyl Group peptide->phenyl oh C-terminal Alcohol peptide->oh h_bond Hydrogen Bonding peptide->h_bond steric Steric Hindrance boc->steric hydrophobic Hydrophobic Interactions phenyl->hydrophobic aggregate Peptide Aggregate (e.g., β-sheet) hydrophobic->aggregate steric->aggregate Disrupts native folding h_bond->aggregate

Caption: Factors contributing to N-Boc-phenylglycinol peptide aggregation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent assessment of purity for pharmaceutical intermediates like tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for determining the chemical and enantiomeric purity of this compound. We present an objective analysis of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by illustrative experimental data and detailed methodologies.

Method Comparison Overview

The selection of an appropriate analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the specific analytical goal (e.g., achiral purity versus enantiomeric excess). The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Chiral HPLCGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and a mobile phase.Enantioselective separation based on differential interactions with a chiral stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.
Primary Use Quantification of the main component and non-volatile impurities.Determination of enantiomeric purity and excess.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives)Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)Not applicable
Detection UV-Vis (typically at 210-220 nm for the carbamate and phenyl groups), Charged Aerosol Detector (CAD)UV-VisMass Spectrometry (MS)NMR Detector
Key Advantages High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.The definitive method for determining enantiomeric excess.High sensitivity and selectivity, excellent for identifying unknown volatile impurities.Primary ratio method, high accuracy and precision, non-destructive, no analyte-specific reference standard needed.
Limitations May require chromophores for sensitive UV detection. Quantification of unknown impurities requires response factor determination.Columns can be expensive and have specific mobile phase requirements.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, may have issues with peak overlap in complex mixtures.

Quantitative Data Summary

The following table presents typical performance data for the analytical methods discussed. This data is illustrative and based on the analysis of similar carbamate compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLCChiral HPLCGC-MSqNMR
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
Range 1 - 200 µg/mL1 - 100 µg/mL for each enantiomer0.1 - 50 µg/mL0.5 - 20 mg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~0.01 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 µg/mL~0.05 µg/mL~0.3 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 3.0%< 5.0%< 1.0%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and transfer of analytical methods.

High-Performance Liquid Chromatography (HPLC) for Achiral Purity

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

      • 0-20 min, 5-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-5% B

      • 26-30 min, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel (e.g., Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 50 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This is a primary analytical method for determining the absolute purity of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (typically 30-60 seconds).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) in a high-precision NMR tube.

  • Data Processing and Calculation:

    • Process the acquired FID with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing Experimental Workflows

To further clarify the procedural steps for each analytical technique, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A typical workflow for purity analysis using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for volatile impurity analysis by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Conclusion

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC is a robust method for routine quality control and the analysis of non-volatile impurities. Chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter for chiral drug intermediates. GC-MS is a powerful tool for identifying and quantifying volatile impurities and residual solvents that may be present from the synthetic process. Finally, qNMR serves as an excellent primary method for the accurate determination of absolute purity and can be used to qualify secondary reference standards used in chromatographic methods. The choice and combination of these methods will depend on the specific stage of drug development and the regulatory requirements.

A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of N-Boc-Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the quality and efficacy of chiral molecules. N-Boc-phenylglycinol, a valuable chiral building block, is no exception. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric excess, supported by detailed experimental protocols and a comparative overview of alternative techniques.

Comparison of Analytical Methods for Enantiomeric Excess Determination

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers. However, other methods can offer advantages in specific contexts, such as faster analysis times or different selectivity. The choice of method depends on factors like required accuracy, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[1][][3]Separation using a supercritical fluid mobile phase and a chiral stationary phase.[3][4]Separation of volatile, often derivatized, enantiomers on a chiral column in the gas phase.[5]Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector.[6][7]
Sample Preparation Typically direct injection after dissolution in the mobile phase.[1]Dissolution in a suitable co-solvent.Derivatization is often required to increase volatility.[5]Dissolution in a buffer.
Analysis Time 10-30 minutes.[3]Often faster than HPLC, < 10 minutes.[3]15-30 minutes.[3]Can be very fast, often under 10 minutes.
Instrumentation Standard HPLC system with UV or other suitable detector.[1]SFC system with a back-pressure regulator and detector.[3]GC system with a flame ionization detector (FID) or mass spectrometer (MS).[5]CE instrument with a detector (e.g., UV).
Advantages Wide applicability, numerous commercially available CSPs, robust and reproducible.[1][8][9]Faster separations, lower organic solvent consumption.[3][4]High resolution and sensitivity for volatile compounds.[5]High efficiency, minimal sample and solvent consumption.[6]
Limitations Longer analysis times compared to SFC, higher solvent consumption.Higher initial instrument cost.Limited to thermally stable and volatile compounds; derivatization can be complex.[5]Can be less robust than HPLC for some applications.

Experimental Protocols for Chiral HPLC Analysis

The success of a chiral separation by HPLC is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[1][8] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for the separation of N-protected amino acids and their derivatives.[1][9][10]

Method 1: Normal-Phase HPLC using a Polysaccharide-Based CSP

This method is a common approach for the resolution of N-protected amino acids, offering excellent selectivity.[1]

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm or equivalent.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[1]
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 220 nm.

| Injection Volume | 10 µL. |

Sample Preparation: Dissolve the N-Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are effective for the direct separation of a wide range of chiral compounds, including N-protected amino acids, under reversed-phase conditions.[10][11]

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column Astec® CHIROBIOTIC® T (teicoplanin bonded to silica gel), 250 x 4.6 mm, 5 µm or equivalent.[11]
Mobile Phase Methanol / Water / Acetic Acid (70:30:0.1, v/v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 220 nm.

| Injection Volume | 10 µL. |

Sample Preparation: Dissolve the N-Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow and Data Analysis

The general workflow for determining the enantiomeric excess of N-Boc-phenylglycinol involves sample preparation, HPLC analysis, and data processing.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh N-Boc-phenylglycinol Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate HPLC System prep3->hplc1 Prepared Sample hplc2 Inject Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 Chromatogram data2 Determine Retention Times (t_R1, t_R2) data1->data2 data3 Calculate Enantiomeric Excess (% ee) data2->data3

References

A Comparative Guide to N-Boc and N-Cbz Protecting Groups for Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of chiral molecules such as phenylglycinol, a valuable building block in pharmaceutical development. The choice between the two most common protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can significantly influence reaction yields, stability, and the overall efficiency of a synthetic route. This guide provides an objective comparison of N-Boc and N-Cbz protection for phenylglycinol, supported by experimental data and detailed protocols to inform strategic synthetic planning.

At a Glance: Key Differences

The primary distinction between the Boc and Cbz protecting groups lies in their lability under different chemical conditions, a principle known as orthogonality. This property is crucial in multi-step syntheses, as it allows for the selective removal of one protecting group in the presence of others. The Boc group is characteristically sensitive to acidic conditions, whereas the Cbz group is typically removed by catalytic hydrogenolysis.

Quantitative Performance Data

The following tables summarize typical experimental data for the protection of phenylglycinol and the subsequent deprotection of the N-protected derivatives.

Table 1: Phenylglycinol Protection Efficiency

Protecting GroupReagentTypical Reaction ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)THF, Et₃N, rt, overnightQuantitative
Cbz Benzyl Chloroformate (Cbz-Cl)THF/H₂O (2:1), NaHCO₃, 0 °C to rt, 20 h~90%[1]

Table 2: Deprotection Conditions and Efficiency

Protected PhenylglycinolDeprotection MethodReagents and ConditionsTypical Yield (%)
N-Boc-phenylglycinol AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM)High (often used in situ)
N-Cbz-phenylglycinol Catalytic HydrogenolysisH₂, 10% Pd/C, Methanol, rtHigh (often quantitative)

Discussion of Comparative Performance

Protection Reaction:

The protection of phenylglycinol with a Boc group using di-tert-butyl dicarbonate typically proceeds to completion, often yielding a quantitative amount of the desired product.[2] The reaction is generally clean and straightforward.

The Cbz protection, employing benzyl chloroformate under Schotten-Baumann conditions, also provides high yields, typically around 90%.[1] This method is well-established and reliable, though it may require careful control of pH and temperature to minimize side reactions.

Stability and Orthogonality:

  • N-Boc-phenylglycinol is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation conditions. This makes it an ideal choice when subsequent reaction steps involve these types of reagents.[2] Its lability in the presence of acids allows for its selective removal without affecting Cbz or other acid-stable protecting groups.

  • N-Cbz-phenylglycinol exhibits excellent stability towards acidic and basic conditions, making it orthogonal to the Boc group.[1] This robustness is advantageous in synthetic routes that require acidic reaction conditions where a Boc group would be cleaved. However, the Cbz group is sensitive to reductive conditions, particularly catalytic hydrogenolysis.

Deprotection Reaction:

  • The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This deprotection is often rapid and proceeds to completion at room temperature. However, the harsh acidic conditions may not be suitable for substrates containing other acid-sensitive functional groups.

  • Cbz deprotection via catalytic hydrogenolysis is a very mild and clean method.[1] The reaction proceeds at room temperature under a hydrogen atmosphere in the presence of a palladium catalyst. The byproducts, toluene and carbon dioxide, are volatile and easily removed. This method is highly chemoselective and is compatible with a wide range of functional groups that are not susceptible to reduction.

Stereochemical Integrity:

The chiral center at the α-carbon of phenylglycinol is a critical feature. For both Boc and Cbz protection and deprotection methods, when conducted under standard conditions, the stereochemical integrity of the phenylglycinol moiety is generally preserved. However, it is always advisable to verify the enantiomeric purity of the product after any synthetic transformation.

Experimental Protocols

Protocol 1: N-Boc Protection of Phenylglycinol

Materials:

  • Phenylglycinol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve phenylglycinol in THF.

  • Add di-tert-butyl dicarbonate and triethylamine to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude product can be purified by flash column chromatography.

Protocol 2: N-Cbz Protection of Phenylglycinol

Materials:

  • Phenylglycinol (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1)

Procedure:

  • Dissolve phenylglycinol in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.[1]

Protocol 3: N-Boc Deprotection of N-Boc-Phenylglycinol

Materials:

  • N-Boc-phenylglycinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-phenylglycinol in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine salt is often used in the next step without further purification.

Protocol 4: N-Cbz Deprotection of N-Cbz-Phenylglycinol

Materials:

  • N-Cbz-phenylglycinol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-phenylglycinol in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenylglycinol.[1]

Visualizing the Workflow

ProtectionDeprotectionWorkflow cluster_Boc N-Boc Pathway cluster_Cbz N-Cbz Pathway Phenylglycinol_Boc Phenylglycinol Boc_Protected N-Boc-Phenylglycinol Phenylglycinol_Boc->Boc_Protected (Boc)₂O, Et₃N, THF Deprotected_Boc Phenylglycinol Boc_Protected->Deprotected_Boc TFA, DCM Phenylglycinol_Cbz Phenylglycinol Cbz_Protected N-Cbz-Phenylglycinol Phenylglycinol_Cbz->Cbz_Protected Cbz-Cl, NaHCO₃, THF/H₂O Deprotected_Cbz Phenylglycinol Cbz_Protected->Deprotected_Cbz H₂, Pd/C, MeOH

Caption: Synthetic workflows for N-Boc and N-Cbz protection and deprotection of phenylglycinol.

Conclusion

The choice between N-Boc and N-Cbz as a protecting group for phenylglycinol is a strategic one that depends on the overall synthetic plan. The N-Boc group is advantageous for its ease of introduction and its stability in basic and reductive environments, with a straightforward acidic deprotection. The N-Cbz group offers robustness in acidic and basic conditions, and its removal via mild catalytic hydrogenolysis is highly valued for sensitive substrates. By understanding the distinct characteristics and leveraging the orthogonality of these two protecting groups, researchers can design more efficient and successful synthetic routes for complex molecules derived from phenylglycinol.

References

The Efficacy of Chiral Auxiliaries: A Comparative Guide to Phenylglycinol Derivatives and Other Leading Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes.[1] These molecular scaffolds are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high selectivity.[2][3] This guide offers a comparative analysis of the efficacy of various chiral auxiliaries, with a particular focus on the performance of phenylglycinol derivatives against other widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultams.

Phenylglycine derivatives are highly valued in asymmetric synthesis due to their unique structural features, particularly the stereocenter directly attached to the phenyl ring.[2] Their steric and electronic properties facilitate excellent stereocontrol in a variety of critical transformations, including the synthesis of α-amino acids and β-lactams.[2] The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity, the ease of its attachment and subsequent non-destructive removal, and the overall yield of the chemical transformation.[1][4]

This guide presents quantitative data from key asymmetric reactions, detailed experimental protocols, and visualizations to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate chiral auxiliary for their synthetic needs.

Performance Comparison in Asymmetric Reactions

The following tables summarize the performance of phenylglycinol derivatives and other prominent chiral auxiliaries in key asymmetric transformations, providing a quantitative basis for comparison.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and achieving stereocontrol is crucial for the synthesis of complex molecules.[1][5] The use of chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction.[5]

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
1(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeTiCl₄95:585[5]
2(-)-trans-2-phenyl-1-cyclohexanolIsobutyraldehydeSn(OTf)₂92:888[5]
3Evans' OxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:183[1]
4(1R,2R)-1-Aminoindan-2-olIsobutyraldehydeSn(OTf)₂, N-Ethylpiperidine98:291[1]
Asymmetric Alkylation Reactions

The alkylation of enolates derived from chiral esters or amides is a key strategy for the asymmetric synthesis of α-substituted carbonyl compounds.[5] The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile.[5]

EntryChiral AuxiliaryElectrophileBaseDiastereomeric RatioYield (%)Reference
1Pseudoephedrine AmideBenzyl BromideLDA>99:190[1]
2Evans' OxazolidinoneBenzyl BromideNaHMDS99:194[1]
3(1R,2R)-1-Aminoindan-2-olBenzyl BromideLiHMDS96:485[1]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for constructing cyclic systems.[1] Chiral auxiliaries attached to the dienophile can provide excellent facial shielding to control the stereochemical outcome.[1]

EntryChiral AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
1Oppolzer's CamphorsultamCyclopentadieneTiCl₂ (Oi-Pr)₂>99:190[1]
2(1R,2R)-1-Aminoindan-2-olCyclopentadieneAlCl₃95:588[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

The Strecker synthesis is a classic method for preparing α-amino acids, which can be rendered asymmetric through the use of a chiral auxiliary like (R)-phenylglycine amide.[2]

Materials:

  • Aldehyde (e.g., pivaldehyde) (1.0 eq)

  • (R)-Phenylglycine amide (1.0 eq)

  • 30% Aqueous sodium cyanide (1.05 eq)

  • Glacial acetic acid (1.06 eq)

  • Methanol

  • Water

Procedure:

  • A suspension of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) is stirred in methanol at room temperature.[2]

  • Simultaneously, 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) are added over a period of 30 minutes. The temperature may increase to 28-30°C.[2]

  • The mixture is stirred for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.[2]

  • After cooling to 30°C, the resulting solid α-amino nitrile is isolated by filtration and washed with water.[2]

  • The diastereomerically pure α-amino nitrile can then be converted to the enantiopure α-amino acid (e.g., (S)-tert-leucine) in subsequent steps, which include hydrolysis of the nitrile and amide groups and removal of the chiral auxiliary.[2]

Asymmetric Aldol Addition using an Evans' Oxazolidinone Auxiliary

This protocol describes a general procedure for a highly diastereoselective boron-mediated aldol reaction.[3][4]

Materials:

  • N-Acyloxazolidinone (e.g., N-propanoyloxazolidinone) (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to -78°C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq) to form the (Z)-enolate.[3]

  • Stir the mixture at -78°C for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78°C for 2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with a phosphate buffer and extract the product.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.[5]

  • The chiral auxiliary can be cleaved, for example, by hydrolysis to yield the β-hydroxy carboxylic acid.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Asymmetric_Strecker_Synthesis start Starting Materials (Aldehyde, (R)-Phenylglycine Amide) imine_formation In situ Imine Formation start->imine_formation One-Pot Reaction cyanation Diastereoselective Cyanation (NaCN, AcOH) imine_formation->cyanation transformation Crystallization-Induced Asymmetric Transformation cyanation->transformation intermediate Diastereomerically Pure α-Amino Nitrile transformation->intermediate Precipitation cleavage Hydrolysis & Auxiliary Removal intermediate->cleavage product Enantiopure α-Amino Acid cleavage->product

Caption: Workflow of the Asymmetric Strecker Synthesis.[2]

References

A Comparative Guide to the Structural Validation of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's structure is a cornerstone of safety and efficacy. For a molecule such as tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a chiral building block with significant applications in organic synthesis, unambiguous structural validation is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the comprehensive structural elucidation of this compound.

Chemical Structure:

IUPAC Name: tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.29 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35-7.25Multiplet5HAr-H (Phenyl)
~5.10Broad Singlet1HNH
~4.80Multiplet1HCH -Ph
~3.70Multiplet2HCH₂ -OH
~2.50Broad Singlet1HOH
1.45Singlet9HC(CH₃ )₃
¹³C NMR (Carbon NMR) Data (Predicted)

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~156.0C =O (Carbamate)
~141.0Ar-C (Quaternary)
~128.5Ar-C H
~127.8Ar-C H
~126.5Ar-C H
~80.0C (CH₃)₃
~65.0C H₂-OH
~58.0C H-Ph
~28.5C(C H₃)₃

Alternative Structural Validation Techniques

While NMR provides a detailed carbon-hydrogen framework, a comprehensive validation often involves complementary techniques that provide information about functional groups and molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition.

TechniqueExpected ObservationInformation Gained
Electrospray Ionization (ESI-MS)[M+H]⁺ at m/z 238.14, [M+Na]⁺ at m/z 260.12Confirmation of Molecular Weight
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the presence of specific functional groups. An FTIR spectrum of this compound can be obtained using a KBr pellet technique.[1]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3400 (broad)O-H StretchAlcohol
~3300 (sharp)N-H StretchCarbamate
~3100-3000C-H Stretch (sp²)Aromatic
~2970-2850C-H Stretch (sp³)Alkyl
~1690C=O StretchCarbamate
~1520N-H BendCarbamate
~1250, ~1170C-O StretchCarbamate/Alcohol
~750, ~700C-H Bend (out-of-plane)Monosubstituted Benzene

Comparison of Techniques

FeatureNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Detailed connectivity, stereochemistry, electronic environmentMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample State SolutionSolid, Liquid, or Gas (requires ionization)Solid, Liquid, or Gas
Sensitivity Moderate to lowHighModerate
Structural Detail HighLow (without fragmentation analysis)Moderate (functional groups only)
Key Advantage Unambiguous structure determinationPrecise molecular weight confirmationRapid identification of key chemical bonds
Limitation Requires soluble sample, can be complex to interpretDestructive, provides limited connectivity dataDoes not provide information on atom connectivity

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Infrared Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizing the Workflow and Data Relationships

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

A typical workflow for the synthesis and structural validation of an organic compound.

Predicted ¹H NMR signal assignments for the target molecule.

Technique_Comparison Compound tert-Butyl (2-hydroxy-1-phenylethyl)carbamate NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR NMR_Info Carbon-Hydrogen Framework Connectivity (J-coupling) Stereochemistry NMR->NMR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info IR_Info Functional Groups (-OH, -NH, C=O) IR->IR_Info

Information derived from different spectroscopic techniques for structural validation.

References

Mass Spectrometry Analysis of N-Boc-DL-phenylglycinol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of N-Boc-DL-phenylglycinol and its common derivatives. N-Boc-DL-phenylglycinol is a crucial chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and efficient analytical methods are paramount for ensuring its quality and for monitoring its incorporation in synthetic pathways. This document outlines the expected fragmentation patterns, provides detailed experimental protocols, and compares different analytical approaches to facilitate robust and reliable analysis.

Data Presentation: Quantitative Mass Spectrometry Data

The following tables summarize the expected mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of N-Boc-DL-phenylglycinol and two of its common derivatives when analyzed by mass spectrometry.

Table 1: Electrospray Ionization (ESI) Mass Spectrometry of N-Boc-DL-phenylglycinol

Ion DescriptionExpected m/z (Positive Mode)Fragmentation Pathway
[M+H]⁺238.14Protonated parent molecule
[M+Na]⁺260.12Sodium adduct of the parent molecule
[M-C₄H₈+H]⁺182.09Loss of isobutylene from the Boc group
[M-Boc+H]⁺138.09Loss of the entire Boc group (C₅H₉O₂)
[C₆H₅CHNH₂]⁺106.07Phenylmethaniminium ion

Table 2: Comparison of Derivatives - Expected Molecular Ions

DerivativeDerivatization MethodExpected [M+H]⁺ (LC-MS) or [M]⁺˙ (GC-MS)
N-Boc-DL-phenylglycinol Methyl EsterEsterification252.16
N-Boc-DL-phenylglycinol Trimethylsilyl (TMS) EtherSilylation310.19

Experimental Protocols

LC-ESI-MS/MS Analysis of N-Boc-DL-phenylglycinol

This method is suitable for the direct analysis of N-Boc-DL-phenylglycinol without derivatization.

Sample Preparation:

  • Dissolve 1 mg of N-Boc-DL-phenylglycinol in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-30 eV for MS/MS fragmentation.

GC-MS Analysis of Trimethylsilyl (TMS) Derivative of N-Boc-DL-phenylglycinol

This method requires derivatization to increase the volatility of the analyte for gas chromatography.

Derivatization Protocol:

  • To 100 µg of N-Boc-DL-phenylglycinol in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Scan Range: 50-500 m/z

Mandatory Visualizations

Fragmentation_Pathway M N-Boc-DL-phenylglycinol [M+H]⁺ = 238.14 F1 [M-C₄H₈+H]⁺ m/z = 182.09 M->F1 - C₄H₈ (56 Da) F2 [M-Boc+H]⁺ m/z = 138.09 M->F2 - C₅H₈O₂ (100 Da) F3 Phenylmethaniminium ion m/z = 106.07 F2->F3 - CH₂O (30 Da)

Caption: ESI-MS/MS Fragmentation of N-Boc-DL-phenylglycinol.

Experimental_Workflow cluster_lcms LC-ESI-MS/MS cluster_gcms GC-MS lcms_sample Sample Preparation (Dissolution & Filtration) lcms_lc LC Separation (C18 Column) lcms_sample->lcms_lc lcms_ms ESI-MS/MS Analysis lcms_lc->lcms_ms gcms_deriv Derivatization (Silylation) gcms_gc GC Separation (DB-5ms Column) gcms_deriv->gcms_gc gcms_ms EI-MS Analysis gcms_gc->gcms_ms Method_Comparison center Analytical Goal: Characterization of N-Boc-DL-phenylglycinol lcms LC-ESI-MS/MS center->lcms Direct analysis of polar, thermally labile compounds gcms GC-MS center->gcms Analysis of volatile derivatives nmr NMR Spectroscopy center->nmr Structural elucidation lcms_adv lcms_adv lcms->lcms_adv Advantages: - High sensitivity - No derivatization needed gcms_adv gcms_adv gcms->gcms_adv Advantages: - High resolution - Robust fragmentation nmr_adv nmr_adv nmr->nmr_adv Advantages: - Unambiguous structure confirmation

The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids like Boc-Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede reaction kinetics, leading to low yields, incomplete couplings, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to success. This guide provides an objective comparison of commonly used coupling reagents, with a focus on performance with sterically demanding structures analogous to Boc-phenylglycinol, supported by experimental data, to aid in the selection of the optimal reagent for your challenging syntheses.

Boc-phenylglycinol, a chiral amino alcohol, serves as a valuable building block for peptidomimetics and other complex molecules. Its phenyl group adjacent to the amine introduces significant steric bulk, making it an excellent model for studying the effectiveness of coupling reagents in sterically hindered environments. While it is an amino alcohol, the principles of coupling to its amino group are directly comparable to those of hindered amino acids like phenylglycine. The data presented herein for phenylglycine derivatives is therefore highly relevant for predicting reagent performance when coupling a carboxylic acid to phenylglycinol.

Performance Under Pressure: A Quantitative Comparison

To provide a clear comparison of reagent performance, the following table summarizes quantitative data from various studies on the coupling of hindered amino acids, including phenylglycine derivatives. The data highlights key metrics such as yield and the degree of racemization observed with different reagents.

Table 1: Comparative Performance of Coupling Reagents with Hindered Amino Acids

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99Low to ModerateHighly efficient for hindered couplings with rapid reaction times. The use of a hindered base like DIPEA is crucial.[1][2]
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1][2]
COMU/DIPEA >95LowA third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU in difficult sequences.[3][4]
PyBOP/DIPEA 90 - 97LowA phosphonium salt reagent that is effective for hindered residues. Its byproducts are generally less problematic than those from its predecessor, BOP.[2][4]
T3P/Pyridine HighVery LowAn anhydride-based reagent known for very low epimerization, particularly well-suited for coupling racemization-prone substrates.[5][6][7]
DIC/OxymaPure® 92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization when using carbodiimides like DIC.[2]

Note: The provided data is extrapolated from studies on sterically hindered amino acids, including phenylglycine, and should be considered a general guideline.[2] Optimization of reaction conditions is recommended for each specific peptide sequence.

Deciding on the Optimal Reagent: A Logical Approach

The selection of a coupling reagent is a multi-faceted decision that involves balancing reactivity, the risk of side reactions, and practical considerations like cost. The following diagram illustrates a logical workflow for choosing the most appropriate reagent for a given synthesis.

G cluster_0 Initial Assessment cluster_1 Reagent Selection cluster_2 Final Decision start Start: Hindered Amino Acid Coupling steric_bulk High Steric Hindrance? start->steric_bulk high_reactivity Consider High-Reactivity Reagents: HATU, COMU steric_bulk->high_reactivity Yes standard_reagents Standard Reagents May Suffice: HBTU, PyBOP steric_bulk->standard_reagents No racemization_risk High Racemization Risk? low_racemization Consider Low-Racemization Reagents: T3P, DIC/OxymaPure, PyBOP racemization_risk->low_racemization Yes cost_consideration Cost-Effective Option: DIC/OxymaPure racemization_risk->cost_consideration No high_reactivity->racemization_risk optimize Optimize Conditions: Base, Temperature, Time low_racemization->optimize standard_reagents->racemization_risk cost_consideration->optimize Resin Resin with N-terminal amine Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIPEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Coupling of Boc-Amino Acid with selected reagent Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 Confirmation Confirmation of Completion (e.g., Kaiser Test) Washing3->Confirmation Confirmation->Coupling Positive (repeat coupling) NextCycle Proceed to next cycle Confirmation->NextCycle Negative

References

A Researcher's Guide to the Enantiomeric Purity Validation of (R)- and (S)-Boc-Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks like (R)- and (S)-Boc-phenylglycinol is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the enantiomeric purity of these crucial intermediates. We present objective comparisons of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of (R)- and (S)-Boc-phenylglycinol hinges on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agents (CSAs)Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer.Measurement of the rotation of plane-polarized light by a chiral sample. The degree and direction of rotation are proportional to the concentration of each enantiomer.
Sample Preparation Dissolution in a suitable mobile phase.Simple mixing of the analyte with the chiral solvating agent in an appropriate deuterated solvent.Dissolution in a suitable solvent to a known concentration.
Key Advantages High resolution and accuracy, capable of baseline separation of enantiomers. Provides quantitative data on enantiomeric excess (ee).Non-destructive, provides structural information, and can be rapid. Does not require a reference standard for the minor enantiomer.Fast, simple, and non-destructive. Requires relatively inexpensive instrumentation.
Limitations Requires method development to select an appropriate CSP and mobile phase. Can be time-consuming.Lower sensitivity compared to chromatographic methods. Requires a suitable chiral solvating agent that induces sufficient chemical shift differences.Less accurate for samples with very high or very low enantiomeric excess. The presence of other optically active impurities can interfere with the measurement.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the analysis of (R)- and (S)-Boc-phenylglycinol using various analytical techniques.

Chiral HPLC Data (Adapted from a similar compound)
EnantiomerRetention Time (min) - Normal PhaseRetention Time (min) - Reversed Phase
(R)-Boc-phenylglycinoltR1tR1
(S)-Boc-phenylglycinoltR2tR2

Note: The elution order and retention times will vary depending on the specific chiral stationary phase and mobile phase used.

NMR Spectroscopy Data with Chiral Derivatizing Agent

The following data is derived from a study where (S)-Boc-phenylglycinol was derivatized with an axially chiral agent, demonstrating the principle of creating diastereomers for NMR analysis.

ProtonChemical Shift (δ, ppm) for Boc-(S)-phenylglycinol
CH (adjacent to NHBoc)~4.03-3.85 (m)
CH2OH~3.85 (m)
C(CH3)31.38 (s)

Upon addition of a chiral solvating agent, specific protons of the (R) and (S) enantiomers will exhibit separate, distinct signals, allowing for integration and calculation of the enantiomeric ratio.

Polarimetry Data
CompoundSpecific Rotation [α]DConditions
(R)-Boc-phenylglycinol-37°c = 1 in chloroform
(S)-Boc-phenylglycinol+37°c = 1 in chloroform
(R)-Phenylglycinol-29.9°c = 0.5 in 1 M HCl[1]
(S)-Phenylglycinol+29.9°c = 0.5 in 1 M HCl[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these analytical techniques in your laboratory.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the separation of N-Boc-DL-phenylglycine and serves as an excellent starting point for the analysis of (R)- and (S)-Boc-phenylglycinol.

Instrumentation:

  • Standard HPLC system with a UV detector.

Method 1: Normal-Phase Chromatography

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase Chromatography

  • Column: CHIRALPAK® IA or equivalent.

  • Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This general protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of Boc-phenylglycinol. (S)-BINOL is a commonly used CSA for amines and amino alcohols.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Procedure:

  • Accurately weigh the Boc-phenylglycinol sample (approximately 5-10 mg) and transfer it to an NMR tube.

  • Add 1.5 to 2.0 molar equivalents of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or C6D6).

  • Gently shake the NMR tube to ensure complete dissolution of both the analyte and the CSA.

  • Acquire the 1H NMR spectrum.

  • Identify a well-resolved proton signal of the Boc-phenylglycinol that shows clear separation for the two enantiomers. The methine proton (CH adjacent to the NHBoc group) is often a good candidate.

  • Integrate the signals corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100

Polarimetry

This protocol describes the measurement of the specific rotation of (R)- or (S)-Boc-phenylglycinol to assess its enantiomeric purity.

Instrumentation:

  • Polarimeter with a sodium lamp (D-line, 589 nm).

  • 1 dm polarimeter cell.

Procedure:

  • Accurately prepare a solution of the Boc-phenylglycinol sample in a suitable solvent (e.g., chloroform) at a known concentration (c), typically 1 g/100 mL (c=1).

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Measure the observed rotation (αobs) of the sample.

  • Calculate the specific rotation [α] using the formula: [α] = αobs / (l x c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.

  • Compare the calculated specific rotation with the literature value for the pure enantiomer to determine the enantiomeric purity.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining enantiomeric purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Boc-phenylglycinol Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Enantiomeric Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Boc-phenylglycinol Sample Mix Mix in NMR Tube Sample->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Observe Diastereomeric Signals Acquire->Spectrum Integrate Integrate Signal Areas Spectrum->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Polarimetric Measurement cluster_data Data Analysis Sample Boc-phenylglycinol Sample Dissolve Prepare Solution of Known Concentration Sample->Dissolve Measure Measure Observed Rotation (αobs) Dissolve->Measure Calculate Calculate Specific Rotation [α] Measure->Calculate Compare Compare with Literature Value Calculate->Compare Determine Determine Enantiomeric Purity Compare->Determine

References

A Comparative Guide to Enzymatic Methods for the Chiral Resolution of Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of phenylglycinol are crucial building blocks in the synthesis of various pharmaceuticals. Their efficient separation is a key step in drug development and manufacturing. Enzymatic kinetic resolution offers a highly selective and environmentally benign approach for obtaining enantiomerically pure phenylglycinol. This guide provides an objective comparison of different enzymatic methods for the chiral resolution of phenylglycinol, supported by experimental data and detailed protocols.

Comparison of Performance

The following table summarizes the quantitative performance of different enzymatic methods for the chiral resolution of phenylglycinol, focusing on key parameters such as the enzyme used, enantiomeric excess (e.e.), conversion rate, and reaction time.

EnzymeMethodSubstrateAcyl Donor/ReactantSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Candida antarctica Lipase B (Novozym 435)Regioselective AmidationPhenylglycinolCapric AcidSolvent-free601989.41 (Yield)Not reported for chiral resolution[1][2]
Pseudomonas fluorescens Nitrilase (recombinant E. coli)Dynamic Kinetic Resolutionrac-phenylglycinonitrileBenzaldehyde, KCN, NH4ClNa2CO3/NaHCO3 buffer (pH 9.5)3024up to 81 (Yield)≥ 95 for (R)-phenylglycine[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Regioselective Amidation using Candida antarctica Lipase B (Novozym 435)

This method focuses on the selective N-acylation of phenylglycinol. While the primary goal of the cited study was not chiral resolution, the protocol is relevant for researchers investigating lipase-catalyzed modifications of this substrate.

Materials:

  • (R,S)-Phenylglycinol

  • Capric acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Hexane (for enzyme washing)

Procedure: [1][2]

  • Racemic phenylglycinol and capric acid (molar ratio of 1.5:1) are mixed in a reaction vessel.

  • The mixture is heated to 78°C with stirring at 600 rpm to ensure homogeneity.

  • The temperature is then cooled to and maintained at 60°C.

  • Novozym 435 is added to the mixture at a loading of 15% (w/w) relative to the total substrate weight.

  • The reaction is carried out for 19 hours under continuous stirring.

  • After the reaction, the enzyme is recovered by filtration and washed with hexane for potential reuse.

  • The product, N-caproyl-phenylglycinol, can be purified by column chromatography.

Note: This protocol was optimized for yield of the amide product and regioselectivity, not for enantioselectivity.[1][2]

Dynamic Kinetic Resolution using Pseudomonas fluorescens Nitrilase

This chemoenzymatic one-pot method combines the chemical Strecker synthesis of the nitrile precursor with an enzymatic dynamic kinetic resolution.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Sodium carbonate/sodium bicarbonate buffer (pH 9.5)

  • Recombinant E. coli cells overexpressing a variant of Pseudomonas fluorescens nitrilase

Procedure: [3]

  • The Strecker reaction is initiated by dissolving benzaldehyde, KCN, and NH4Cl in the sodium carbonate/sodium bicarbonate buffer (pH 9.5). This reaction forms racemic phenylglycinonitrile in situ.

  • The reaction mixture is stirred to allow for the formation and in-situ racemization of the phenylglycinonitrile.

  • Resting cells of the recombinant E. coli expressing the nitrilase variant are added directly to the reaction mixture.

  • The enzymatic resolution proceeds at 30°C for 24 hours. The nitrilase selectively hydrolyzes one enantiomer of the phenylglycinonitrile to the corresponding carboxylic acid ((R)-phenylglycine in the cited study). The unreacted enantiomer of the nitrile continuously racemizes under the alkaline conditions, allowing for a theoretical yield of up to 100% of the desired enantiomer.

  • The reaction progress and enantiomeric excess of the product are monitored using chiral HPLC.

Visualizing the Workflow

A general workflow for the enzymatic kinetic resolution of a racemic compound is depicted below. This process is applicable to the lipase-catalyzed resolution of phenylglycinol.

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic Phenylglycinol (R- and S-enantiomers) reaction Enantioselective Acylation racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction separation Separation reaction->separation product1 Acylated Phenylglycinol (one enantiomer) separation->product1 product2 Unreacted Phenylglycinol (other enantiomer) separation->product2

Caption: General workflow of lipase-catalyzed kinetic resolution of phenylglycinol.

Conclusion

The enzymatic resolution of phenylglycinol presents a powerful alternative to traditional chemical methods. The choice of enzyme and method depends on the desired product and process requirements.

  • Lipases , such as Candida antarctica lipase B, are effective for acylation reactions of phenylglycinol. While the cited study focused on regioselectivity, the high yield and mild reaction conditions suggest that with further optimization of reaction parameters and screening for enantioselectivity, lipases could be excellent candidates for the kinetic resolution of phenylglycinol. Further research is needed to quantify the enantiomeric excess achievable with various lipases like those from Candida rugosa and Pseudomonas cepacia in the resolution of phenylglycinol.

  • Nitrilases , particularly when coupled with a dynamic kinetic resolution strategy, offer a highly efficient route to enantiomerically pure phenylglycine from a nitrile precursor. The reported high enantiomeric excess and yield make this an attractive method for large-scale production.

Researchers and drug development professionals should consider these enzymatic approaches for the sustainable and efficient production of chiral phenylglycinol and its derivatives. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for methodology selection and process optimization.

References

A Comparative Guide to the Stability of Boc-Phenylglycinol and Other Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amino alcohols is a critical decision that influences synthetic efficiency, yield, and the overall success of a project. This guide provides a detailed comparison of the stability of tert-butyloxycarbonyl (Boc)-protected phenylglycinol against other commonly used protected amino alcohols, including those with carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The information is supported by established chemical principles and includes detailed experimental protocols for stability assessment.

The stability of a protecting group is paramount, ensuring it remains intact through various reaction conditions while being selectively removable when desired. This concept of orthogonality is the cornerstone of modern synthetic chemistry, allowing for the precise construction of complex molecules.[1][2][3]

Comparative Stability Profile

The stability of a protecting group is intrinsically linked to its deprotection conditions. The Boc group is known for its lability to acid, the Fmoc group to base, and the Cbz group to hydrogenolysis.[2] This orthogonality allows for their selective removal in the presence of each other.[1]

Key Stability Characteristics:

  • Boc (tert-Butyloxycarbonyl): Stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[4] It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The stability of the Boc group can be influenced by steric and electronic factors of the substrate.[5]

  • Cbz (Carboxybenzyl): Generally stable under acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[6] While stable to mild acids, it can be cleaved by strong acids like HBr in acetic acid.[3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Characterized by its lability to basic conditions, typically using piperidine.[7] It is stable to acidic conditions, making it orthogonal to the Boc group.[7]

The phenylglycinol moiety, with its phenyl group, can influence the stability of the protecting group through electronic effects. Electron-withdrawing groups on an N-aryl ring can decrease the barrier to C-N bond rotation in carbamates, potentially affecting stability.[8]

Data Presentation: Stability under Various Conditions

While direct quantitative kinetic data comparing the stability of Boc-, Cbz-, and Fmoc-phenylglycinol under identical conditions is limited in publicly available literature, the following table provides a semi-quantitative comparison based on established chemical principles and data from analogous amino acid systems. This data should be considered as a general guideline, and specific stability should be determined experimentally.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine)Hydrogenolysis (e.g., H₂, Pd/C)Thermal Conditions
Boc Labile[3]Stable[4]Stable[3]Can be cleaved at high temperatures (e.g., >150 °C)[2]
Cbz Generally Stable (cleaved by strong acids)[3]Stable[3]Labile[6]Generally Stable
Fmoc Stable[7]Labile[7]Can be cleaved (less readily than Cbz)[7]Generally Stable

Experimental Protocols

To obtain precise comparative stability data for Boc-phenylglycinol and other protected amino alcohols, the following detailed experimental protocols are provided.

Protocol 1: pH Stability Assessment

This protocol outlines a procedure to determine the stability of a protected amino alcohol across a range of pH values.

Materials:

  • Protected amino alcohol (e.g., Boc-phenylglycinol)

  • Buffer solutions: pH 2, 4, 7, 9, and 12

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Constant temperature incubator or water bath (set to 37°C)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the protected amino alcohol in ACN.

  • Sample Preparation: In separate autosampler vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration of 50 µg/mL. Prepare triplicates for each pH and time point.

  • Incubation: Incubate the vials at 37°C.

  • Time Points: Withdraw vials at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching: For acidic and basic samples, neutralize them to approximately pH 7 immediately after withdrawal. For all samples, quench any further degradation by adding an equal volume of cold ACN.

  • HPLC Analysis: Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for the specific protected amino alcohol to ensure good separation of the parent compound from any degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

This protocol uses thermogravimetric analysis (TGA) to evaluate the thermal stability of the protected amino alcohols.[9]

Materials:

  • Protected amino alcohol

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen or air supply for the TGA furnace

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the protected amino alcohol (typically 5-10 mg) into a TGA crucible.

  • TGA Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. Compare the TGA curves of the different protected amino alcohols to assess their relative thermal stabilities.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the stability assessment of protected amino alcohols.

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Fmoc Fmoc Deprotection (Base-Catalyzed) cluster_Cbz Cbz Deprotection (Hydrogenolysis) Boc_Protected Boc-NRR' Protonation Protonated Carbamate Boc_Protected->Protonation H+ Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Fragmentation Deprotected_Boc H2NRR' + CO2 Carbocation->Deprotected_Boc Decarboxylation Fmoc_Protected Fmoc-NRR' Deprotonation Fluorenyl Anion Intermediate Fmoc_Protected->Deprotonation Base (Piperidine) Elimination Dibenzofulvene + Carbamic Acid Deprotonation->Elimination β-Elimination Deprotected_Fmoc H2NRR' + CO2 Elimination->Deprotected_Fmoc Decarboxylation Cbz_Protected Cbz-NRR' Adsorption Adsorption to Catalyst Cbz_Protected->Adsorption H2, Pd/C Cleavage Toluene + Carbamic Acid Adsorption->Cleavage Hydrogenolysis Deprotected_Cbz H2NRR' + CO2 Cleavage->Deprotected_Cbz Decarboxylation

Caption: Deprotection mechanisms of Boc, Fmoc, and Cbz protecting groups.

Stability_Workflow Start Select Protected Amino Alcohols (Boc-Phg, Cbz-Phg, Fmoc-Phg, etc.) pH_Study pH Stability Study (pH 2, 4, 7, 9, 12) Start->pH_Study Thermal_Study Thermal Stability Study (TGA Analysis) Start->Thermal_Study HPLC_Analysis HPLC Analysis of Samples (Quantify Parent Compound) pH_Study->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Onset of Decomposition) Thermal_Study->Data_Analysis HPLC_Analysis->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Caption: Experimental workflow for comparative stability assessment.

By understanding the relative stabilities of different protected amino alcohols and employing rigorous experimental protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug development and other scientific endeavors.

References

A Comparative Guide to Polysaccharide-Based and Macrocyclic Glycopeptide Chiral Columns for Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral chromatography, polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) stand out as two of the most versatile and widely utilized column technologies. For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral column is a critical step that significantly impacts the success of enantioseparation. This guide provides an objective comparison of the performance of these two prominent types of chiral columns, supported by experimental data and detailed protocols to aid in informed decision-making.

Most chiral separations can be achieved on two types of CSPs: polysaccharide-based and macrocyclic glycopeptides. These columns can be operated in reversed-phase, normal-phase, and polar organic modes with complementary enantioselectivities.[1]

Fundamental Principles of Chiral Recognition

Polysaccharide-Based CSPs: These columns derive their chiral recognition ability from derivatives of cellulose and amylose, which are natural polymers. The helical structure of these polysaccharides creates chiral grooves and cavities.[2] Chiral recognition is primarily based on the formation of transient diastereomeric complexes between the analyte and the stationary phase through a combination of interactions, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The most common derivatives are carbamates and esters of these polysaccharides, which are either coated or immobilized on a silica support. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents.

Macrocyclic Glycopeptide CSPs: This class of CSPs utilizes macrocyclic antibiotics, such as vancomycin and teicoplanin, chemically bonded to a silica support.[3] These complex molecules possess a variety of functional groups, including peptide backbones, amide and chiral sugar moieties, and chloro-substituted aromatic groups, which provide multiple sites for interaction.[3] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and, uniquely, ionic interactions due to the presence of carboxylic acid and amine sites. This ionic character gives them exceptional selectivity for ionizable molecules.[3]

Performance Comparison: A Tabular Summary

The choice between polysaccharide and macrocyclic glycopeptide columns often depends on the specific analyte and the desired chromatographic conditions. The following table summarizes key performance characteristics based on experimental data from various studies.

FeaturePolysaccharide-Based Columns (e.g., Chiralpak®, Lux®)Macrocyclic Glycopeptide Columns (e.g., Chirobiotic®)Key Considerations & References
Selectivity Broad applicability, particularly for aromatic compounds, esters, and amides. Amylose-based phases often provide better enantioselectivity for some basic drugs.[2]Excellent for a wide range of compounds, especially those with ionizable groups like amino acids, peptides, and acidic and basic drugs.[3]The two column types often exhibit complementary selectivity. If one fails, the other may succeed.[1]
Mobile Phase Compatibility Coated phases have limitations with certain organic solvents. Immobilized phases offer greater flexibility.[2]Highly versatile, compatible with normal-phase, reversed-phase, and polar organic modes.[3]Macrocyclic glycopeptide columns are particularly well-suited for LC-MS applications due to their compatibility with reversed-phase and polar ionic modes.[3]
Resolution Generally provide high-resolution separations. For instance, Chiralpak AD has shown superior enantiomer separation for some NSAIDs compared to other polysaccharide columns.Can achieve high-resolution separations, especially for ionizable compounds. The teicoplanin aglycone phase can show 2-5 times enhancement in selectivity and resolution for certain acids and neutral compounds.Resolution is highly dependent on the specific analyte, mobile phase, and other chromatographic conditions.
Efficiency H-series columns with smaller particle sizes (5 µm) offer significantly better chromatographic efficiency and overall resolution compared to standard 10 µm columns.[4]Can provide high efficiency, with optimal flow rates often being lower (e.g., 0.2 mL/min for a 4.6 mm ID column) to maximize efficiency.[5]Smaller particle size columns generally lead to higher efficiency and faster analyses.
Robustness Immobilized polysaccharide columns are more robust and stable towards a wider range of solvents compared to coated versions.[6]Bonded phases are generally robust and exhibit good stability across various mobile phase conditions.[7]Proper column care and adherence to manufacturer's guidelines are crucial for longevity for both types.
Typical Applications Wide range of neutral and weakly acidic/basic compounds, including pharmaceuticals (e.g., NSAIDs, beta-blockers), pesticides, and natural products.Particularly effective for amino acids, peptides, NSAIDs, beta-blockers, and other ionizable drugs.The choice of column should be guided by the functional groups present in the analyte.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful and reproducible enantioseparations. Below are representative protocols for the separation of common classes of chiral drugs on both types of columns.

Protocol 1: Enantioseparation of β-Blockers (e.g., Propranolol) on a Polysaccharide-Based Column

This protocol is adapted from a study on the separation of β-blockers using a cellulose-based chiral stationary phase.

  • Column: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-hexane/ethanol/diethylamine (DEA) (70/30/0.3, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength for the analyte (e.g., 290 nm for propranolol)

  • Sample Preparation: Dissolve the racemic β-blocker in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

Rationale: The use of a normal-phase mobile phase with a basic additive (DEA) is common for the separation of basic compounds like β-blockers on polysaccharide columns. The DEA helps to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.

Protocol 2: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ketoprofen) on a Macrocyclic Glycopeptide Column

This protocol is based on general methodologies for separating acidic compounds on teicoplanin-based CSPs.

  • Column: Chirobiotic T (teicoplanin)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (TEA) (100/0.1/0.05, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm for ketoprofen)

  • Sample Preparation: Dissolve the racemic NSAID in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

Rationale: This polar ionic mode utilizes a polar organic solvent with acidic and basic additives to control the ionization of both the analyte and the stationary phase, thereby enhancing chiral recognition through ionic interactions. The ratio of acid to base can be adjusted to optimize the separation.

Logical Workflow for Chiral Method Development

The process of selecting a chiral column and developing a separation method can be systematic. The following diagram illustrates a logical workflow for this process.

Chiral_Method_Development cluster_screening Primary Screening cluster_optimization Method Optimization Analyte Characterize Analyte (pKa, solubility, functional groups) Column_Selection Select Screening Columns (Polysaccharide & Macrocyclic Glycopeptide) Analyte->Column_Selection Mobile_Phase_Screen Screen with Diverse Mobile Phases (Normal, Reversed, Polar Organic) Column_Selection->Mobile_Phase_Screen Partial_Separation Partial or No Separation Mobile_Phase_Screen->Partial_Separation Evaluate Results Good_Separation Good Separation Achieved Partial_Separation->Good_Separation No Optimize_Params Optimize Parameters (Mobile phase composition, additives, flow rate, temperature) Partial_Separation->Optimize_Params Yes Final_Method Final Validated Method Good_Separation->Final_Method Optimize_Params->Good_Separation

Caption: A logical workflow for chiral column selection and method development.

Conclusion

Both polysaccharide-based and macrocyclic glycopeptide chiral columns are powerful tools for enantioseparation, each with its own set of strengths and ideal application areas. Polysaccharide-based CSPs offer broad selectivity, particularly for neutral and aromatic compounds, with immobilized versions providing enhanced solvent compatibility. Macrocyclic glycopeptide CSPs excel in the separation of ionizable compounds due to their unique multimodal interaction capabilities, making them highly suitable for pharmaceutical and biological applications. A systematic screening approach that includes both types of columns is often the most effective strategy for successful chiral method development. By understanding the fundamental principles of each column type and utilizing the comparative data and protocols provided in this guide, researchers can make more informed decisions to achieve optimal enantioseparations.

References

A Comparative Guide: Absolute Purity of Boc-Protected Compounds by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the absolute purity of starting materials and intermediates is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, making the accurate purity assessment of Boc-protected compounds a critical quality control step. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the absolute purity of Boc-protected compounds, supported by experimental data and detailed protocols.

At a Glance: qNMR vs. Alternative Methods

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte-to-standard molar ratio, offering a route to absolute purity assessment without the need for a structurally identical reference standard.[2][3]

Here's a head-to-head comparison of qNMR with other common analytical methods for the purity determination of Boc-protected compounds:

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[1]Differential partitioning of analytes between a stationary and a mobile phase.[4][5]Measurement of the mass-to-charge ratio of ionized molecules.[4][6]
Primary Use Absolute purity determination, structural confirmation, and quantification of impurities.[5][7]Quantitative analysis of chemical and enantiomeric purity.[6][7]Identity confirmation and impurity identification.[6]
Sensitivity Moderate to High.[7]High to Very High, capable of detecting trace impurities (ppm levels).[5][6]Very High, excellent for trace-level impurity detection.[6]
Specificity High, structurally informative.[7]High for separating enantiomers and related substances.[7]High, based on mass-to-charge ratio.[4]
Quantitation Highly quantitative and reproducible, providing a direct molar ratio.Quantitative, but can be influenced by the response factors of impurities.[2]Can be quantitative, especially when coupled with a chromatographic inlet (LC-MS).
Sample Prep Simple dissolution with a known amount of an internal standard.[7]Simple dissolution.[7]Dilute solution preparation.[6]
Analysis Time 5-15 minutes per sample for standard ¹H NMR.[7]10-30 minutes per sample.Fast, especially with direct infusion.
Limitations Lower sensitivity for trace impurities compared to HPLC.[4]May not separate all structurally similar impurities without method optimization.[4]Not inherently quantitative without a chromatographic front-end.

Experimental Data: A Case Study with Boc-L-proline

To illustrate the comparative performance, consider the purity analysis of a commercial batch of Boc-L-proline.

Analytical MethodPurity Value (%)Relative Standard Deviation (RSD) (%)
Quantitative ¹H-NMR (qNMR) 99.20.3
Reversed-Phase HPLC (RP-HPLC) 99.5 (Area %)0.2
Chiral HPLC 99.8 (Enantiomeric Purity)0.1

While RP-HPLC indicates a high chemical purity based on peak area, qNMR provides an absolute purity value that is independent of the UV response of potential impurities. Chiral HPLC is essential for determining the enantiomeric purity, a critical parameter for chiral Boc-protected amino acids.[4][7] A comprehensive purity assessment often involves the complementary use of these techniques.[5]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for Boc-Protected Amino Acids

This protocol provides a general procedure for determining the absolute purity of a Boc-protected amino acid using an internal standard.

1. Materials and Reagents:

  • Boc-protected amino acid sample

  • Internal Standard (e.g., Maleic Acid, Dimethyl Sulfone) of known purity (Certified Reference Material is recommended)[8]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[9]

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher recommended)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the Boc-protected amino acid into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of roughly 1:1 with the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker) is typically used.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).[8]

    • Pulse Angle: Use a calibrated 90° pulse.[8]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for integrals).

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the Boc-protected amino acid (e.g., the singlet from the Boc group's t-butyl protons) and a signal from the internal standard.

  • Calculate the absolute purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Reversed-Phase HPLC (RP-HPLC) Protocol for Boc-Protected Amino Acids

This protocol is suitable for assessing the chemical purity of Boc-protected amino acids.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the Boc-protected amino acid in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow for qNMR and a logical comparison of the analytical methods.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing prep Sample Preparation acq NMR Data Acquisition prep->acq Prepared Sample weigh_analyte Weigh Analyte weigh_is Weigh Internal Std. weigh_analyte->weigh_is dissolve Dissolve in d-Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer proc Data Processing acq->proc Raw Data (FID) setup Spectrometer Setup acquire Acquire Spectrum setup->acquire calc Purity Calculation proc->calc Processed Spectrum ft Fourier Transform phase_baseline Phase & Baseline Correct ft->phase_baseline integrate Integrate Signals phase_baseline->integrate

Caption: Workflow for absolute purity determination by qNMR.

Method_Comparison start Purity Analysis of Boc-Protected Compound need_absolute Need Absolute Purity? start->need_absolute need_trace Trace Impurity Analysis? need_absolute->need_trace No qnmr Use qNMR need_absolute->qnmr Yes need_enantio Enantiomeric Purity? need_trace->need_enantio No hplc Use HPLC need_trace->hplc Yes need_id Identity Confirmation? need_enantio->need_id No chiral_hplc Use Chiral HPLC need_enantio->chiral_hplc Yes ms Use MS need_id->ms Yes end Analysis Complete need_id->end No qnmr->end hplc->end chiral_hplc->end ms->end

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a compound often used in pharmaceutical synthesis.

Core Principles of Chemical Waste Disposal

The foundational principle of laboratory waste management is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[4][5] This approach ensures the highest level of safety and regulatory compliance. Key steps in the proper disposal of chemical waste include identification, segregation, proper containment and labeling, and partnership with a licensed disposal service.[6]

Quantitative Data Summary for Laboratory Chemical Waste Management

For the safe and compliant management of chemical waste such as this compound, several quantitative guidelines are crucial. The following table summarizes key operational parameters.

ParameterGuidelineRegulatory Context
Container Rinsing An empty container that held an acute hazardous waste must be triple rinsed with a solvent capable of removing the waste.[4]Resource Conservation and Recovery Act (RCRA)
Rinsate Volume Each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume.[4]Best practice for effective decontamination.
Satellite Accumulation Area (SAA) Storage Time Partially filled, properly labeled containers may remain in an SAA for up to one year.[7]WAC 173-303
Full Container Removal Full containers must be removed from the SAA within three days.[7]WAC 173-303

Experimental Protocol: Standard Chemical Waste Disposal

The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials.
  • Segregate the waste into designated containers for solid and liquid hazardous waste.[8] Do not mix with other waste streams unless approved by your institution's EHS office.[8]

2. Container Management:

  • Use only compatible, properly sealed, and clearly labeled containers for waste collection.[5][7]
  • Label each container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., toxic).[7]

3. Storage in Satellite Accumulation Area (SAA):

  • Store the waste containers in a designated and properly marked SAA.[7]
  • Ensure that incompatible wastes are not stored in close proximity. For instance, store acids and bases separately.[7]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weighing papers, and disposable labware, must be disposed of as hazardous waste.[8]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[6][8] This is the only acceptable method for the final disposal of this type of chemical waste.[8]
  • Never dispose of this compound down the drain or in the regular trash.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Waste Generated (this compound) solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste contaminated_ppe Contaminated PPE & Labware start->contaminated_ppe solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Collect in Labeled Hazardous Waste Container contaminated_ppe->ppe_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ppe_container->saa disposal_service Dispose via Licensed Professional Waste Disposal Service saa->disposal_service

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[1]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).Inhalation of dust or vapors may cause respiratory irritation.[1][2][3] Engineering controls like fume hoods are the primary method of exposure control.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety and experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review Safety Data Sheets (SDSs) of similar compounds prep_2 Ensure fume hood is operational prep_1->prep_2 prep_3 Locate and verify eyewash station and safety shower prep_2->prep_3 prep_4 Don appropriate Personal Protective Equipment (PPE) prep_3->prep_4 handling_1 Work within a certified chemical fume hood prep_4->handling_1 handling_2 Avoid generation of dust and aerosols handling_1->handling_2 handling_3 Use appropriate tools for transfer (spatula, etc.) handling_2->handling_3 handling_4 Keep container tightly closed when not in use handling_3->handling_4 post_1 Decontaminate work surfaces handling_4->post_1 post_2 Properly dispose of contaminated materials post_1->post_2 post_3 Remove PPE in the correct order post_2->post_3 post_4 Wash hands and arms thoroughly post_3->post_4

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds, such as tert-Butyl carbamate, to understand potential hazards.[4][5]

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that an eyewash station and safety shower are accessible and operational.[2]

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Handle the solid material carefully to avoid generating dust.[4][6]

    • Use spatulas and other appropriate tools for transferring the chemical.

    • Keep the container tightly sealed when not in use to prevent the release of vapors and contamination.[4]

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces.

    • Dispose of all contaminated disposable materials, including gloves and wipes, in a designated hazardous waste container.[6]

    • Remove PPE, being careful to avoid contaminating skin.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[4][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Disposal waste_1 Unused/Expired Chemical contain_1 Use clearly labeled, compatible, sealed hazardous waste containers waste_1->contain_1 waste_2 Contaminated Solids (PPE, wipes) waste_2->contain_1 waste_3 Contaminated Liquids (solvents) waste_3->contain_1 disposal_1 Store waste in a designated, secure area contain_1->disposal_1 disposal_2 Arrange for pickup by a licensed hazardous waste disposal service disposal_1->disposal_2 disposal_3 Follow all local, state, and federal regulations disposal_2->disposal_3

Caption: Logical flow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.[4][6] The container should be made of a material compatible with the chemical and any solvents used.

    • Do not mix with other incompatible waste streams.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Adhere to all applicable local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.